molecular formula C41H28O27 B10789901 Geraniin CAS No. 60976-49-0

Geraniin

Número de catálogo: B10789901
Número CAS: 60976-49-0
Peso molecular: 952.6 g/mol
Clave InChI: JQQBXPCJFAKSPG-SVYIMCMUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Geraniin is a tannin.
This compound has been reported in Euphorbia prostrata, Phyllanthus sellowianus, and other organisms with data available.
in various plants;  structure in first source

Propiedades

IUPAC Name

[(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQBXPCJFAKSPG-SVYIMCMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H28O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

952.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Geraniin: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraniin, a prominent ellagitannin, has garnered significant scientific interest due to its wide array of bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer effects. This technical guide provides an in-depth overview of the natural sources and plant distribution of this compound. It summarizes quantitative data on its prevalence in various plant species, offers detailed experimental protocols for its extraction, isolation, and quantification, and visually elucidates its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound is a hydrolyzable tannin found across a range of plant families, with a particularly high prevalence in the Geraniaceae, Phyllanthaceae, and Euphorbiaceae families. Its distribution is widespread, and it can be found in various plant tissues, including leaves, stems, and fruit peels.

Key Plant Families and Genera Containing this compound:

  • Geraniaceae: This family is a primary source of this compound, with the compound being named after the genus Geranium. It is found in numerous species within this genus, often in high concentrations in the leaves. Geranium thunbergii is a notable example, where this compound can constitute a significant portion of the dry leaf weight.[1][2]

  • Phyllanthaceae: Several species within the genus Phyllanthus are known to contain this compound. Phyllanthus amarus and Phyllanthus urinaria are two such species that have been studied for their this compound content and are used in traditional medicine.[3][4]

  • Euphorbiaceae: The Euphorbia genus, belonging to this family, also includes species that produce this compound.

  • Sapindaceae: A significant and commercially relevant source of this compound is the peel of the rambutan fruit (Nephelium lappaceum).[5][6][7] The rind, often considered waste, is a rich source of this valuable compound.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and even the season of harvest. The following tables summarize the quantitative data on this compound content from various studies.

Table 1: this compound Content in Nephelium lappaceum (Rambutan) Peel

Extraction MethodSolventThis compound Content (mg/g of extract)This compound Content ( g/100g of dry peel)Reference
Soxhlet Extraction95% Ethanol--[8]
MacerationMethanol568.0-[7]
MacerationWater137.0-[7]
UPLC-Q-Orbitrap-MS--12.67[5]

Table 2: this compound Content in Phyllanthus Species

Plant SpeciesPlant PartExtraction SolventThis compound ContentReference
Phyllanthus amarusWhole Plant80% EthanolFour major peaks including this compound[3]
Phyllanthus urinariaWhole Plant80% EthanolFour major peaks including this compound[3]
Phyllanthus muellerianusLeavesAqueous2.9% of extract[9]

Table 3: this compound Content in Geranium Species

Plant SpeciesPlant PartThis compound Content (% of dry weight)Reference
Geranium thunbergiiLeaves~10%[1][2]
Geranium purpureum-96.05 ppm (in extract)[10]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction of this compound

3.1.1. Maceration Extraction from Nephelium lappaceum (Rambutan) Peel

  • Plant Material: Dried and powdered rambutan peels.

  • Solvent: Methanol or 40% Ethanol.

  • Procedure:

    • Immerse the powdered rambutan peel in the chosen solvent at a solid-to-solvent ratio of 1:15 (w/v).

    • Allow the mixture to stand in a closed system at room temperature for 12-24 hours in a dark room.

    • Separate the solid material from the solvent by filtration, decantation, or clarification.

    • The resulting liquid extract contains this compound and other phytochemicals.[6]

3.1.2. Soxhlet Extraction from Nephelium lappaceum (Rambutan) Peel

  • Plant Material: 400 g of dried rambutan peel.

  • Solvent: 95% Ethanol.

  • Procedure:

    • Place the dried rambutan peel in a woven sack within the main chamber of the Soxhlet apparatus.

    • Use a substrate to solvent ratio of 1:10.

    • Heat the solvent to its boiling point (78°C for ethanol) and allow it to continuously cycle through the plant material for 8 hours.

    • The collected solvent will contain the extracted compounds, including this compound.[8]

3.1.3. Extraction from Geranium thunbergii

  • Plant Material: Dried and powdered whole plant of Geranium thunbergii.

  • Solvent: Water or alcohol-based solvents.

  • Procedure:

    • Subject the dried plant material to an extraction process using the chosen solvent.

    • The resulting extract is then filtered and concentrated to yield a potent extract containing this compound.[11]

Isolation and Purification of this compound

3.2.1. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • System: Gilson GX-281 Preparative HPLC System.

  • Column: Waters Xterra Prep RP18 OBD (19 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Ultra Pure Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-3 min: 10% B

    • 3-15 min: 10-40% B

    • 15-20 min: 100% B (column recondition)

  • Flow Rate: 18 mL/min.

  • Detection: this compound is typically detected at 210nm and 275nm.[12]

  • Procedure:

    • Dissolve the crude extract in a minimum amount of the initial mobile phase.

    • Inject the sample onto the column.

    • Collect fractions based on the retention time of this compound (approximately 13 minutes under these conditions).[12]

    • Combine fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

3.2.2. Reverse-Phase C18 Column Chromatography

  • Stationary Phase: Reverse-phase C18 silica.

  • Procedure:

    • Dissolve the crude extract (e.g., from rambutan peel) in a minimal amount of water.

    • Load the solution onto a pre-packed C18 column.

    • Elute the column with a stepwise gradient of acetonitrile in water.

    • Monitor the fractions for the presence of this compound using an appropriate analytical method (e.g., HPLC).

    • Combine the fractions containing this compound and concentrate them to induce crystallization, yielding high-purity this compound crystals.[13]

Quantification of this compound

3.3.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., Merck Chromolith Performance RP-18).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 254 nm.

  • Quantification:

    • Prepare a calibration curve using a minimum of five different concentrations of a pure this compound standard (e.g., 0.001 to 2 mg/mL).

    • Inject the plant extract sample into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[14]

3.3.2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei being observed. This allows for the quantification of compounds in a mixture without the need for a specific standard for each compound.

  • Procedure:

    • Dissolve a known amount of the plant extract and a known amount of an internal standard in a suitable deuterated solvent.

    • Acquire a 1H NMR spectrum under quantitative conditions (ensuring full relaxation of all signals).

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the concentration of this compound based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.

Inhibition of PI3K/Akt/mTOR Signaling Pathway by this compound

This compound has been demonstrated to suppress the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth and survival.[15][16] By inhibiting this pathway, this compound can induce apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Inhibition of NF-κB Signaling Pathway by this compound

The NF-κB pathway plays a crucial role in inflammation and cell survival. This compound has been shown to inhibit the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[17][18][19]

NFkB_Pathway cluster_nucleus In Nucleus This compound This compound IKK IKK This compound->IKK TNFa TNF-α TNFa->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammation & Cell Survival Nucleus->Inflammation Gene Expression

Caption: this compound's interference with the NF-κB signaling cascade.

General Experimental Workflow for this compound Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a plant source.

Geraniin_Workflow PlantMaterial Plant Material (e.g., Rambutan Peel) Extraction Extraction (e.g., Maceration) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (e.g., Prep-HPLC) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound Quantification Quantification (e.g., HPLC-UV) Purethis compound->Quantification Bioactivity Bioactivity Assays Purethis compound->Bioactivity

Caption: A streamlined workflow for this compound research.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Its widespread availability in common plants, particularly in agricultural byproducts like rambutan peel, makes it an attractive candidate for further research and development. The methodologies outlined in this guide provide a solid foundation for the extraction, purification, and analysis of this compound, facilitating a more standardized approach to its study. The elucidation of its mechanisms of action, particularly its impact on critical signaling pathways, opens up new avenues for its application in the prevention and treatment of various diseases. This technical guide serves as a comprehensive resource to support and accelerate ongoing and future research endeavors in the field of this compound chemistry and pharmacology.

References

The Biosynthesis of Geraniin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the current understanding of the biosynthetic pathway of geraniin, a prominent ellagitannin found in various medicinal plants. This compound's diverse pharmacological activities, including its antioxidant, anti-inflammatory, and anti-cancer properties, have made its biosynthesis a subject of significant research interest. This document provides a comprehensive overview of the proposed pathway, key intermediates, and enzymatic steps, alongside relevant quantitative data and detailed experimental protocols to facilitate further investigation in this field.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that originates from the shikimate pathway and involves a series of galloylation and oxidative coupling reactions. While the complete enzymatic machinery is yet to be fully elucidated, a putative pathway has been proposed based on the characterization of related pathways and the identification of key intermediates.

The biosynthesis commences with the formation of gallic acid from 3-dehydroshikimic acid, a product of the shikimate pathway. Gallic acid is then activated and esterified to a glucose molecule to form β-glucogallin. A series of subsequent galloylation reactions, utilizing β-glucogallin as the galloyl donor, leads to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose.

The crucial step towards the formation of ellagitannins is the oxidative coupling of galloyl groups on the pentagalloylglucose core. It is hypothesized that the initial oxidative coupling leads to the formation of a dehydrohexahydroxydiphenoyl (DHHDP) group. In the proposed biosynthesis of this compound, a key precursor is believed to be amariin, an ellagitannin containing two DHHDP groups. It has been suggested that this compound is formed through the specific reduction of one of the DHHDP groups in amariin to a hexahydroxydiphenoyl (HHDP) group.[1][2]

Geraniin_Biosynthesis Shikimate_Pathway Shikimate Pathway Gallic_Acid Gallic Acid Shikimate_Pathway->Gallic_Acid beta_Glucogallin β-Glucogallin Gallic_Acid->beta_Glucogallin UDP-glucose: gallate glucosyltransferase Pentagalloylglucose 1,2,3,4,6-Penta-O-galloyl-β-D-glucose beta_Glucogallin->Pentagalloylglucose Galloyltransferases Amariin Amariin (containing DHHDP groups) Pentagalloylglucose->Amariin Oxidative Coupling (Laccase-like enzymes, putative) This compound This compound (containing DHHDP and HHDP groups) Amariin->this compound DHHDP Reductase (putative)

Proposed biosynthetic pathway of this compound.

Key Enzymes and Intermediates

While not all enzymes in the this compound pathway have been definitively identified and characterized, research on related hydrolysable tannins provides insights into the probable enzyme classes involved.

  • UDP-glucose:gallate glucosyltransferase: Catalyzes the formation of β-glucogallin from gallic acid and UDP-glucose.

  • Galloyltransferases: A series of enzymes responsible for the sequential addition of galloyl groups to the glucose core, leading to pentagalloylglucose.[3]

  • Laccase-like enzymes: These multi-copper oxidases are proposed to catalyze the intramolecular oxidative coupling of galloyl groups on pentagalloylglucose to form the DHHDP moiety.[4][5]

  • Dehydrohexahydroxydiphenoyl (DHHDP) Reductase (putative): A hypothetical enzyme that would catalyze the reduction of a DHHDP group in a precursor molecule like amariin to the HHDP group found in this compound. The existence and nature of this enzyme are key areas for future research.

Key Intermediates:

  • Gallic Acid: The primary phenolic acid precursor.

  • β-Glucogallin: The initial glycosylated intermediate.

  • 1,2,3,4,6-Penta-O-galloyl-β-D-glucose: The central precursor for ellagitannin formation.

  • Amariin: A proposed precursor to this compound, containing two DHHDP groups.[1][2]

Quantitative Data

Quantitative data on the intermediates of the this compound biosynthetic pathway are limited. However, the concentration of this compound has been quantified in various plant species and tissues, providing valuable information for researchers targeting its extraction and for understanding its physiological roles.

Plant SpeciesPlant PartThis compound ConcentrationReference
Phyllanthus amarusLeaves1.85 ± 0.03% (of dry weight as total tannins)[6]
Nephelium lappaceum (Rambutan)RindHigh concentration, purified to >95%[7]
Geranium thunbergiiAerial partsVaries with extraction method[8]
Triadica sebifera (young leaves)LeavesPredominantly amariin[1][2]
Triadica sebifera (mature leaves)LeavesPredominantly this compound[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway. These protocols are based on established methods for the analysis of related enzymes and metabolites and can be adapted for specific research needs.

Extraction of Enzymes from Plant Tissues

This protocol describes a general method for the extraction of enzymes involved in tannin biosynthesis from plant tissues.

Materials:

  • Fresh or frozen plant tissue (e.g., young leaves)

  • Liquid nitrogen

  • Extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone (PVP))

  • Mortar and pestle

  • Centrifuge

  • Cheesecloth

Procedure:

  • Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Add the powdered tissue to the extraction buffer (e.g., 1:3 w/v ratio).

  • Homogenize the mixture thoroughly.

  • Filter the homogenate through several layers of cheesecloth to remove cell debris.

  • Centrifuge the filtrate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude enzyme extract.

  • The crude extract can be used directly for enzyme assays or subjected to further purification steps such as ammonium sulfate precipitation and chromatography.

Enzyme_Extraction_Workflow Start Plant Tissue Grinding Grind in Liquid N2 Start->Grinding Homogenization Homogenize in Extraction Buffer Grinding->Homogenization Filtration Filter through Cheesecloth Homogenization->Filtration Centrifugation Centrifuge Filtration->Centrifugation Supernatant Collect Supernatant (Crude Enzyme Extract) Centrifugation->Supernatant

Workflow for enzyme extraction.
Assay for Laccase-like Activity (Oxidative Coupling)

This assay is designed to detect the oxidative coupling of galloyl groups, a key step in DHHDP formation. The assay is adapted from methods used for other laccases.[5]

Materials:

  • Crude or purified enzyme extract

  • 1,2,3,4,6-penta-O-galloyl-β-D-glucose (substrate)

  • Assay buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, pentagalloylglucose (substrate), and the enzyme extract.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.

  • Analyze the reaction products by HPLC. The formation of products with different retention times compared to the substrate indicates enzyme activity. The products can be further characterized by mass spectrometry to confirm the formation of DHHDP-containing compounds.

  • A control reaction without the enzyme extract should be run in parallel to account for any non-enzymatic oxidation.

Assay for Putative DHHDP Reductase Activity

This hypothetical assay is designed to test for the conversion of amariin to this compound.

Materials:

  • Crude or purified enzyme extract

  • Amariin (substrate)

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

  • NAD(P)H as a potential reducing agent

  • HPLC system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, amariin, NAD(P)H, and the enzyme extract.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and analyze the products by HPLC.

  • Monitor for the decrease in the amariin peak and the appearance of a new peak corresponding to this compound. The identity of the this compound peak should be confirmed by comparing its retention time and UV spectrum with an authentic standard.

  • Control reactions without the enzyme, without NAD(P)H, and without the substrate should be performed to ensure the observed conversion is enzymatic and dependent on the reducing agent.

DHHDP_Reductase_Assay_Workflow Start Prepare Reaction Mixture: - Enzyme Extract - Amariin (Substrate) - NAD(P)H - Buffer Incubation Incubate at 30°C Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop HPLC_Analysis Analyze by HPLC Reaction_Stop->HPLC_Analysis Data_Analysis Monitor for this compound Formation HPLC_Analysis->Data_Analysis

Workflow for the putative DHHDP reductase assay.

Future Perspectives

The biosynthesis of this compound presents several exciting avenues for future research. The definitive identification and characterization of the enzymes involved in the later stages of the pathway, particularly the laccase-like enzymes responsible for DHHDP formation and the putative DHHDP reductase, are critical next steps. The elucidation of the regulatory mechanisms governing the expression and activity of these enzymes will provide a deeper understanding of how this compound production is controlled in plants. Furthermore, the development of synthetic biology approaches to produce this compound in microbial or plant-based systems could offer a sustainable source of this valuable pharmacologically active compound. This technical guide provides a solid foundation for researchers to build upon in their efforts to unravel the complexities of this compound biosynthesis.

References

The Pharmacokinetics and Bioavailability of Geraniin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. However, its therapeutic potential is intrinsically linked to its pharmacokinetic profile and bioavailability, which are characterized by extensive metabolism and the subsequent systemic exposure to its bioactive metabolites. This technical guide provides a comprehensive overview of the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.

Pharmacokinetic Profile of this compound and Its Metabolites

The oral bioavailability of intact this compound is notably poor due to its high molecular weight and polarity, which limit its passive diffusion across the intestinal epithelium.[1][2][3] Consequently, the biological effects of orally administered this compound are largely attributed to its gut microbiota-derived metabolites.[2][4][5]

Absorption and Metabolism

Upon oral ingestion, this compound undergoes partial hydrolysis in the stomach and small intestine, but the primary metabolic transformation occurs in the colon.[5] The gut microbiota extensively metabolizes this compound into smaller, more readily absorbable phenolic compounds. The principal metabolites include corilagin, ellagic acid, gallic acid, and urolithins.[4][6][7][8]

Table 1: Summary of In Vitro Permeability Data for this compound and its Metabolites

CompoundApparent Permeability (Papp) (cm/s)Permeability Classification
This compoundNo apparent permeabilityLow
CorilaginNo apparent permeabilityLow
Ellagic AcidNo apparent permeabilityLow
Gallic Acid31.3 ± 1.1 × 10⁻⁶High

Data from Caco-2 cell transport assays.[9]

Distribution and Excretion

Following absorption, the metabolites of this compound are distributed systemically and undergo further phase II metabolism, primarily glucuronidation and sulfation, before being excreted in the urine.[10]

Table 2: Pharmacokinetic Parameters of this compound After Intravenous Administration in Rats (10 mg/kg)

ParameterValue
t1/2α (h)0.21 ± 0.10
t1/2β (h)7.20 ± 2.20
CL (L/h/kg)0.03 ± 0.02
Vz (L/kg)0.05 ± 0.01

t1/2α: Distribution half-life, t1/2β: Elimination half-life, CL: Clearance, Vz: Volume of distribution.[11]

Table 3: Pharmacokinetic Parameters of this compound Metabolites After Oral Administration in Rats

MetaboliteDoseCmaxTmax (h)AUCReference
Ellagic Acid0.8 g/kg (Pomegranate Leaf Extract)213 ng/mL0.550.838 µg·h/mL[9][12]
Gallic Acid100 µmol/kg0.71 µmol/L1.042.6 µmol·min/L[13][14]
Urolithin A5 mg (this compound)0.45 µM6.0Not Reported[4]

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Oral Administration)
  • Animal Model: Male Sprague-Dawley rats are commonly used.[15][16][17]

  • Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.[16]

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage.

  • Blood Sampling: Blood samples are collected serially from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[17][18]

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.[17]

  • Sample Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated LC-MS/MS method.[19]

In Vitro Caco-2 Cell Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation into a monolayer with tight junctions.[9]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test compound (this compound or its metabolite) is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite chamber at various time points.

  • Quantification: The concentration of the compound in the collected samples is quantified by HPLC or LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A × C0), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[9]

Signaling Pathways and Experimental Workflows

This compound Metabolism and Absorption Workflow

Geraniin_Metabolism Oral Administration of this compound Oral Administration of this compound Stomach & Small Intestine Stomach & Small Intestine Oral Administration of this compound->Stomach & Small Intestine Partial Hydrolysis Colon (Gut Microbiota) Colon (Gut Microbiota) Stomach & Small Intestine->Colon (Gut Microbiota) Metabolites Metabolites Colon (Gut Microbiota)->Metabolites Extensive Metabolism (Corilagin, Ellagic Acid, Gallic Acid, Urolithins) Systemic Circulation Systemic Circulation Metabolites->Systemic Circulation Absorption Phase II Metabolism (Liver) Phase II Metabolism (Liver) Systemic Circulation->Phase II Metabolism (Liver) Conjugation Urinary Excretion Urinary Excretion Phase II Metabolism (Liver)->Urinary Excretion

Caption: Metabolic fate of this compound following oral administration.

Nrf2 Signaling Pathway Activation by this compound

Nrf2_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Keap1 Keap1 Akt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE ARE Nrf2->ARE Translocates to Nucleus & Binds to Antioxidant Enzymes (HO-1, NQO1) Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Enzymes (HO-1, NQO1) Induces Transcription Cytoprotection Cytoprotection Antioxidant Enzymes (HO-1, NQO1)->Cytoprotection

Caption: this compound activates the Nrf2 antioxidant response pathway.

PI3K/Akt Signaling Pathway Modulation by this compound

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival Cell Survival Akt->Cell Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Conclusion

The pharmacokinetic profile of this compound is complex, characterized by poor oral bioavailability of the parent compound and extensive metabolism by the gut microbiota to produce more readily absorbed bioactive metabolites. The therapeutic effects of this compound are therefore a composite of the activities of its various metabolites. Understanding the individual pharmacokinetic profiles of these metabolites is crucial for the rational design of this compound-based therapeutics and for optimizing dosage regimens to achieve desired clinical outcomes. Further research, particularly well-controlled clinical pharmacokinetic studies, is warranted to fully elucidate the disposition of this compound and its metabolites in humans.

References

A Technical Guide to the Antioxidant Mechanism of Action of Geraniin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Geraniin, a prominent ellagitannin found in various medicinal plants, exhibits potent antioxidant activity through a multi-faceted mechanism. This document provides an in-depth technical overview of the core pathways and molecular interactions through which this compound mitigates oxidative stress. The primary mechanisms include direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, and the modulation of endogenous antioxidant defense systems. A significant component of its action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis. This activation is mediated by upstream kinases such as Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Extracellular signal-regulated kinase 1/2 (ERK1/2). By promoting Nrf2 nuclear translocation, this compound upregulates a suite of antioxidant and cytoprotective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Oxidoreductase-1 (NQO1), Superoxide Dismutase (SOD), and Catalase (CAT). This guide synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual diagrams of the critical signaling cascades.

Core Mechanisms of Antioxidant Activity

This compound's antioxidant capacity is not attributed to a single action but rather a combination of direct and indirect effects that work synergistically to protect cells from oxidative damage.

Direct Free Radical Scavenging

This compound is an efficient radical scavenger due to its polyphenolic structure, which is rich in hydroxyl groups that can donate electrons to neutralize free radicals.[1][2] It has demonstrated potent scavenging activity against a variety of reactive oxygen species.

  • DPPH Radicals: this compound effectively scavenges the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, with reported IC50 values as low as 0.92 µM.[3]

  • Hydroxyl Radicals (•OH): It shows exceptionally strong activity against the highly damaging hydroxyl radical, generated via Fenton-like reactions.[3][4]

  • Superoxide Radicals (O2•−): this compound is also capable of neutralizing superoxide radicals.[3]

Modulation of the Nrf2 Signaling Pathway

A cornerstone of this compound's indirect antioxidant effect is its ability to activate the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[5][6]

  • Upstream Activation: Studies suggest that this compound activates the Nrf2 pathway through the phosphorylation of upstream kinases, including PI3K/Akt and ERK1/2.[7][8]

  • Nrf2 Nuclear Translocation: Upon activation, this compound facilitates the translocation of Nrf2 from the cytoplasm into the nucleus.[5][7]

  • Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of protective enzymes.[8] This includes:

    • Heme Oxygenase-1 (HO-1) [5][7]

    • NAD(P)H Quinone Oxidoreductase-1 (NQO1) [7][8]

    • Superoxide Dismutase (SOD) [5][9]

    • Catalase (CAT) [9]

    • Glutathione (GSH) [7][8]

Inhibitors of PI3K/Akt (LY294002) and ERK1/2 (U0126) have been shown to suppress this compound-induced Nrf2 nuclear translocation and abolish the expression of these downstream enzymes, confirming the pathway's dependence on these kinases.[7]

Enhancement of Endogenous Antioxidant Enzymes

Beyond Nrf2-mediated gene expression, this compound treatment has been shown to directly increase the activity of key antioxidant enzymes that were suppressed by oxidative insults. In various models, this compound administration restored the activity of SOD, CAT, and Glutathione Peroxidase (GPx), enhancing the cell's intrinsic capacity to neutralize ROS.[9][10][11]

Metal Chelating Activity

This compound possesses metal-chelating properties, effectively binding to transition metal ions such as ferrous iron (Fe²⁺) and copper (Cu²⁺).[12] By sequestering these ions, this compound inhibits their participation in the Fenton reaction, a major source of hydroxyl radical production, thereby preventing the formation of one of the most potent and damaging ROS.[12]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's antioxidant efficacy from various experimental models.

Table 1: In Vitro Radical Scavenging and Enzyme Inhibition

Assay Target IC50 Value Reference Model Source
DPPH Radical Scavenging DPPH Radical 0.92 µM (pH 4.5) Cell-free [3]
DPPH Radical Scavenging DPPH Radical 1.27 µM (pH 7.9) Cell-free [3]
Hydroxyl Radical Scavenging Hydroxyl Radical 0.11 µM Deoxyribose Method [3]
Hydroxyl Radical Scavenging Hydroxyl Radical 1.44 µM ESR Method [3]
Superoxide Radical Scavenging Superoxide Radical 2.65 µM PMS-NADH System [3]
Xanthine Oxidase Inhibition Xanthine Oxidase 30.49 µM Enzyme Assay [3]
Fe²⁺ Chelating Activity Ferrous Iron 0.80 mg/mL (EC50) Cell-free [12]

| Cu²⁺ Chelating Activity | Cupric Iron | 0.13 mg/mL (EC50) | Cell-free |[12] |

Table 2: Effects on Endogenous Antioxidant Enzyme Activities and Markers

Model Treatment Effect Measurement Source
MCAO/R Rats This compound (20 mg/kg) Increased SOD Activity Serum/Brain Tissue Assay [5]
HFD-fed Rats This compound (10 & 50 mg/kg) Significantly raised GR activity and reduced GSH Serum Assay [11]
ISO-induced Hypertrophy This compound Increased T-AOC, SOD, GSH Myocardial Tissue Assay [10]
PC12 Cells (OGD/R) This compound Increased SOD Activity Cell Lysate Assay [5]

| HepG2 Cells (H₂O₂) | this compound | Induced HO-1, NQO1, and GSH expression | Western Blot/Assay |[7] |

Table 3: Effects on Oxidative Stress Biomarkers

Model Treatment Effect Biomarker Source
MCAO/R Rats This compound (10 & 20 mg/kg) Dose-dependent decrease MDA, NO, nNOS [5][6]
ISO-induced Hypertrophy This compound Decreased MDA, NO, ROS Myocardial Tissue Assay [10]
HFD-fed Rats This compound (10 & 50 mg/kg) Dose-dependent decrease in GSSG Serum Assay [11]

| MSCs (H₂O₂) | this compound | Reduced cellular ROS levels | DCFH-DA Assay |[2] |

Key Experimental Methodologies

DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate an electron and decolorize the stable purple DPPH radical solution.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol.

    • In a 96-well plate, add various concentrations of this compound dissolved in a suitable solvent.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity relative to a control (without this compound). The IC50 value is determined from the dose-response curve.

Measurement of Intracellular ROS using DCFH-DA
  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Culture cells (e.g., HepG2, PC12) to the desired confluency.

    • Pre-treat cells with various concentrations of this compound for a specified period (e.g., 24 hours).

    • Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) for a shorter period (e.g., 4 hours).[7]

    • Wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with DCFH-DA solution (typically 10 µM) and incubate at 37°C for 30 minutes.

    • Wash again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a spectrofluorometer, flow cytometer, or confocal microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[9]

Western Blotting for Nrf2 and HO-1 Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.

  • Protocol:

    • Protein Extraction: Following treatment with this compound and/or an oxidative stressor, lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel via electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total Nrf2, nuclear Nrf2, HO-1, p-Akt, p-ERK, and a loading control (e.g., β-actin or Lamin B1).[5]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Visualizations: Pathways and Workflows

Geraniin_Antioxidant_Mechanism cluster_direct Direct Actions cluster_indirect Indirect Actions (Cellular Signaling) cluster_upstream Upstream Kinases cluster_nrf2 Nrf2 Activation cluster_downstream Antioxidant Gene Expression ROS ROS (•OH, O2•−) Stress_Reduction Reduction of Oxidative Stress ROS->Stress_Reduction Metals Metal Ions (Fe²⁺, Cu²⁺) Metals->Stress_Reduction PI3K PI3K/Akt Nrf2_cyto Nrf2 (Cytoplasm) PI3K->Nrf2_cyto ERK ERK1/2 ERK->Nrf2_cyto Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation HO1 HO-1 Nrf2_nuc->HO1 NQO1 NQO1 Nrf2_nuc->NQO1 SOD SOD, CAT Nrf2_nuc->SOD GSH GSH Nrf2_nuc->GSH HO1->Stress_Reduction NQO1->Stress_Reduction SOD->Stress_Reduction GSH->Stress_Reduction This compound This compound This compound->ROS Scavenging This compound->Metals Chelation This compound->PI3K This compound->ERK

Caption: Overall mechanism of this compound's antioxidant activity.

Nrf2_Pathway This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Akt Akt PI3K->Akt Activates Akt_p p-Akt Akt->Akt_p ERK_p p-ERK1/2 Keap1_Nrf2 Keap1-Nrf2 Complex ERK_p->Keap1_Nrf2 Phosphorylates & Dissociates ERK->ERK_p Akt_p->Keap1_Nrf2 Phosphorylates & Dissociates Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Induces Transcription

Caption: Activation of the Nrf2/ARE pathway by this compound.

Experimental_Workflow cluster_assays 4. Downstream Assays A 1. Cell Culture (e.g., PC12, HepG2) B 2. Pre-treatment with this compound (e.g., 24h) A->B C 3. Induction of Oxidative Stress (e.g., H₂O₂ or OGD/R for 4h) B->C D1 Cell Viability (MTT Assay) C->D1 D2 Intracellular ROS (DCFH-DA Assay) C->D2 D3 Protein Expression (Western Blot for Nrf2, HO-1) C->D3 D4 Enzyme Activity (SOD, CAT Assays) C->D4

Caption: Typical workflow for in vitro antioxidant evaluation.

References

An In-depth Technical Guide on the Biological and Pharmacological Effects of Geraniin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant attention within the scientific community for its diverse and potent biological and pharmacological activities. This technical guide provides a comprehensive overview of the multifaceted effects of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, antiviral, hepatoprotective, and neuroprotective properties. We delve into the molecular mechanisms and signaling pathways modulated by this compound, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental protocols for key assays and mandatory visualizations of critical signaling pathways to facilitate further research and drug development endeavors.

Introduction

This compound (C₄₁H₂₈O₂₇) is a hydrolysable tannin characterized by its complex chemical structure, which contributes to its wide range of biological activities.[1] It is abundantly found in plants of the Geraniaceae, Euphorbiaceae, and Phyllanthaceae families, many of which have a long history of use in traditional medicine.[2] Despite its therapeutic potential, the oral bioavailability of this compound is low due to its large molecular weight and polarity.[1] Upon ingestion, it is metabolized by gut microbiota into smaller, more readily absorbable compounds like corilagin, ellagic acid, and urolithins, which are largely responsible for its systemic effects.[1] This guide will explore the direct and metabolite-driven pharmacological effects of this compound.

Biological and Pharmacological Effects of this compound

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for the development of novel therapeutics for a variety of diseases.

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and metastasis.

Quantitative Data on Anticancer Activity:

Cell LineCancer TypeIC₅₀ Value (µM)Exposure Time (h)Reference
HT-29Colorectal Cancer18.13 ± 0.5372[3]
HT-29Colorectal Cancer39.94 ± 0.4348[3]
HT-29Colorectal Cancer73.71 ± 0.8624[3]
HCT116Colorectal Cancer> 10072[3]
Ca SkiCervical Cancer> 10072[3]
A549Lung Cancer> 10072[3]
JurkatT-cell Leukemia> 10072[3]

Signaling Pathways Involved in Anticancer Activity:

This compound's anticancer effects are mediated through the modulation of several key signaling pathways, most notably the PI3K/Akt/mTOR pathway. By inhibiting this pathway, this compound suppresses cancer cell proliferation and survival.[4]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Effects:

ModelParameterEffective Dose/ConcentrationEffectReference
Carrageenan-induced paw edema in ratsPaw Edema10 mg/kgSignificant reduction[2]
Adjuvant-induced arthritis in ratsPolyarthritis Edema10 and 30 mg/kgDose-dependent reduction[2]
LPS-stimulated BV-2 microglial cellsPro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)Not specifiedDecreased production[5]

Signaling Pathways Involved in Anti-inflammatory Activity:

This compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB and NLRP3 inflammasome pathways. It prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.[6] Additionally, this compound can inhibit the assembly and activation of the NLRP3 inflammasome, reducing the secretion of mature IL-1β.[7]

Anti_inflammatory_Pathways cluster_NFkB NF-κB Pathway cluster_NLRP3 NLRP3 Inflammasome Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes NLRP3_activators NLRP3 Activators NLRP3 NLRP3 NLRP3_activators->NLRP3 ASC ASC NLRP3->ASC Caspase1 Caspase-1 ASC->Caspase1 proIL1b pro-IL-1β Caspase1->proIL1b IL1b IL-1β proIL1b->IL1b This compound This compound This compound->NFkB This compound->NLRP3

Caption: this compound's anti-inflammatory mechanisms.

Antioxidant Activity

This compound is a potent antioxidant that can directly scavenge free radicals and enhance the endogenous antioxidant defense system.

Quantitative Data on Antioxidant Activity:

AssayParameterIC₅₀/Effective ConcentrationReference
DPPH Radical ScavengingIC₅₀0.098 mg/mL[7]
ABTS Radical ScavengingIC₅₀0.335 mg/mL[7]
Lipid Oxidation InhibitionIC₅₀0.034 mg/mL[7]
H₂O₂-induced oxidative stress in HepG2 cellsROS ProductionDose-dependent reduction[8]

Signaling Pathways Involved in Antioxidant Activity:

The antioxidant effects of this compound are largely attributed to its ability to activate the Nrf2/HO-1 signaling pathway. Activation of Nrf2 leads to its translocation to the nucleus and subsequent upregulation of antioxidant enzymes.[8][9]

Nrf2_HO1_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE ARE Nrf2->ARE translocation & binding HO1 HO-1 ARE->HO1 NQO1 NQO1 ARE->NQO1 GSH GSH ARE->GSH

References

The Ellagitannin Geraniin: A Comprehensive Technical Guide on its History, Discovery, and Scientific Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraniin, a prominent member of the ellagitannin class of polyphenols, has garnered significant scientific interest due to its diverse and potent biological activities. First isolated from Geranium thunbergii, a plant with a long history of use in traditional Japanese medicine, this compound has since been identified in numerous other plant species. Its complex chemical structure, characterized by a glucose core esterified with galloyl and hexahydroxydiphenoyl (HHDP) groups, underpins its multifaceted pharmacological profile, which includes antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth exploration of the history and discovery of this compound, detailing the pivotal experimental protocols that have been instrumental in its isolation, characterization, and the elucidation of its mechanisms of action. Quantitative data from key studies are summarized, and its influence on critical cellular signaling pathways is visually represented to facilitate a deeper understanding for researchers and professionals in the field of drug development.

History and Discovery

The journey of this compound's discovery is rooted in the scientific investigation of traditional herbal remedies. Geranium thunbergii Sieb. et Zucc., a perennial plant used in Japanese folk medicine as an antidiarrheal agent, was the primary source from which this compound was first isolated and identified.[1] The pioneering work of Japanese scientists in the mid-20th century led to the characterization of this unique ellagitannin.[2] Unlike many other tannins, this compound crystallizes as yellow needles and is notably less astringent.[1] Its name is a direct homage to the genus Geranium, from which it was first scientifically described.[1] Subsequent research has revealed the presence of this compound in a variety of other plant families, including Euphorbiaceae and Phyllanthaceae, broadening the scope of its natural sources.[3][4]

Chemical Structure and Properties

This compound (C₄₁H₂₈O₂₇, Molar Mass: 952.64 g/mol ) is a complex hydrolyzable tannin.[5] Its structure features a central glucose molecule linked to a gallic acid unit and two hexahydroxydiphenoyl (HHDP) groups.[5] One of the HHDP groups is further modified into a dehydrohexahydroxydiphenoyl (DHHDP) group.[5] This intricate arrangement of phenolic moieties is responsible for its potent biological activities. Upon hydrolysis, this compound breaks down into smaller, well-studied polyphenolic compounds, including gallic acid, ellagic acid, and corilagin, which also contribute to its overall therapeutic effects.[2][6]

Key Experimental Protocols

This section provides a detailed overview of the fundamental experimental methodologies employed in the study of this compound.

Isolation and Purification of this compound

The initial and most critical step in this compound research is its efficient extraction and purification from plant sources.

3.1.1. Extraction from Geranium thunbergii

  • Plant Material: Dried and powdered leaves of Geranium thunbergii.[7]

  • Extraction Solvent: A mixture of acetone and water (typically 70% aqueous acetone) is used to homogenize the plant material.[7]

  • Procedure:

    • The homogenized plant material is filtered, and the acetone is removed from the filtrate under reduced pressure.[7]

    • The resulting aqueous solution is then sequentially partitioned with solvents of increasing polarity, such as diethyl ether, ethyl acetate, and n-butanol, to remove impurities.[7]

    • The this compound-rich aqueous fraction is subjected to column chromatography.[7]

  • Chromatography:

    • Stationary Phases: Diaion HP-20 and MCI-gel CHP-20P are commonly used resins.[7]

    • Mobile Phase: A gradient of methanol in water is employed to elute the compounds.[7]

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.

3.1.2. Large-Scale Purification from Nephelium lappaceum (Rambutan) Rind

  • Source: Dried and powdered rambutan rind, a significant agro-industrial byproduct.

  • Extraction: Ethanolic extraction is commonly employed.

  • Purification:

    • The crude ethanolic extract is subjected to reverse-phase C18 column chromatography.

    • A solvent gradient of acetonitrile and water (with 0.1% formic acid) is used for elution.

    • Fractions containing this compound are pooled and concentrated.

    • Crystallization is induced by cooling the concentrated solution, yielding high-purity this compound crystals (approximately 98%).

Structure Elucidation

The definitive determination of this compound's complex structure was achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR are fundamental for identifying the proton and carbon skeletons of the molecule.

    • 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between different atoms and piecing together the structural fragments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of this compound.

In Vitro Biological Activity Assays

A variety of in vitro assays have been utilized to characterize the biological effects of this compound.

3.3.1. Antioxidant Activity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A solution of DPPH in methanol is prepared.

    • Different concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature.

    • The decrease in absorbance at 517 nm is measured, which corresponds to the radical scavenging activity.[8]

  • Hydroxyl Radical Scavenging Assay (Deoxyribose Method):

    • The reaction mixture contains deoxyribose, a source of hydroxyl radicals (e.g., Fenton's reagent: Fe³⁺-EDTA, H₂O₂, and ascorbic acid), and various concentrations of this compound in a phosphate buffer.

    • The mixture is incubated at 37°C.

    • Thiobarbituric acid (TBA) is added, and the mixture is heated.

    • The absorbance of the resulting pink chromogen is measured at 532 nm. A decrease in absorbance indicates hydroxyl radical scavenging.[8]

3.3.2. Anti-inflammatory Activity Assay in LPS-Stimulated Macrophages

  • Cell Line: RAW 264.7 murine macrophage cell line.[9]

  • Stimulant: Lipopolysaccharide (LPS).[9]

  • Procedure:

    • RAW 264.7 cells are cultured in DMEM supplemented with fetal bovine serum.

    • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.[9]

    • The cell supernatant is collected to measure the production of nitric oxide (NO) using the Griess reagent.

    • Cell lysates are prepared for Western blot analysis to determine the expression levels of inflammatory proteins such as iNOS, COX-2, and phosphorylated NF-κB.[9]

Analysis of Cellular Signaling Pathways

3.4.1. Western Blot Analysis

  • Purpose: To detect and quantify specific proteins involved in signaling pathways.

  • General Protocol:

    • Cells are treated with this compound and/or a stimulant (e.g., LPS, TNF-α).

    • Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Nrf2, IκBα).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound's biological activities.

Antioxidant Activity of this compound
Assay IC₅₀ Value
DPPH Radical Scavenging (pH 4.5)0.92 µM[8]
DPPH Radical Scavenging (pH 7.9)1.27 µM[8]
Hydroxyl Radical Scavenging (Deoxyribose method)0.11 µM[8]
Hydroxyl Radical Scavenging (ESR method)1.44 µM[8]
Superoxide Radical Scavenging2.65 µM[8]
Xanthine Oxidase Inhibition30.49 µM[8]
Antiproliferative Activity of this compound against MCF-7 Breast Cancer Cells
Incubation Time IC₅₀ Value
24 hours42.32 µM
48 hours17.98 µM
72 hours9.94 µM

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

Geraniin_Nrf2_Pathway This compound This compound PI3K_AKT PI3K/AKT This compound->PI3K_AKT ERK ERK1/2 This compound->ERK Nrf2_Keap1 Nrf2-Keap1 Complex PI3K_AKT->Nrf2_Keap1 Inhibits Keap1 ERK->Nrf2_Keap1 Inhibits Keap1 Nrf2_n Nrf2 (Nuclear) Nrf2_Keap1->Nrf2_n Nrf2 Release & Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE HO1 HO-1 ARE->HO1 Gene Transcription NQO1 NQO1 ARE->NQO1 Gene Transcription Antioxidant_Response Antioxidant & Cytoprotective Response HO1->Antioxidant_Response NQO1->Antioxidant_Response

Caption: this compound activates the Nrf2 signaling pathway.

Geraniin_NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits LPS_TNFa LPS / TNF-α LPS_TNFa->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_n NF-κB (Nuclear) IkBa_NFkB->NFkB_n NF-κB Release & Translocation Proteasome Proteasomal Degradation IkBa_p->Proteasome Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) NFkB_n->Inflammatory_Genes Experimental_Workflow_Geraniin_Isolation Plant_Material Dried Plant Material (e.g., Geranium thunbergii leaves) Homogenization Homogenization in Aqueous Acetone Plant_Material->Homogenization Filtration Filtration & Concentration Homogenization->Filtration Solvent_Partitioning Solvent Partitioning (Ether, Ethyl Acetate, n-Butanol) Filtration->Solvent_Partitioning Aqueous_Fraction This compound-Rich Aqueous Fraction Solvent_Partitioning->Aqueous_Fraction Column_Chromatography Column Chromatography (e.g., Diaion HP-20, C18) Aqueous_Fraction->Column_Chromatography Fraction_Collection Fraction Collection & Analysis (TLC/HPLC) Column_Chromatography->Fraction_Collection Pure_this compound Pure this compound Fraction_Collection->Pure_this compound

References

Geraniin: A Comprehensive Technical Guide on its Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniin, a prominent ellagitannin found in a variety of medicinal plants, has garnered significant attention in the scientific community for its diverse pharmacological activities. As a bioactive compound with potential therapeutic applications, a thorough understanding of its physicochemical properties and stability is paramount for its effective isolation, characterization, formulation, and development into a viable medicinal agent. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, its stability under various conditions, and detailed experimental protocols for its analysis.

Physicochemical Properties of this compound

This compound is a complex hydrolyzable tannin characterized by a glucose core esterified with galloyl and hexahydroxydiphenoyl (HHDP) groups. Its unique structure imparts specific physicochemical properties that are crucial for its biological activity and handling.

Chemical Structure and Molecular Formula

This compound's structure consists of a central glucopyranose ring linked to a galloyl group, a dehydrohexahydroxydiphenoyl (DHHDP) group, and a hexahydroxydiphenoyl (HHDP) group.

Molecular Formula: C₄₁H₂₈O₂₇

Quantitative Physicochemical Data

A summary of the key physicochemical parameters of this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 952.64 g/mol [1]
Appearance Yellow crystalline powder[1]
Melting Point >270 °C (decomposes)
Solubility
WaterSparingly soluble[2]
EthanolSoluble (approx. 30 mg/mL)[2][3]
MethanolSoluble[4]
DMSOSoluble (approx. 30 mg/mL)[2][3]
Dimethylformamide (DMF)Soluble (approx. 30 mg/mL)[2]
Ethanol:PBS (pH 7.2) (1:3)Approx. 0.25 mg/mL[2][3]
UV-Vis Spectroscopy (λmax) 226, 280 nm (in Ethanol)[2]

Stability of this compound

The stability of this compound is a critical factor influencing its shelf-life, biological activity, and formulation development. As a polyphenolic compound, it is susceptible to degradation by various environmental factors.

pH Stability

This compound exhibits pH-dependent stability. It is more stable in acidic conditions and tends to degrade in neutral to alkaline environments. This is a crucial consideration for its extraction, purification, and formulation in oral dosage forms, as it will encounter a wide range of pH values in the gastrointestinal tract.

Temperature Stability

Elevated temperatures can lead to the degradation of this compound. Thermal degradation may involve hydrolysis of the ester linkages, leading to the formation of smaller phenolic compounds such as ellagic acid and gallic acid. For long-term storage, it is recommended to keep this compound in a cool environment.

Light Stability

Exposure to light, particularly UV radiation, can induce photodegradation of this compound. It is advisable to store this compound and its formulations in light-protected containers to maintain its potency and integrity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to be a starting point for researchers and can be adapted based on specific laboratory conditions and equipment.

Determination of Melting Point

Objective: To determine the melting point of this compound, which serves as an indicator of its purity.

Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • This compound powder (finely ground)

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered.

  • Pack a small amount of the this compound powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

  • Allow the apparatus to cool down to at least 20°C below the approximate melting point.

  • Insert a new capillary tube with the sample.

  • Heat the sample at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample.

  • Note any decomposition, which is often observed for this compound at higher temperatures.

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound powder

  • A selection of solvents (e.g., water, ethanol, methanol, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer

Procedure (Shake-Flask Method):

  • Add an excess amount of this compound powder to a known volume of the selected solvent in a vial.

  • Seal the vial and place it on a shaker or vortex mixer.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the undissolved solid to settle.

  • Centrifuge the suspension to separate the saturated solution from the excess solid.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/L.

Stability Testing Protocol (Temperature and Light)

Objective: To assess the stability of this compound under accelerated temperature and light conditions.

Materials:

  • This compound powder or solution

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber with a light source compliant with ICH Q1B guidelines (providing both UV and visible light)

  • Light-protected and transparent containers (e.g., amber and clear glass vials)

  • HPLC-UV system for quantification

Procedure:

Temperature Stability:

  • Prepare multiple samples of this compound (either as a solid or in a specific solvent) in both light-protected and transparent containers.

  • Place the samples in stability chambers set at different temperature and humidity conditions (e.g., 40°C/75% RH, 50°C, 60°C).

  • Withdraw samples at specified time points (e.g., 0, 1, 3, 6 months).

  • At each time point, visually inspect the samples for any changes in appearance (e.g., color change).

  • Quantify the remaining concentration of this compound using a validated HPLC-UV method.

  • Analyze for the presence of degradation products.

  • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Photostability:

  • Prepare samples of this compound (solid or solution) in photochemically inert and transparent containers.

  • Expose the samples to a light source in a photostability chamber that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).

  • Simultaneously, keep a set of control samples, wrapped in aluminum foil to protect from light, in the same chamber to serve as dark controls.

  • After the exposure period, visually inspect both the exposed and control samples.

  • Quantify the concentration of this compound and any degradation products in both sets of samples using HPLC-UV.

  • Compare the results from the exposed and control samples to determine the extent of photodegradation.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation and cell survival. Understanding these interactions is crucial for elucidating its mechanism of action.

Inhibition of NF-κB Signaling Pathway

This compound has been reported to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5] This pathway is a central regulator of inflammation, and its inhibition by this compound contributes to the compound's anti-inflammatory properties. The diagram below illustrates the proposed mechanism of action.

NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB_IkB->NFkB Releases Proteasome Proteasomal Degradation p_IkB->Proteasome Targets for Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces

Caption: this compound's inhibition of the NF-κB signaling pathway.

Modulation of ERK Signaling Pathway

This compound has also been shown to influence the Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.[5][6] The modulation of this pathway by this compound can contribute to its potential anti-cancer effects.

ERK_Pathway This compound This compound Raf Raf This compound->Raf Inhibits GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Binds to Ras Ras Receptor->Ras Activates Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 Nucleus Nucleus pERK->Nucleus Translocates to TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->TranscriptionFactors Activates CellResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellResponse Leads to

Caption: this compound's modulation of the ERK signaling pathway.

Experimental Workflow: Isolation and Purification of this compound

The following diagram outlines a general workflow for the isolation and purification of this compound from plant material. This process typically involves extraction, partitioning, and chromatographic separation.

Geraniin_Isolation_Workflow PlantMaterial Dried and Powdered Plant Material Extraction Solvent Extraction (e.g., Ethanol/Water) PlantMaterial->Extraction Filtration Filtration/Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Concentration Solvent Evaporation (Rotary Evaporator) CrudeExtract->Concentration ConcentratedExtract Concentrated Extract Concentration->ConcentratedExtract ColumnChromatography Column Chromatography (e.g., Sephadex LH-20, C18) ConcentratedExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC_HPLC TLC/HPLC Analysis of Fractions FractionCollection->TLC_HPLC Pooling Pooling of this compound-rich Fractions TLC_HPLC->Pooling FinalConcentration Final Concentration and Drying Pooling->FinalConcentration Purethis compound Pure this compound FinalConcentration->Purethis compound

Caption: General workflow for the isolation and purification of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties and stability of this compound. The data and protocols presented herein are intended to support researchers and drug development professionals in their efforts to harness the therapeutic potential of this promising natural compound. A thorough characterization of this compound is a critical step in ensuring its quality, safety, and efficacy in future pharmaceutical and nutraceutical applications.

References

Geraniin: A Technical Guide to its Potential in Diabetes Mellitus Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraniin, a prominent ellagitannin found in various medicinal plants, has emerged as a compelling natural compound for the management of diabetes mellitus. Its multifaceted mechanisms of action, targeting key aspects of glucose homeostasis and associated complications, position it as a promising candidate for further investigation and development. This technical guide provides an in-depth overview of the current scientific evidence supporting this compound's anti-diabetic potential, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies. The aim is to equip researchers and drug development professionals with a comprehensive resource to inform future studies and therapeutic strategies.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The global prevalence of diabetes is on a steep rise, necessitating the exploration of novel and effective therapeutic agents. Natural products have historically been a rich source of new drugs, and this compound has garnered significant attention for its potent biological activities.[1][2] Upon oral administration, this compound is metabolized by the gut microbiota into smaller, more readily absorbable compounds such as ellagic acid, gallic acid, and urolithins. These metabolites are believed to be largely responsible for the observed systemic anti-diabetic effects.[1][3] This guide will delve into the core mechanisms through which this compound and its metabolites exert their beneficial effects on diabetes management.

Mechanisms of Action

This compound's anti-diabetic effects are attributed to a combination of mechanisms that collectively contribute to improved glycemic control and the mitigation of diabetic complications.

Inhibition of Carbohydrate Digestion and Glucose Absorption

A primary strategy in managing postprandial hyperglycemia is to delay the digestion and absorption of carbohydrates from the gut. This compound and its metabolites have been shown to be effective inhibitors of α-amylase and α-glucosidase, the key enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1][3] By inhibiting these enzymes, this compound can effectively reduce the rate of glucose entering the bloodstream after a meal.

Enhancement of Insulin Sensitivity and Glucose Uptake

Insulin resistance, a hallmark of type 2 diabetes, is a condition where cells in the body become less responsive to the effects of insulin. This compound has been demonstrated to improve insulin sensitivity, as evidenced by a reduction in the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) index in animal models of diabetes.[1][3] This improvement is mediated, in part, through the activation of key signaling pathways that promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane in insulin-sensitive tissues like adipose and muscle cells.[1] This facilitates the uptake of glucose from the blood into the cells, thereby lowering blood glucose levels.

Protection of Pancreatic β-Cells

The progressive loss of pancreatic β-cell function is a critical factor in the development and progression of diabetes. This compound and its metabolites exhibit protective effects on β-cells by mitigating oxidative stress and inflammation, which are known to be detrimental to β-cell survival and function.[1][3] By preserving β-cell mass and function, this compound may help to maintain endogenous insulin production.

Antioxidant and Anti-inflammatory Effects

Chronic hyperglycemia in diabetes leads to increased production of reactive oxygen species (ROS) and a state of chronic low-grade inflammation, both of which contribute to the development of diabetic complications. This compound possesses potent antioxidant and anti-inflammatory properties.[4][5] It can scavenge free radicals and reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby protecting tissues from diabetes-induced damage.[1]

Signaling Pathways

The anti-diabetic effects of this compound are underpinned by its modulation of critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of glucose metabolism and cell survival. This compound has been shown to activate this pathway, leading to a cascade of downstream events that promote GLUT4 translocation to the cell surface and enhance glucose uptake.[6][7]

PI3K_Akt_Pathway This compound This compound InsulinReceptor Insulin Receptor This compound->InsulinReceptor PI3K PI3K InsulinReceptor->PI3K Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake a_glucosidase_assay start Start prepare_reagents Prepare α-glucosidase, pNPG, and this compound solutions start->prepare_reagents add_this compound Add this compound to wells prepare_reagents->add_this compound add_enzyme Add α-glucosidase and incubate add_this compound->add_enzyme add_substrate Add pNPG to initiate reaction add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Na₂CO₃ to stop reaction incubate->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance calculate Calculate % inhibition and IC50 read_absorbance->calculate end End calculate->end

References

Geraniin: A Potent Ellagitannin with Anticancer and Pro-Apoptotic Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Geraniin, a prominent ellagitannin found in various medicinal plants and edible fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral effects.[1][2] Emerging evidence strongly suggests that this compound also possesses potent anticancer properties, primarily through the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer and pro-apoptotic mechanisms, with a focus on its impact on key signaling pathways, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity and Cytotoxicity of this compound

This compound has demonstrated significant dose- and time-dependent cytotoxic effects across a range of human cancer cell lines. The inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of cell growth, have been determined in various studies, highlighting its potent anti-proliferative capabilities.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
HT-29Colorectal Adenocarcinoma2473.71 ± 0.86[3]
4839.94 ± 0.43[3]
7218.13 ± 0.53[3]
HCT116Colorectal Carcinoma72Not explicitly stated, but higher than HT-29[3]
Ca SkiCervical Cancer72Not explicitly stated, but higher than HT-29[3]
A549Lung Adenocarcinoma72Not explicitly stated, but higher than HT-29[3][4]
JurkatT-cell Leukemia72Not explicitly stated, but higher than HT-29[3]
MCF-7Breast Cancer2442.32[5][6]
4817.98[5][6]
729.94[5][6]
C666-1Nasopharyngeal CarcinomaNot specifiedDose-dependent inhibition observed at 2.5, 5, 7.5, 10 µM[7]
SCC-9Oral Cancer24Dose-dependent inhibition observed at 10, 20, 40, 80 µM[8]
SCC-14Oral Cancer24Dose-dependent inhibition observed at 10, 20, 40, 80 µM[8]

Induction of Apoptosis

A primary mechanism underlying this compound's anticancer effects is the induction of apoptosis, or programmed cell death. This is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the externalization of phosphatidylserine.[9][10]

This compound promotes apoptosis by modulating the expression of key regulatory proteins:

  • Bcl-2 Family Proteins: this compound treatment leads to a downregulation of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins such as Bax and Bak.[1][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.[5][9]

  • Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis. This compound has been shown to induce the cleavage and activation of caspase-9 (initiator caspase) and caspase-3 (effector caspase).[1][5]

  • PARP Cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[5][6] The cleavage of PARP is a hallmark of apoptosis.

Modulation of Key Signaling Pathways

This compound exerts its pro-apoptotic effects by targeting critical signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, contributing to tumorigenesis. This compound has been shown to effectively suppress this pathway.[1][7][9]

  • Mechanism: this compound treatment reduces the phosphorylation levels of PI3K and Akt, thereby inactivating them.[1][7] This inactivation prevents the downstream activation of mTOR and other survival signals. The suppression of this pathway by this compound has been observed in colorectal and nasopharyngeal cancer cells.[1][7][9]

PI3K_Akt_Pathway cluster_legend Legend This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation Activation Inhibition Inhibition Activation_edge Activation_edge->Activation Inhibition_edge Inhibition_edge->Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Activation of the ROS/p38 MAPK Pathway

In some cancer cells, such as human breast cancer MCF-7 cells, this compound induces apoptosis through a different mechanism involving the generation of reactive oxygen species (ROS) and the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[5][6]

  • Mechanism: this compound treatment leads to an increase in intracellular ROS levels. This oxidative stress activates the p38 MAPK pathway, which in turn triggers the apoptotic cascade. The pro-apoptotic effects of this compound in this context can be reversed by pretreatment with an antioxidant like N-acetyl-l-cysteine, confirming the role of ROS.[5][6]

ROS_p38_MAPK_Pathway cluster_legend Legend This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS p38_MAPK p38 MAPK ROS->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis Activation Activation Activation_edge Activation_edge->Activation

Caption: this compound induces apoptosis via the ROS/p38 MAPK pathway.

Experimental Protocols

The investigation of this compound's anticancer properties involves a variety of standard cell and molecular biology techniques.

Experimental_Workflow Start Cancer Cell Culture Treatment This compound Treatment (Varying Concentrations & Times) Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Flow Apoptosis Assay (Flow Cytometry - Annexin V/PI) Treatment->Flow Western Protein Expression Analysis (Western Blot) Treatment->Western Data Data Analysis & Interpretation MTT->Data Flow->Data Western->Data

Caption: A typical experimental workflow for studying this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[13] The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control for specific time periods (e.g., 24, 48, 72 hours).

    • Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[13]

    • Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

    • Calculate cell viability as a percentage relative to the control-treated cells.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay quantitatively determines the percentage of cells undergoing apoptosis.[14][15]

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is used as a viability dye. PI can only enter cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.

  • Protocol:

    • Culture and treat cells with this compound as described above.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[14]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.[16][17]

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies against the target protein and secondary antibodies conjugated to an enzyme for detection.

  • Protocol:

    • Treat cells with this compound, then lyse the cells to extract total protein.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-p38, p38) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

In Vivo Anticancer Efficacy

The anticancer effects of this compound have also been validated in preclinical animal models. In vivo studies have shown that this compound administration can significantly inhibit tumor growth and promote cancer cell apoptosis in xenograft models of colorectal and breast cancer.[1][2] For instance, in a syngeneic mouse model of breast cancer, daily oral administration of this compound reduced tumor growth and liver metastasis.[2]

Conclusion

This compound exhibits significant anticancer and pro-apoptotic properties across a variety of cancer cell types. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases. Furthermore, this compound's ability to inhibit the pro-survival PI3K/Akt/mTOR pathway and, in some contexts, activate the pro-apoptotic ROS/p38 MAPK pathway, underscores its potential as a multi-targeting therapeutic agent. The compelling in vitro and in vivo data warrant further investigation into the clinical applications of this compound for cancer therapy.

References

The Modulatory Role of Geraniin on Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates key inflammatory signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent for inflammatory diseases. This document summarizes quantitative data, details experimental methodologies from key studies, and provides visual representations of the underlying signaling cascades.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by targeting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Furthermore, it has been shown to modulate the NLRP3 inflammasome and activate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to effectively suppress this pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound inhibits the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of downstream inflammatory mediators.[1][2] Studies have shown that in TNF-α stimulated HT-29 cells, this compound treatment leads to a dose-dependent decrease in the nuclear localization of the phospho-p65 subunit.[3]

Modulation of the MAPK Pathway

The MAPK pathway, comprising key kinases such as p38 and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to external stressors, including inflammation. Research indicates that this compound can attenuate the phosphorylation of both p38 and ERK in LPS-stimulated RAW 264.7 cells, suggesting its ability to dampen the inflammatory signals transduced through this cascade.[4]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β). This compound has been found to inhibit the activation of the NLRP3 inflammasome. It achieves this by preventing the interaction between ASC (Apoptosis-associated speck-like protein containing a CARD) and NLRP3, a critical step in inflammasome assembly.[5] This inhibitory action leads to a reduction in the cleavage of caspase-1 and the subsequent release of mature IL-1β.[5][6]

Activation of the Nrf2 Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. This compound has been shown to induce the nuclear translocation of Nrf2 in HepG2 cells.[5] Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), leading to their upregulation. This antioxidant effect contributes to the overall anti-inflammatory profile of this compound.[1]

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory and antioxidant effects of this compound.

Assay Cell Line/Model Stimulus This compound Concentration Effect IC50 Value Reference
Antioxidant Activity -DPPH Radical Scavenging-Scavenging of DPPH radicals0.12 µg/ml[7]
Antioxidant Activity -Superoxide Radical Scavenging-Scavenging of superoxide radicals5.73 times higher than Trolox[7]
iNOS Inhibition RAW 264.7 macrophagesLPS10 µg/ml>70% inhibitionNot specified[8][9]
COX-2 Inhibition RAW 264.7 macrophagesLPS10 µg/ml>80% inhibitionNot specified[8]
COX-2 Inhibition ---Potent and selective inhibition0.29 µM[10]
Cytokine Cell Line Stimulus This compound Concentration Inhibition of Production Reference
TNF-α THP-1 macrophagesLPS (1 µg/mL)2h pre-treatmentDose-dependent decrease[6]
IL-6 THP-1 macrophagesLPS (1 µg/mL)2h pre-treatmentDose-dependent decrease[6]
IL-1β THP-1 macrophagesLPS (1 µg/mL)Not specifiedDose-dependent decrease[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage-like cells or THP-1 human monocytic cells.[1][6][11]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[12]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[12]

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium is typically kept below 0.1%.

  • Stimulation: To induce an inflammatory response, cells are typically stimulated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours).[1][2][4] In some experiments, Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL is used as the stimulus.[3]

  • Treatment Protocol: Cells are often pre-treated with various concentrations of this compound for a period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.[3][6]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Principle: ELISA is used to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[6][12]

  • Procedure:

    • 96-well plates are coated with a capture antibody specific for the cytokine of interest and incubated overnight.

    • The plates are washed, and non-specific binding sites are blocked.

    • Cell culture supernatants and standard solutions of the cytokine are added to the wells and incubated.

    • After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by another incubation and washing step.

    • A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

    • The absorbance is measured at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison with the standard curve.[13]

Western Blot Analysis for Protein Expression and Phosphorylation
  • Principle: Western blotting is employed to detect the expression and phosphorylation status of key proteins in the inflammatory signaling pathways.

  • Cell Lysis and Protein Extraction:

    • After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • The lysates are centrifuged, and the supernatant containing the total protein is collected.

    • For nuclear and cytoplasmic protein extraction, a nuclear extraction kit is used according to the manufacturer's instructions.

  • Protein Quantification: The protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.[14]

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-ERK, total ERK, Nrf2, ASC, Caspase-1, GAPDH, Lamin B). Antibody dilutions are optimized as per manufacturer recommendations (e.g., 1:1000).[15][16][17]

    • After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometric analysis of the bands is performed using image analysis software (e.g., ImageJ) to quantify the relative protein expression levels. GAPDH and Lamin B are commonly used as loading controls for cytoplasmic and nuclear fractions, respectively.[3]

Immunofluorescence for NF-κB Nuclear Translocation
  • Principle: This technique is used to visualize the subcellular localization of the NF-κB p65 subunit.[18][19][20]

  • Procedure:

    • Cells are grown on coverslips and subjected to the desired treatments.

    • The cells are then fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

    • Non-specific binding is blocked with a blocking solution (e.g., 1% BSA in PBS).

    • The cells are incubated with a primary antibody against the NF-κB p65 subunit.

    • After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • The cell nuclei are counterstained with a nuclear stain such as 4',6-diamidino-2-phenylindole (DAPI).

    • The coverslips are mounted on glass slides, and the fluorescence is visualized using a fluorescence or confocal microscope. The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nuclear and cytoplasmic compartments.[21]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Geraniin_NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Leads to This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Geraniin_MAPK_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK Activates p38 p38 MAPK MAPKKK->p38 Phosphorylates ERK ERK MAPKKK->ERK Phosphorylates p_p38 p-p38 p_ERK p-ERK Inflammatory_Response Inflammatory Response p_p38->Inflammatory_Response Leads to p_ERK->Inflammatory_Response Leads to This compound This compound This compound->p38 Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

Caption: this compound's modulation of the MAPK signaling pathway.

Geraniin_NLRP3_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli NLRP3 NLRP3 Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Recruits Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves pro_IL1b Pro-IL-1β Casp1->pro_IL1b Cleaves IL1b Mature IL-1β This compound This compound This compound->ASC Prevents Interaction

Caption: this compound's inhibition of NLRP3 inflammasome activation.

Geraniin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Transcription Gene Transcription ARE->Transcription Initiates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Transcription->Antioxidant_Enzymes Leads to

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Experimental_Workflow Cell_Culture Cell Culture (e.g., RAW 264.7) Geraniin_Treatment This compound Pre-treatment (Dose-response) Cell_Culture->Geraniin_Treatment Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Geraniin_Treatment->Inflammatory_Stimulus Sample_Collection Sample Collection (Supernatant & Cell Lysate) Inflammatory_Stimulus->Sample_Collection ELISA ELISA (Cytokine Quantification) Sample_Collection->ELISA Western_Blot Western Blot (Protein Expression & Phosphorylation) Sample_Collection->Western_Blot Immunofluorescence Immunofluorescence (NF-κB Translocation) Sample_Collection->Immunofluorescence Data_Analysis Data Analysis & Interpretation ELISA->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound presents a compelling profile as a multi-target anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB and MAPK pathways, suppress NLRP3 inflammasome activation, and bolster the cellular antioxidant defense through the Nrf2 pathway underscores its therapeutic potential. The data and methodologies presented in this guide offer a solid foundation for further research and development of this compound-based therapies for a range of inflammatory conditions. Future investigations should focus on elucidating the precise molecular interactions and optimizing its delivery and efficacy in preclinical and clinical settings.

References

The Intestinal Journey of Geraniin: A Technical Guide to its Metabolism by Human Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of geraniin, a prominent ellagitannin, when subjected to the transformative action of the human gut microbiota. Understanding this intricate biotransformation is critical for elucidating the compound's true bioavailability, mechanism of action, and therapeutic potential. This compound itself exhibits poor absorption due to its large molecular size and polarity; however, its gut-derived metabolites are smaller, more readily absorbed, and are largely responsible for its systemic biological activities.[1][2]

The Metabolic Pathway of this compound

Upon oral ingestion, this compound travels largely intact to the lower gastrointestinal tract, where it encounters a dense population of anaerobic bacteria. The metabolism is a multi-step process initiated by hydrolysis, followed by the progressive degradation of intermediate compounds into a series of smaller, bioavailable molecules known as urolithins.[3][4]

The initial hydrolysis of this compound by microbial esterases begins within the first hour of anaerobic incubation, yielding corilagin, gallic acid, ellagic acid, and brevifolincarboxylic acid.[3][5] Subsequent, deeper transformations occur over a more extended period. After approximately 6 hours, the crucial intermediate ellagic acid is further metabolized by gut microbiota, involving a lactone ring cleavage and sequential dehydroxylation steps to produce various urolithins.[1][5] This conversion process can extend beyond 96 hours to yield the final metabolites.[5]

Geraniin_Metabolism cluster_hydrolysis Initial Hydrolysis (t > 1 hr) cluster_urolithins Urolithin Generation (t > 6 hr) This compound This compound Corilagin Corilagin This compound->Corilagin Gut Microbiota (Hydrolysis) GallicAcid Gallic Acid This compound->GallicAcid Gut Microbiota (Hydrolysis) EllagicAcid Ellagic Acid This compound->EllagicAcid Gut Microbiota (Hydrolysis) BCA Brevifolincarboxylic Acid This compound->BCA Gut Microbiota (Hydrolysis) UrolithinD_E Tetrahydroxy-Urolithins (Urolithin D, E) EllagicAcid->UrolithinD_E Lactone Cleavage & Decarboxylation UrolithinC Trihydroxy-Urolithin (Urolithin C) UrolithinD_E->UrolithinC Dehydroxylation UrolithinA Dihydroxy-Urolithin (Urolithin A) UrolithinC->UrolithinA Dehydroxylation UrolithinB Monohydroxyl-Urolithin (Urolithin B) UrolithinA->UrolithinB Dehydroxylation

Figure 1: Metabolic cascade of this compound by gut microbiota.

Quantitative Analysis of this compound Metabolism

Quantitative data on this compound metabolism is primarily derived from animal studies. These studies highlight the limited excretion of the parent compound and the significant appearance of its metabolites in plasma and urine, underscoring the pivotal role of gut microbiota in its bioactivation. The total urinary recovery of key metabolites is a fraction of the initial oral dose, suggesting that other excretion routes or further metabolism may occur.

ParameterValueSpeciesDoseNotesReference
Total Urinary Excretion 12.4% of oral doseRat20 mgMeasured as the sum of four major dibenzopyran metabolites over 72 hours.[5]
Urinary Excretion (Metabolite 2) 6.8% of oral doseRat20 mgMetabolite 2 is a key dibenzopyran derivative.[5]
Urolithin A Plasma Tmax ~6 hoursRat20 mgTime to reach maximum plasma concentration.[5]
Urolithin A Plasma Cmax 0.45 µMRat5 mgMaximum plasma concentration observed.[2]
Gallic Acid Bioavailability ~70%RatNot SpecifiedPercentage of absorbed gallic acid excreted in urine as 4-O-methyl gallic acid.[1]
Corilagin/Ellagic Acid Bioavailability 1-10%RatNot SpecifiedIndicates poor absorption of these larger intermediate metabolites.[1]

Experimental Protocols

The study of this compound metabolism relies on established in vitro and in vivo experimental models.

In Vitro Anaerobic Batch Fermentation

This method simulates the conditions of the human colon to study the direct metabolic conversion of this compound by fecal microbiota. It is a crucial tool for identifying metabolites and understanding conversion kinetics.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Fecal 1. Collect Fresh Human Fecal Sample Slurry 2. Prepare 10-32% (w/v) Slurry in Anaerobic Buffer Fecal->Slurry Inoculate 5. Inoculate Tubes with Fecal Slurry (1-10% v/v) Slurry->Inoculate Medium 3. Prepare Anaerobic Fermentation Medium Medium->Inoculate Substrate 4. Add this compound (Substrate) to Sterile Hungate Tubes Substrate->Inoculate Incubate 6. Incubate at 37°C (Anaerobic Chamber) Inoculate->Incubate Sample 7. Collect Samples at Time Points (e.g., 0, 6, 24, 48h) Incubate->Sample Quench 8. Quench Reaction & Centrifuge Sample->Quench Supernatant 9. Analyze Supernatant for Metabolites (LC-MS/MS) Quench->Supernatant Pellet 10. Analyze Pellet for Microbiota (16S rRNA Seq) Quench->Pellet

Figure 2: Workflow for in vitro fecal fermentation of this compound.

Detailed Methodology:

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.[6] Samples are processed within 2 hours in an anaerobic environment (e.g., 80% N₂, 10% CO₂, 10% H₂).[7]

  • Inoculum Preparation: A fecal slurry is prepared by homogenizing the sample (10-32% w/v) in a pre-reduced, sterile phosphate or peptone buffer.[8][9] The slurry is centrifuged at low speed to remove large particulate matter.[10]

  • Fermentation Medium: A sterile, anaerobic basal medium is prepared, typically containing peptones, yeast extract, salts, and a reducing agent like L-cysteine.[6] Resazurin may be included as an indicator of anaerobiosis.

  • Incubation: this compound is added to sterile Hungate or serum tubes. The fermentation medium is added, followed by the fecal inoculum (typically 1-10% v/v).[9] The tubes are sealed and incubated at 37°C with gentle shaking for up to 96 hours.[5][7]

  • Sample Analysis: At designated time points, aliquots are removed. The samples are centrifuged, and the supernatant is analyzed for metabolites using techniques like HPLC or LC-MS/MS.[10] The bacterial pellet can be used for microbiota composition analysis via 16S rRNA gene sequencing.[7]

In Vivo Animal Models

Animal models, typically Sprague Dawley or Wistar rats, are essential for studying the pharmacokinetics and systemic physiological effects of this compound and its metabolites following oral administration.[11][12]

In_Vivo_Workflow cluster_phase1 Acclimatization & Dosing cluster_phase2 Monitoring & Collection cluster_phase3 Endpoint Analysis Acclimate 1. Acclimatize Animals (e.g., 1 week) Group 2. Randomize into Groups (Control, Vehicle, this compound Doses) Acclimate->Group Dose 3. Administer this compound Daily (e.g., Oral Gavage, 5-100 mg/kg) Group->Dose Monitor 4. Monitor Body Weight, Food/Water Intake Dose->Monitor Collect_Biofluids 5. Collect Urine/Feces in Metabolic Cages Dose->Collect_Biofluids Collect_Blood 6. Collect Blood Samples (e.g., Tail Vein, Cardiac Puncture) Dose->Collect_Blood Sacrifice 7. Sacrifice Animals at Study Endpoint Monitor->Sacrifice Analyze 9. Analyze Samples (LC-MS, Histology, Gene Expression) Collect_Biofluids->Analyze Collect_Blood->Analyze Harvest 8. Harvest Tissues (Liver, Colon, etc.) Sacrifice->Harvest Harvest->Analyze

Figure 3: General experimental workflow for in vivo rat studies.

Detailed Methodology:

  • Animal Model: Male Sprague Dawley or Wistar rats are commonly used.[11][12] Animals are acclimatized for at least one week before the experiment begins.

  • Diet and Dosing: For studies on metabolic syndrome, rats may be fed a high-fat diet (HFD) for several weeks to induce the condition before this compound administration.[11][12] this compound is typically dissolved in a vehicle like distilled water and administered once daily via oral gavage at doses ranging from 5 mg/kg to 100 mg/kg.[11][12]

  • Sample Collection: For pharmacokinetic analysis, blood is collected at multiple time points post-administration. For metabolic balance studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over 24-hour periods.[5]

  • Analytical Techniques: Plasma and urine are analyzed for metabolites via HPLC or LC-MS. Tissues may be used for histopathological examination, gene expression analysis (e.g., qPCR for PPARα), or protein analysis (e.g., Western blot for inflammatory markers).[11][13]

Modulation of Host Signaling Pathways

This compound and its gut-derived metabolites are known to modulate several key intracellular signaling pathways, particularly those related to inflammation and cellular stress. These interactions are fundamental to the compound's therapeutic effects.

Inhibition of Pro-inflammatory Signaling

This compound demonstrates potent anti-inflammatory activity by targeting the IL-1β pathway. It can directly bind to the cytokine IL-1β, preventing its interaction with its receptor (IL-1R). This action blocks downstream signaling through the MAPK and NF-κB pathways, ultimately reducing the expression of pro-inflammatory mediators and protecting intestinal barrier function.[13] this compound also suppresses NF-κB activation through inhibition of the PI3K/Akt pathway.[14][15]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1B IL-1β IL1R IL-1R IL1B->IL1R Binds MAPK MAPK Activation IL1R->MAPK Activates PI3K PI3K IL1R->PI3K Activates This compound This compound This compound->IL1B Binding Inhibition Akt Akt This compound->Akt Inhibits Phosphorylation IKK IKK MAPK->IKK PI3K->Akt Akt->IKK IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_complex IκB p65/p50 IKK->NFkB_complex NFkB_p65 NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_complex->NFkB_active IκB Degradation & NF-κB Release DNA DNA NFkB_active->DNA Translocation Inflammation Inflammatory Gene Expression DNA->Inflammation Transcription

Figure 4: this compound's inhibition of IL-1β-mediated NF-κB signaling.
Activation of the Nrf2 Antioxidant Pathway

In addition to suppressing inflammation, this compound upregulates the cell's endogenous antioxidant defense system. It promotes the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound induces the release of Nrf2 from Keap1, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the increased expression of protective enzymes like Heme Oxygenase-1 (HO-1).[14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_complex Keap1 Nrf2 This compound->Nrf2_complex Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Nrf2 (Active) Nrf2_complex->Nrf2_active Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Translocation & Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Figure 5: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Conclusion and Future Perspectives

The biotransformation of this compound by the gut microbiota is a critical determinant of its bioactivity. The parent compound serves as a prodrug, delivering smaller, more readily absorbable phenolic compounds like gallic acid and urolithins to the systemic circulation. These metabolites exert significant anti-inflammatory and antioxidant effects by modulating key signaling pathways such as NF-κB and Nrf2. For drug development professionals, this highlights the importance of considering the gut microbiome as a key factor in the efficacy of ellagitannin-based therapeutics. Future research should focus on identifying the specific bacterial species responsible for these metabolic conversions, which could lead to the development of co-administered probiotics or prebiotics to enhance the therapeutic conversion of this compound in individuals with different "urolithin metabotypes".[16] A deeper understanding of the pharmacokinetics of each major metabolite will be essential for establishing optimal dosing strategies and predicting clinical outcomes.

References

Urolithins: The Primary Bioactive Metabolites of Geraniin - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities. However, its large molecular weight and polarity result in poor bioavailability. Emerging evidence strongly indicates that the therapeutic effects of this compound are primarily attributable to its gut microbiota-derived metabolites, principally urolithins. This technical guide provides an in-depth exploration of the transformation of this compound into bioactive urolithins and the subsequent molecular mechanisms through which these metabolites exert their effects. We present a comprehensive overview of the metabolic pathways, quantitative data on conversion and bioavailability, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways modulated by this compound-derived urolithins. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

This compound is a complex hydrolyzable tannin with a wide range of reported biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer effects[1][2]. Despite these promising in vitro and in vivo preclinical findings, the direct clinical application of this compound is hampered by its limited absorption in the gastrointestinal tract[3]. The focus of current research has therefore shifted to its metabolic fate upon ingestion. It is now well-established that this compound undergoes extensive metabolism by the gut microbiota, leading to the formation of smaller, more readily absorbable, and biologically active compounds known as urolithins[3][4].

This guide will systematically delineate the metabolic journey from this compound to urolithins and elucidate the molecular signaling cascades that are modulated by these key metabolites.

Metabolism of this compound to Urolithins

Upon oral administration, this compound is hydrolyzed in the gut to yield ellagic acid and gallic acid[5]. Ellagic acid then serves as the precursor for the microbial production of a series of urolithins through a sequence of lactone ring cleavage, decarboxylation, and dehydroxylation reactions[6]. The primary urolithins produced include Urolithin A, Urolithin B, Urolithin C, Urolithin D, and Urolithin E, with Urolithins A, B, and C being the main forms detected in serum and urine[3].

The transformation of this compound is a time-dependent process. In vitro anaerobic incubation of this compound with rat fecal suspension has shown that corilagin, gallic acid, and ellagic acid are produced within the first hour. The formation of various urolithins commences after approximately 6 hours of incubation[5].

dot

Geraniin_Metabolism This compound This compound Hydrolysis Gut Microbiota Hydrolysis This compound->Hydrolysis Ellagic_Acid Ellagic Acid Hydrolysis->Ellagic_Acid Gallic_Acid Gallic Acid Hydrolysis->Gallic_Acid Corilagin Corilagin Hydrolysis->Corilagin Microbial_Metabolism Gut Microbiota Metabolism Ellagic_Acid->Microbial_Metabolism Urolithins Urolithins (Uro A, B, C, D, E) Microbial_Metabolism->Urolithins Absorption Absorption Urolithins->Absorption Systemic_Circulation Systemic Circulation (Uro A, B, C) Absorption->Systemic_Circulation

Metabolic pathway of this compound to Urolithins.

Quantitative Data

The following tables summarize the available quantitative data on the metabolism of this compound and the pharmacokinetics of its primary bioactive metabolite, Urolithin A.

Table 1: Urinary Excretion of this compound Metabolites in Rats

MetaboliteAmount Excreted (µmol/72h)Percentage of Oral Dose
Metabolite 2 (a urolithin derivative)3.566.8%
Total Major Metabolites - 12.4%
Data from a study involving oral administration of 20 mg/head of this compound to rats.[4]

Table 2: Time-Course of this compound Metabolite Production in Vitro

Time (hours)Metabolites Detected
1Corilagin, Gallic Acid, Ellagic Acid
6Initial formation of Urolithins
48Urolithin derivatives (Metabolites 2 and 6)
96Further transformation to other urolithins (Metabolites 1 and 7)
Based on anaerobic incubation of this compound with rat fecal suspension.[4]

Table 3: Pharmacokinetics of Urolithin A in Rats after Oral Administration of this compound

ParameterValue
Dose of this compound5 mg
Maximum Plasma Concentration (Cmax) of Urolithin A0.45 µM
Time to Maximum Concentration (Tmax)6 hours
Data from a study in rats.[7]

Key Signaling Pathways Modulated by Urolithins

Urolithins, particularly Urolithin A, have been shown to modulate several critical signaling pathways implicated in various diseases.

PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Urolithin A has been demonstrated to inhibit the PI3K/AKT/mTOR pathway, leading to decreased phosphorylation of key downstream effectors like AKT and p70S6K, thereby inducing apoptosis and inhibiting cancer cell proliferation[8][9].

dot

PI3K_AKT_mTOR_Pathway Urolithin_A Urolithin A PI3K PI3K Urolithin_A->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis p70S6K p70S6K mTOR->p70S6K Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth

Urolithin A inhibits the PI3K/AKT/mTOR signaling pathway.
ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a central role in regulating cell proliferation, differentiation, and survival. Urolithin A has been shown to directly bind to and activate ERK1/2, which can have context-dependent effects, including enhancing the anti-tumor activity of T-cells[2][5][10].

dot

ERK1_2_Pathway Urolithin_A Urolithin A ERK1_2 ERK1/2 Urolithin_A->ERK1_2 MEK1_2 MEK1/2 MEK1_2->ERK1_2 ULK1 ULK1 ERK1_2->ULK1 T_Cell_Activation T-Cell Activation & Antitumor Immunity ERK1_2->T_Cell_Activation Autophagy Autophagy ULK1->Autophagy

Urolithin A modulates the ERK1/2 signaling pathway.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. Urolithin A has been shown to suppress the activation of NF-κB by inhibiting the phosphorylation of its inhibitory protein, IκBα, thereby preventing the translocation of NF-κB to the nucleus[1][4].

dot

NFkB_Pathway Urolithin_A Urolithin A IKK IKK Urolithin_A->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkBa_p p-IκBα IKK->IkBa_p NFkB NF-κB IkBa_p->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Urolithin A inhibits the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolites and their bioactivity.

In Vitro Batch Fermentation for this compound Metabolism

This protocol is adapted from methodologies used to study the metabolism of polyphenols by gut microbiota[11].

Objective: To simulate the metabolic conversion of this compound to urolithins by gut microbiota in a controlled in vitro environment.

Materials:

  • Fresh human or rat fecal samples

  • Anaerobic chamber

  • Sterile anaerobic dilution solution (e.g., phosphate-buffered saline with 0.1% peptone and 0.05% L-cysteine)

  • Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent)

  • This compound standard

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Fecal Slurry Preparation:

    • Homogenize fresh fecal samples (1:10 w/v) in anaerobic dilution solution inside an anaerobic chamber.

    • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

  • Fermentation Setup:

    • Dispense the basal fermentation medium into sterile tubes or vials within the anaerobic chamber.

    • Add a standardized amount of this compound to the experimental tubes.

    • Inoculate the tubes with the fecal slurry (typically 10% v/v).

    • Include control tubes without this compound and without fecal inoculum.

  • Incubation:

    • Incubate the tubes under anaerobic conditions at 37°C.

    • Collect samples at various time points (e.g., 0, 1, 6, 12, 24, 48, 72, 96 hours).

  • Sample Processing and Analysis:

    • Stop the fermentation by adding a solvent like methanol or by flash-freezing.

    • Centrifuge the samples to pellet bacteria and debris.

    • Filter the supernatant through a 0.22 µm filter.

    • Analyze the supernatant for this compound and its metabolites (ellagic acid, gallic acid, urolithins) using a validated HPLC or LC-MS method[6][12].

Western Blot Analysis of PI3K/AKT/mTOR and ERK1/2 Signaling

This protocol is a generalized procedure based on standard Western blotting techniques described in the literature for studying the effects of urolithins on these pathways[7][8].

Objective: To determine the effect of Urolithin A on the phosphorylation status of key proteins in the PI3K/AKT/mTOR and ERK1/2 signaling pathways.

Materials:

  • Cell line of interest (e.g., cancer cell lines like MiaPaCa2, PANC-1)

  • Urolithin A

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-ERK1/2, anti-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere.

    • Treat cells with various concentrations of Urolithin A (e.g., 0, 10, 25, 50, 100 µM) for a specified duration (e.g., 3, 6, 24 hours).

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The biotransformation of this compound by the gut microbiota into urolithins is a critical step in unlocking its therapeutic potential. Urolithins, particularly Urolithin A, are the primary bioactive metabolites that exert a wide range of pharmacological effects by modulating key cellular signaling pathways, including the PI3K/AKT/mTOR, ERK1/2, and NF-κB pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the mechanisms of action of these promising natural compounds and to explore their potential as novel therapeutic agents. Future research should focus on elucidating the complete quantitative profile of this compound metabolism and conducting well-designed clinical trials to validate the preclinical findings.

References

Methodological & Application

Protocol for Geraniin Extraction from Geranium thunbergii

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Geraniin, an ellagitannin found in high concentrations in Geranium thunbergii, has garnered significant interest for its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-viral properties.[1] This document provides a detailed protocol for the extraction and purification of this compound from the leaves of Geranium thunbergii. The protocol is based on established solvent extraction and chromatographic purification methods. Additionally, this document outlines the anti-inflammatory signaling pathway of this compound, providing a visual representation for better understanding of its mechanism of action.

Data Presentation: Quantitative Analysis of this compound Extraction

The yield of this compound can vary significantly based on the plant material and the extraction and purification methods employed. Geranium species are noted for providing a consistently high percentage yield of this compound.[1]

Plant MaterialExtraction MethodPurification MethodYield of this compoundPurityReference
Geranium thunbergii (dried leaves)Acetone-Water HomogenizationColumn Chromatography~10% of dried leaf weightHigh[2]
Geranium wilfordiiUltrasonic Circulation Extraction with EthanolMacroporous Adsorption Resin>50% tannin content in productHighPatent CN101653463B
Nephelium lappaceum (Rambutan Rind)Ethanolic ExtractionReverse-Phase C18 Column Chromatography & Crystallization21% from crude extract~98%[3]

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from Geranium thunbergii leaves.

Plant Material Preparation
  • Harvesting: Collect fresh leaves of Geranium thunbergii.

  • Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a temperature below 40°C to prevent degradation of thermolabile compounds.[4]

  • Grinding: Once thoroughly dried, grind the leaves into a fine powder using a mechanical grinder.

Extraction of Crude this compound

This protocol utilizes a solvent extraction method, which is a common and effective technique for isolating tannins.

  • Homogenization:

    • Weigh the powdered plant material.

    • In a suitable container, add the powdered leaves to a solvent mixture of acetone and water (7:3 v/v). A common ratio is 1:10 (plant material:solvent, w/v).

    • Homogenize the mixture using a high-speed homogenizer.

  • Filtration and Concentration:

    • Filter the homogenate through cheesecloth or filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the acetone.

  • Solvent Partitioning:

    • The resulting aqueous solution is then sequentially extracted with solvents of increasing polarity to remove impurities.

    • First, perform an extraction with diethyl ether to remove non-polar compounds. Discard the ether layer.

    • Next, extract the aqueous layer with ethyl acetate. This fraction will contain some tannins and other polyphenols.

    • Finally, extract the remaining aqueous layer with n-butanol. The this compound will primarily be in the aqueous and n-butanol fractions. For this protocol, we will focus on the water-soluble extract.

Purification of this compound

The water-soluble extract is subjected to column chromatography for the purification of this compound.

  • Column Preparation:

    • Prepare a column with a suitable adsorbent resin, such as Dia-ion HP-20 or MCI-gel CHP-20P.[4]

    • Equilibrate the column with deionized water.

  • Loading the Sample:

    • Concentrate the water-soluble extract to a smaller volume.

    • Load the concentrated extract onto the prepared column.

  • Elution:

    • Begin elution with deionized water to wash out highly polar impurities.

    • Gradually increase the polarity of the eluting solvent by using increasing concentrations of methanol in water (e.g., 10%, 20%, 40%, 60% methanol).[4]

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.[4] A standard of pure this compound should be used for comparison.

  • Isolation and Crystallization:

    • Combine the fractions that show a high concentration of this compound.

    • Concentrate the combined fractions under reduced pressure.

    • This compound can be further purified by crystallization from a suitable solvent such as methanol.[3]

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow Start Start: Dried Geranium thunbergii Leaves Homogenization Homogenization (Acetone:Water 7:3) Start->Homogenization Filtration Filtration Homogenization->Filtration Concentration Concentration (Remove Acetone) Filtration->Concentration Solvent_Partitioning Solvent Partitioning (Ether, Ethyl Acetate, n-Butanol) Concentration->Solvent_Partitioning Aqueous_Extract Water-Soluble Extract Solvent_Partitioning->Aqueous_Extract Column_Chromatography Column Chromatography (e.g., Dia-ion HP-20) Aqueous_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Analysis Fraction Analysis (HPLC/TLC) Fraction_Collection->Analysis Purification Purification & Crystallization Analysis->Purification End Pure this compound Purification->End

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects in part through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and anti-inflammatory genes.

Geraniin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Activates ERK12 ERK1/2 Pathway This compound->ERK12 Activates Keap1_Nrf2 Keap1-Nrf2 Complex PI3K_AKT->Keap1_Nrf2 Phosphorylates ERK12->Keap1_Nrf2 Phosphorylates Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Gene_Expression Increased Expression of Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) ARE->Gene_Expression

Caption: this compound activates the Nrf2 signaling pathway.

References

Application Note: Isolation and Purification of Geraniin from Nephelium lappaceum (Rambutan) Rind

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Geraniin, a hydrolysable ellagitannin, is a prominent bioactive compound found in various medicinal plants.[1][2] It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-hyperglycemic, and antiviral properties.[2][3][4][5] The rind of the rambutan fruit (Nephelium lappaceum), often discarded as agricultural waste, is an exceptionally rich source of this compound, making it a valuable raw material for the isolation of this high-value phytochemical.[1][5][6] This document provides detailed protocols for the extraction, purification, and analysis of this compound from rambutan rind, tailored for laboratory and pilot-scale production.

Data Presentation

Quantitative data from various studies on the extraction and purification of this compound from rambutan rind are summarized below for comparative analysis.

Table 1: this compound Yield and Purity from Nephelium lappaceum Rind

ParameterValueExtraction/Purification MethodSource
This compound Content in Raw Material 12.67 g / 100 gFreeze-dried rambutan peel[1]
37.9 mg / gEthanolic extract[4][7]
397.28 ± 6.74 mg / gRambutan peel extract[8]
Crude Extract Yield 38.8 ± 1.7 %Soxhlet extraction (Ethanol)[9]
18 %Ethanolic extraction[10]
24.06 %Ethanolic extraction[5]
Purified this compound Yield 6.00 % (of dry peel)MPLC and Preparative HPLC[1]
21 % (of crude extract)Reverse-phase C18 chromatography[5][11]
Final Purity 95.63 %MPLC and Preparative HPLC[1]
~98 %Crystallization after chromatography[5][11]
99.43 %Crystallization and HPLC analysis[12]

Table 2: HPLC Analytical Parameters for this compound Quantification

ColumnMobile Phase / GradientFlow RateDetectionThis compound Retention TimeSource
Inertsil ODS-3 C18 (4.6 x 150 mm, 5 µm)Gradient elution with 0.4% formic acid in methanol1.0 mL/min280 nm7.093 min[13]
Preparative C180-10% ACN (3 min), 10-40% ACN (12 min), 100% ACN (5 min)18 mL/min210 nm & 275 nm13 min[14]
Not SpecifiedIsocraticNot Specified280 nm21.856 min[6]
Not SpecifiedNot SpecifiedNot Specified254 nm10.99 min[12]

Experimental Workflow and Protocols

The overall process for isolating high-purity this compound involves sample preparation, extraction of crude phenolics, and a multi-step purification process.

G Overall Workflow for this compound Isolation cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification A Rambutan Fruit Rind B Washing & Drying A->B C Grinding to Powder B->C D Solvent Extraction (e.g., Ethanol, Methanol) C->D Powdered Rind E Filtration & Concentration D->E F Crude Rind Extract E->F G Column Chromatography (e.g., Reverse-Phase C18) F->G Crude Extract H Fraction Collection G->H I Purity Analysis (HPLC/TLC) H->I J Crystallization H->J I->J This compound-rich Fractions K High-Purity this compound (>98%) J->K

Caption: Workflow for this compound Isolation and Purification.

Protocol 1: Sample Preparation
  • Collection: Obtain fresh rambutan (Nephelium lappaceum) fruit and manually separate the rinds (peels).

  • Washing: Thoroughly wash the rinds with tap water to remove dirt and residual pulp, followed by a final rinse with deionized water.

  • Drying: Dry the rinds to a constant weight. Options include oven drying at 50-65°C or freeze-drying, which may better preserve thermolabile compounds.[1][10]

  • Milling: Grind the dried rinds into a fine powder (e.g., 40-60 mesh size) using a mechanical grinder to increase the surface area for efficient extraction. Store the powder in an airtight, light-protected container at a low temperature.

Protocol 2: Extraction of Crude this compound

This protocol describes an efficient ultrasonic-assisted extraction method.[15][16]

  • Setup: Weigh 100 g of powdered rambutan rind and place it into a 2 L beaker.

  • Solvent Addition: Add 1.5 L of 40% aqueous ethanol (a 1:15 solid-to-solvent ratio).[15][16]

  • Ultrasonication: Place the beaker in an ultrasonic bath set to 50°C.[15][16]

  • Extraction: Sonicate the mixture for a short duration, such as 2 minutes, for optimal recovery.[15][16]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the ethanol.

  • Lyophilization: Freeze-dry the remaining aqueous extract to obtain a stable, powdered crude extract rich in this compound.

Protocol 3: Purification by Column Chromatography

This protocol uses reverse-phase C18 chromatography, which has been shown to yield high-purity this compound.[5][11]

  • Column Preparation: Pack a glass column with C18 silica gel, and equilibrate the column with the initial mobile phase (e.g., 100% deionized water with 0.1% formic acid).

  • Sample Loading: Dissolve a known amount of the crude extract (e.g., 20 g) in a minimal volume of the initial mobile phase and load it onto the column.[5]

  • Elution: Elute the column with a stepwise or linear gradient of a polar organic solvent (e.g., methanol or acetonitrile) in water. A suggested gradient could start with 10% methanol and increase in 10% increments.

  • Fraction Collection: Collect fractions (e.g., 25-50 mL each) and monitor the elution of compounds using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Pool the fractions containing the highest concentration of this compound. Concentrate the pooled fractions using a rotary evaporator.

Protocol 4: Final Purification by Crystallization
  • Solubilization: Dissolve the concentrated this compound-rich fraction in a minimal amount of a suitable solvent (e.g., a warm water-ethanol mixture).

  • Crystallization: Allow the solution to cool slowly at room temperature, followed by refrigeration (4°C) to induce crystallization. This compound typically forms yellow crystals.[17]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under a vacuum to obtain high-purity this compound (>98%).[5][11]

Protocol 5: Analytical Quantification by HPLC
  • System: An HPLC system equipped with a UV-Vis or DAD detector.

  • Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 4.6 mm × 150 mm, 5 μm).[13]

  • Mobile Phase: A gradient elution using 0.4% formic acid in water (Solvent A) and 0.4% formic acid in methanol (Solvent B).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: Monitor at 280 nm, a common wavelength for phenolic compounds.[6][13]

  • Quantification: Prepare a calibration curve using a certified this compound standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Mechanism of Action: Anti-Hyperglycemic Activity

This compound exhibits potent anti-hyperglycemic effects through multiple mechanisms, primarily by inhibiting key enzymes involved in carbohydrate digestion and glucose metabolism.[2][4][18] This makes it a strong candidate for the management of hyperglycemia in diabetic individuals.[18]

G Anti-Hyperglycemic Mechanisms of this compound This compound This compound AGEs Advanced Glycation Endproducts (AGEs) This compound->AGEs Prevents Formation AldoseReductase Aldose Reductase (Polyol Pathway) This compound->AldoseReductase Inhibition Amylase α-Amylase This compound->Amylase Inhibition Glucosidase α-Glucosidase This compound->Glucosidase Inhibition Carbs Dietary Carbohydrates (Starch) Carbs->Amylase Hydrolysis Glucose Glucose Absorption (in Intestine) BloodGlucose Post-Prandial Blood Glucose Glucose->BloodGlucose BloodGlucose->AGEs BloodGlucose->AldoseReductase Complications Diabetic Complications (Retinopathy, Neuropathy) AGEs->Complications AldoseReductase->Complications Amylase->Glucosidase Oligosaccharides Glucosidase->Glucose

References

Validated HPLC-UV Method for Geraniin Quantification in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of Geraniin in plant extracts. The protocols outlined below are designed to ensure accuracy, precision, and reproducibility in your analytical workflow.

Introduction

This compound, a prominent ellagitannin found in various plant species such as Phyllanthus, Nephelium, and Geranium, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document presents a validated HPLC-UV method, offering a robust tool for researchers in natural product chemistry, pharmacology, and drug development.

Experimental Protocols

Materials and Reagents
  • This compound standard (>98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • Plant material (dried and powdered)

  • Syringe filters (0.45 µm)

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation: Extraction from Plant Material
  • Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) twice more with the plant residue.

  • Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

HPLC-UV Method

The following chromatographic conditions have been optimized for the separation and quantification of this compound.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-10 min: 10-25% B10-20 min: 25-40% B20-25 min: 40-10% B25-30 min: 10% B (isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 275 nm

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Table 2: Summary of Method Validation Parameters

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 97.5% - 102.3%
Precision (% RSD) Intra-day: < 1.5%Inter-day: < 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Robustness Robust

Data Presentation

The quantification of this compound in the plant extract is performed by integrating the peak area at the specific retention time of this compound and calculating the concentration using the linear regression equation obtained from the calibration curve.

Table 3: Example of this compound Quantification in a Plant Extract

SampleRetention Time (min)Peak AreaConcentration (µg/mL)This compound Content (mg/g of plant material)
This compound Standard (10 µg/mL)13.512543010.0-
Plant Extract13.525086020.010.0

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Ultrasonic Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection evaporation Rotary Evaporation collection->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution filtration Syringe Filtration (0.45 µm) reconstitution->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis

Caption: Experimental workflow for this compound quantification.

Logical Relationship of Method Validation

validation_relationship method Validated HPLC-UV Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness specificity Specificity method->specificity

Caption: Key parameters for HPLC method validation.

Application Note: Quantitative Analysis of Geraniin using Nuclear Magnetic Resonance (qNMR)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Geraniin is a prominent ellagitannin found in various medicinal plants, including Geranium thunbergii and Nephelium lappaceum (rambutan)[1]. It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[2][3]. Accurate quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, dosage determination, and pharmacological studies.

Traditional chromatographic methods like HPLC can face challenges in this compound analysis. This compound exists as an equilibrium mixture of six- and five-membered hemiacetal forms in solution, which can lead to multiple or broad peaks in HPLC chromatograms, complicating accurate quantification[4][5].

Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful alternative. It is a primary analytical method founded on the principle that the NMR signal intensity is directly proportional to the molar concentration of the analyte[4][6]. This allows for the direct, accurate, and simultaneous quantification of multiple compounds in complex mixtures without the need for identical reference standards for each analyte[6]. This application note provides a detailed protocol for the quantitative analysis of this compound using ¹H-qNMR.

Principle of qNMR

The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte (this compound) to the integral of a signal from a certified internal standard (IS) of known concentration, the concentration of the analyte can be determined with high precision and accuracy[7].

The concentration of the analyte is calculated using the following equation:

C_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_IS / MW_analyte) * (m_IS / m_sample) * Purity_IS

Where:

  • C_analyte : Concentration of the analyte (this compound)

  • I : Integral area of the signal

  • N : Number of protons for the integrated signal

  • MW : Molecular Weight (this compound MW = 952.64 g/mol [1])

  • m : Mass

  • Purity : Purity of the internal standard

Experimental Protocols

This protocol is based on the methodology described for the analysis of this compound in Geranium thunbergii extracts[4].

1. Materials and Reagents

  • This compound Reference Standard: (Purity ≥98%)

  • Internal Standard (IS): Maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), or other suitable certified standard with signals that do not overlap with this compound or other sample components.

  • Deuterated Solvents: Acetone-d₆, Deuterium oxide (D₂O)

  • Acidifier: Trifluoroacetic acid-d (CF₃COOD)

  • Extraction Solvent: 70% aqueous acetone

  • Plant Material: Dried and powdered plant sample (e.g., Geranium thunbergii)

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Equipment: Analytical balance, vortex mixer, centrifuge, NMR spectrometer (e.g., 600 MHz).

2. Sample Preparation (Extraction)

  • Accurately weigh approximately 1.0 g of the dried, powdered plant material.

  • Add 20 mL of 70% aqueous acetone.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Collect the supernatant.

  • Evaporate the solvent under reduced pressure to obtain the crude dried extract. Store the extract at -20°C until analysis.

3. qNMR Sample Preparation

  • Accurately weigh approximately 5-10 mg of the dried plant extract and a precise amount of the internal standard into a vial.

  • Prepare the NMR solvent mixture: acetone-d₆ : D₂O : CF₃COOD (70:25:5, v/v/v) . The addition of D₂O and CF₃COOD improves peak separation and resolution[4].

  • Add approximately 0.6 mL of the prepared NMR solvent mixture to the vial.

  • Vortex thoroughly for 1-2 minutes to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition

  • Instrument: 600 MHz NMR Spectrometer (or equivalent high-field instrument).

  • Nucleus: ¹H

  • Temperature: 298 K (25°C)

  • Pulse Program: Standard 1D proton experiment (e.g., zg30).

  • Relaxation Delay (d1): ≥ 5 x T₁ (The longest T₁ of the signals of interest). A delay of 30 seconds is generally sufficient to ensure full relaxation for quantification.

  • Acquisition Time (aq): ≥ 3 seconds.

  • Number of Scans (ns): 16-64 scans, depending on the sample concentration, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated[7].

  • Spectral Width (sw): ~20 ppm.

5. Data Processing and Quantification

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction manually to ensure accuracy.

  • Calibrate the spectrum using the residual solvent signal (e.g., acetone at δ 2.05 ppm).

  • Integrate the selected, well-resolved signal for this compound. The singlet proton signal at δ 6.54 ppm is characteristic and suitable for quantification[4].

  • Integrate the selected signal for the internal standard.

  • Use the qNMR equation provided in the "Principle of qNMR" section to calculate the amount of this compound in the sample.

Diagrams

qNMR_Workflow cluster_SamplePrep Sample Preparation cluster_NMR_Prep qNMR Analysis cluster_Quantification Quantification Plant_Material Plant Material (e.g., G. thunbergii) Extraction Solvent Extraction (70% Acetone) Plant_Material->Extraction Crude_Extract Dried Crude Extract Extraction->Crude_Extract NMR_Sample 1. Weigh Extract & IS 2. Add Deuterated Solvent (Acetone-d6/D2O/CF3COOD) Crude_Extract->NMR_Sample NMR_Acquisition NMR Data Acquisition (600 MHz) NMR_Sample->NMR_Acquisition Data_Processing Data Processing (Integration) NMR_Acquisition->Data_Processing Calculation Calculate Concentration using qNMR Equation Data_Processing->Calculation Result Result: This compound Content (mg/g) Calculation->Result qNMR_Principle cluster_NMR NMR Spectrum cluster_Calculation Proportionality Analyte Analyte (this compound) Signal_A Analyte Signal (I_analyte) - δ 6.54 ppm - N_analyte protons Analyte->Signal_A IS Internal Standard (IS) (Known Purity & Conc.) Signal_IS IS Signal (I_IS) - N_IS protons IS->Signal_IS Proportionality Signal Integral (I) Molar Concentration (C) Signal_A->Proportionality Signal_IS->Proportionality Equation C_analyte = f(I_analyte / I_IS) Proportionality->Equation Result Absolute Quantity of this compound Equation->Result

References

Application Notes: DPPH Radical Scavenging Assay for Geraniin's Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant interest for its wide range of biological activities, including its potent antioxidant properties.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid, simple, and widely used method to evaluate the antioxidant capacity of chemical compounds.[2] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[3] This reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by the decrease in absorbance at approximately 517 nm.[4] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.[5] These application notes provide a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay.

Experimental Protocol

This protocol is designed for execution in a 96-well microplate format, which is suitable for screening multiple concentrations. It can also be adapted for use with cuvettes in a standard spectrophotometer.

1. Materials and Reagents

  • This compound (high purity)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic acid (or Trolox) as a positive control

  • Spectrophotometric-grade methanol or ethanol

  • 96-well microplates or quartz cuvettes

  • Adjustable micropipettes

  • Microplate reader or UV-Vis spectrophotometer

  • Aluminum foil

2. Reagent Preparation

  • DPPH Working Solution (0.1 mM):

    • Dissolve 4.0 mg of DPPH powder in 100 mL of methanol or ethanol.[5]

    • Stir the solution thoroughly in a flask wrapped in aluminum foil to protect it from light.[6]

    • Adjust the absorbance of the working solution to approximately 1.0 ± 0.1 at 517 nm using the solvent as a blank.[3]

    • This solution should be prepared fresh daily.[3]

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh and dissolve this compound in methanol to prepare a stock solution.

    • Store in a dark, cool place.

  • This compound Serial Dilutions:

    • Perform serial dilutions of the this compound stock solution with methanol to obtain a range of concentrations for testing (e.g., 0.1 to 100 µg/mL).

  • Positive Control Stock Solution (Ascorbic Acid, 1 mg/mL):

    • Prepare a stock solution of ascorbic acid in methanol.

    • Perform serial dilutions similar to the this compound sample to create a standard curve.

3. Assay Procedure (96-Well Plate Method)

  • Plate Setup:

    • Test Wells: Add 100 µL of each this compound dilution to respective wells.

    • Positive Control Wells: Add 100 µL of each ascorbic acid dilution to respective wells.

    • Blank (Negative Control): Add 100 µL of methanol to at least three wells. This will be used to measure the initial absorbance of the DPPH solution (A_control).

    • Sample Blank (Optional): To correct for any background absorbance from this compound itself, prepare a parallel set of wells with 100 µL of each this compound dilution and 100 µL of methanol (without DPPH).

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the optional sample blank wells.[7]

  • Incubation: Mix the plate gently and incubate for 30 minutes in the dark at room temperature.[3]

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[8]

Data Analysis and Calculations

  • Calculate the Percentage of DPPH Radical Scavenging Activity (% Inhibition): Use the following formula to calculate the scavenging activity for each concentration of this compound and the positive control:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the average absorbance of the blank (DPPH solution + methanol).

    • A_sample is the absorbance of the sample well (this compound + DPPH solution). If a sample blank was used, subtract its absorbance from A_sample before the calculation.

  • Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[9]

    • Plot a graph of the % Inhibition (Y-axis) against the corresponding concentrations of this compound (X-axis).

    • Use linear regression analysis to determine the equation of the line (y = mx + c).[10]

    • Calculate the IC50 value by setting y to 50 in the equation and solving for x: IC50 = (50 - c) / m .[11]

Expected Results for this compound

This compound is expected to show very strong DPPH radical scavenging activity, reflected by a low IC50 value. The activity can be influenced by factors such as the pH of the medium.

Table 1: Reported DPPH Radical Scavenging Activity (IC50) of this compound

Compound IC50 (µM) IC50 (µg/mL)* Conditions
This compound 0.92 ~ 0.88 pH 4.5
This compound 1.27 ~ 1.21 pH 7.9
Ascorbic Acid ~ 20-50 ~ 3.5-8.8 Reference

*Calculated based on the molecular weight of this compound (~952.7 g/mol ) and Ascorbic Acid (~176.12 g/mol ). Note: Ascorbic acid IC50 values can vary significantly between studies.

Visualized Workflow and Signaling Pathway

DPPH_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_measure 3. Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Working Solution prep_dpph->add_dpph prep_gera Prepare this compound Stock & Serial Dilutions prep_ctrl Prepare Ascorbic Acid (Positive Control) Dilutions add_samples Pipette 100 µL of Samples, Controls, and Blank into Wells prep_gera->add_samples prep_ctrl->add_samples add_samples->add_dpph incubate Incubate 30 min in Dark at RT add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calc_inhib Calculate % Inhibition read_abs->calc_inhib calc_ic50 Plot Curve & Determine IC50 calc_inhib->calc_ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

DPPH_Scavenging_Mechanism DPPH_Radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) This compound This compound (Antioxidant, H-Donor) This compound->DPPH_Radical H• (Hydrogen Atom) Donation Geraniin_Radical This compound• (Oxidized Form)

Caption: Mechanism of DPPH radical scavenging by this compound.

References

Application Notes and Protocols: Oxygen Radical Absorbance Capacity (ORAC) Assay for Geraniin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant attention for its diverse biological activities, including its potent antioxidant properties.[1] Upon ingestion, this compound is metabolized by gut microbiota into smaller, more readily absorbed compounds, such as corilagin, gallic acid, and urolithins.[2] These metabolites are believed to contribute significantly to the overall health benefits associated with this compound consumption. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized method used to quantify the antioxidant capacity of chemical substances. This document provides detailed application notes and protocols for utilizing the ORAC assay to evaluate and compare the antioxidant potential of this compound and its primary metabolites.

Data Presentation: ORAC Values of this compound and its Metabolites

The antioxidant capacities of this compound and its metabolites have been evaluated using the ORAC assay, with the results indicating that the metabolites often exhibit more potent activity than the parent compound.[3][4] This suggests that the biotransformation of this compound in the gut may enhance its antioxidant efficacy. The ORAC values are typically expressed as Trolox equivalents (TE), a water-soluble analog of vitamin E used as a standard.

CompoundORAC Value (µM TE/µM)Reference
This compound3.8[5][6]
CorilaginData not available in sources
Gallic AcidData not available in sources
Urolithin A7.0[5]
Urolithin BData not available in sources
Urolithin CData not available in sources
Urolithin DData not available in sources

Note: While the provided search results mention corilagin and gallic acid as metabolites, specific ORAC values for these compounds in direct comparison to this compound were not found within the same study. Urolithin A, a key metabolite, demonstrates significantly higher antioxidant capacity than this compound. Further research may be required to obtain directly comparable ORAC values for all metabolites.

Experimental Protocols

The following is a detailed protocol for the ORAC assay adapted for the analysis of this compound and its metabolites. This protocol is based on established methodologies.[7][8][9]

1. Materials and Reagents

  • This compound and its metabolites (Corilagin, Gallic Acid, Urolithins A, B, C, D)

  • Trolox® (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader with temperature control and injectors

  • Deionized water

  • Acetone (for lipophilic samples, if applicable)

2. Preparation of Solutions

  • Phosphate Buffer (75 mM, pH 7.4): Prepare a standard phosphate buffer solution and adjust the pH to 7.4. This will be used as the assay diluent.

  • Fluorescein Stock Solution (4 µM): Prepare a stock solution of fluorescein in 75 mM phosphate buffer. Store protected from light at 4°C.

  • Fluorescein Working Solution: Immediately before use, dilute the fluorescein stock solution with 75 mM phosphate buffer to the desired final concentration (e.g., 1:500 dilution of the stock solution).[9]

  • AAPH Solution (75 mM): Prepare the AAPH solution fresh daily by dissolving it in 75 mM phosphate buffer.

  • Trolox® Standard Solutions: Prepare a stock solution of Trolox® in 75 mM phosphate buffer. From this stock, create a series of standard dilutions ranging from 6.25 to 100 µM.

  • Sample Solutions (this compound and Metabolites): Prepare stock solutions of this compound and each metabolite in a suitable solvent (e.g., phosphate buffer or a small amount of DMSO topped up with buffer). From these stocks, prepare a series of dilutions to be tested in the assay.

3. Assay Procedure

  • Plate Setup: To each well of a 96-well black microplate, add the following:

    • Blank wells: 25 µL of 75 mM phosphate buffer.

    • Standard wells: 25 µL of each Trolox® standard dilution.

    • Sample wells: 25 µL of each sample (this compound or metabolite) dilution.

  • Addition of Fluorescein: Add 150 µL of the freshly prepared fluorescein working solution to all wells.

  • Incubation: Mix the plate thoroughly and incubate at 37°C for at least 30 minutes, protected from light.[8]

  • Initiation of Reaction: Place the microplate in the fluorescence reader. Set the reader to 37°C. Program the reader to inject 25 µL of the AAPH solution into each well to initiate the reaction.

  • Fluorescence Measurement: Immediately after AAPH injection, begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes. The excitation wavelength should be set at 485 nm and the emission wavelength at 520 nm.[8][10]

4. Data Analysis

  • Calculate the Area Under the Curve (AUC): The AUC is calculated for each blank, standard, and sample well from the fluorescence decay curve. The AUC represents the degree of antioxidant protection.

  • Calculate the Net AUC: Subtract the AUC of the blank from the AUC of each standard and sample.

    • Net AUC = AUCsample/standard - AUCblank

  • Generate a Standard Curve: Plot the Net AUC of the Trolox® standards against their corresponding concentrations to create a standard curve.

  • Determine ORAC Values: The ORAC values of the samples are determined by interpolating their Net AUC values from the Trolox® standard curve and are expressed as µM of Trolox® Equivalents (TE).

Visualizations

This compound Metabolism and Antioxidant Action

The metabolism of this compound primarily occurs in the gut, where microbial enzymes hydrolyze it into smaller, more bioavailable molecules. These metabolites are then absorbed and are thought to be responsible for the systemic antioxidant effects observed after this compound consumption.

Geraniin_Metabolism This compound This compound Hydrolysis Gut Microbiota Hydrolysis This compound->Hydrolysis Corilagin Corilagin Hydrolysis->Corilagin Metabolite Ellagic_Acid Ellagic Acid Hydrolysis->Ellagic_Acid Metabolite Gallic_Acid Gallic Acid Hydrolysis->Gallic_Acid Metabolite Absorption Intestinal Absorption Corilagin->Absorption Urolithins Urolithins (e.g., Urolithin A) Ellagic_Acid->Urolithins Further Metabolism Gallic_Acid->Absorption Urolithins->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Antioxidant_Effect Systemic Antioxidant Effect (Radical Scavenging) Systemic_Circulation->Antioxidant_Effect

Caption: Metabolic pathway of this compound to its antioxidant metabolites.

ORAC Assay Experimental Workflow

The ORAC assay follows a clear and systematic workflow, from reagent preparation to data analysis, to quantify antioxidant capacity.

ORAC_Workflow Prep 1. Prepare Reagents (Buffer, Fluorescein, AAPH, Standards, Samples) Plate 2. Plate Setup (Add Standards, Samples, and Blanks to 96-well plate) Prep->Plate Fluorescein 3. Add Fluorescein Working Solution Plate->Fluorescein Incubate 4. Incubate at 37°C Fluorescein->Incubate AAPH 5. Initiate Reaction with AAPH Injection Incubate->AAPH Measure 6. Measure Fluorescence Decay AAPH->Measure Analyze 7. Data Analysis (Calculate AUC, Net AUC, and ORAC Value) Measure->Analyze

Caption: Step-by-step workflow of the ORAC assay.

References

Application Notes and Protocols: Investigating the In Vitro Effects of Geraniin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the multifaceted effects of Geraniin in various in vitro cell culture models. This compound, a prominent ellagitannin found in several medicinal plants, has garnered significant interest for its potent anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3][4] This document outlines detailed protocols for key experiments and summarizes quantitative data from published studies to facilitate the investigation of this compound's therapeutic potential.

Overview of this compound's Biological Activities

This compound exhibits a broad range of biological activities by modulating key cellular signaling pathways. In cancer cell lines, it has been shown to inhibit proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[1][5] Its anti-cancer effects are often mediated through the inhibition of pro-survival pathways like PI3K/Akt/mTOR and STAT3, and the activation of apoptotic pathways involving caspases and the Bcl-2 family of proteins.[2][6][7] Furthermore, this compound has demonstrated anti-inflammatory effects by suppressing the NF-κB signaling pathway and antioxidant properties through the activation of the Nrf2/HO-1 pathway.[3][8]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound across various human cancer cell lines, providing IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for different treatment durations.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HT-29Colorectal Adenocarcinoma2473.71 ± 0.86[9]
HT-29Colorectal Adenocarcinoma4839.94 ± 0.43[9]
HT-29Colorectal Adenocarcinoma7218.13 ± 0.53[9]
HCT116Colorectal Cancer72>100[9]
Ca SkiCervical Cancer72>100[9]
A549Lung Adenocarcinoma72>100[9]
JurkatT-cell Leukemia72>100[9]
MCF-7Breast Cancer2442.32[10]
MCF-7Breast Cancer4817.98[10]
MCF-7Breast Cancer729.94[10]
SW480Colorectal CancerNot SpecifiedDose-dependent inhibition[2]
C666-1Nasopharyngeal CarcinomaNot SpecifiedDose-dependent inhibition[6]
SCC-9Oral Cancer24Dose-dependent inhibition[11]
SCC-14Oral Cancer24Dose-dependent inhibition[11]
OVCAR3Ovarian Cancer48Dose-dependent inhibition[12]

Experimental Workflow

A typical workflow for investigating the in vitro effects of this compound involves a series of assays to determine its impact on cell viability, apoptosis, cell cycle progression, and the underlying molecular mechanisms.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Signaling Pathway Analysis CellCulture Cell Line Selection & Culture MTT Cell Viability Assay (MTT) CellCulture->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assays (Flow Cytometry, Hoechst Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Protein Expression Analysis (Western Blot) Apoptosis->WesternBlot CellCycle->WesternBlot qPCR Gene Expression Analysis (RT-qPCR) WesternBlot->qPCR Pathway Identify Key Signaling Pathways (e.g., PI3K/Akt, NF-κB) WesternBlot->Pathway Inhibitors Use of Pathway Inhibitors Pathway->Inhibitors Phospho Analysis of Phosphorylated Proteins Pathway->Phospho

Caption: A general experimental workflow for studying this compound's in vitro effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells and to determine its IC50 value.

Materials:

  • Selected cancer cell line(s)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0.78 to 100 µM).[9] Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[9]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cells treated with this compound at the desired concentrations and time points.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound as determined from the cell viability assay.

  • Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Cells treated with this compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., against Akt, p-Akt, NF-κB p65, Bcl-2, Bax, Caspase-3, β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.

Signaling Pathway Diagrams

This compound's effects are mediated through the modulation of several key signaling pathways. The following diagrams illustrate some of the most commonly reported mechanisms.

G This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.[2][6]

G This compound This compound IKK IKK This compound->IKK IkappaB IκBα IKK->IkappaB NFkB NF-κB (p65/p50) IkappaB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation Proliferation Cell Proliferation Nucleus->Proliferation

Caption: this compound suppresses the NF-κB signaling pathway.[3][12][13]

G This compound This compound ROS ROS This compound->ROS p38 p38 MAPK ROS->p38 Mito Mitochondrial Disruption p38->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis via ROS-mediated p38 MAPK activation.[10]

By utilizing these protocols and understanding the molecular pathways involved, researchers can effectively investigate and characterize the in vitro effects of this compound, contributing to the development of novel therapeutic strategies.

References

Application Notes and Protocols for In Vivo Evaluation of Geraniin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and utilizing animal models for the in vivo evaluation of Geraniin, a promising polyphenolic compound with a wide range of biological activities. The protocols outlined below are designed to facilitate research into this compound's therapeutic potential, toxicity profile, and pharmacokinetic properties.

This compound, an ellagitannin found in various medicinal plants, has demonstrated significant antioxidant, anti-inflammatory, anticancer, and neuroprotective effects in preclinical studies.[1][2][3][4][5] However, its translation to clinical applications requires rigorous in vivo validation. These protocols offer standardized methodologies for inducing relevant disease models in rodents and assessing the efficacy of this compound treatment.

Therapeutic Efficacy Evaluation

Neuroprotection in Cerebral Ischemia/Reperfusion Injury Model

This model is designed to assess the neuroprotective effects of this compound against stroke-induced brain damage.

Animal Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats.

Experimental Protocol:

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are used.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent.

  • MCAO/R Induction:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.

  • This compound Administration:

    • Administer this compound (e.g., 10 and 20 mg/kg) via intraperitoneal injection at the onset of reperfusion.[6]

    • A vehicle control group (e.g., saline) and a positive control group (e.g., Nimodipine 1 mg/kg) should be included.[6]

  • Assessment of Neurological Deficit: Evaluate neurological function at 24 hours post-reperfusion using a standardized neurological scoring system.

  • Infarct Volume Measurement:

    • Euthanize the animals at a predetermined time point (e.g., 24 hours).

    • Remove the brains and section them coronally.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

  • Histopathological Analysis: Perform Hematoxylin and Eosin (H&E) staining on brain sections to assess neuronal damage and morphology.[6]

  • Biochemical Analysis: Measure markers of oxidative stress (e.g., SOD, MDA, LDH, NO) and apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) in brain tissue and serum.[6]

Quantitative Data Summary:

GroupThis compound Dose (mg/kg)Infarct Volume (%)Neurological ScoreSOD Activity (U/mg protein)MDA Level (nmol/mg protein)
Sham-00Value ± SDValue ± SD
MCAO/RVehicleValue ± SDValue ± SDValue ± SDValue ± SD
MCAO/R + this compound10Value ± SDValue ± SDValue ± SDValue ± SD
MCAO/R + this compound20Value ± SDValue ± SDValue ± SDValue ± SD
MCAO/R + Nimodipine1Value ± SDValue ± SDValue ± SDValue ± SD

Note: "Value ± SD" should be replaced with actual experimental data.

Signaling Pathway:

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes activation ROS Oxidative Stress (e.g., from I/R) ROS->Nrf2 induces dissociation Keap1 Keap1 ARE ARE Nrf2->ARE translocates and binds HO1 HO-1 ARE->HO1 activates transcription Neuroprotection Neuroprotection (Anti-apoptosis, Anti-oxidation) HO1->Neuroprotection

This compound-mediated activation of the Nrf2/HO-1 signaling pathway.

Anti-tumor Efficacy in a Syngeneic Mouse Model of Breast Cancer

This model evaluates the anti-tumor and anti-metastatic properties of this compound in an immunocompetent mouse model.

Animal Model: 4T1 Mammary Carcinoma in BALB/c Mice. The 4T1 cell line is highly invasive and can spontaneously metastasize, mimicking triple-negative breast cancer in humans.[2]

Experimental Protocol:

  • Cell Culture: Culture 4T1 mouse mammary cancer cells under standard conditions.

  • Tumor Induction: Inject 4T1 cells (e.g., 1 x 10^5 cells in 50 µL PBS) into the mammary fat pad of female BALB/c mice.

  • This compound Administration:

    • Once tumors are palpable, begin daily oral gavage of this compound (e.g., 0.5 mg in soy oil).[2]

    • Include a vehicle control group (soy oil only).

  • Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • Metastasis Assessment: At the end of the study (e.g., 6-7 weeks), euthanize the mice and examine the lungs and liver for metastatic nodules.[2]

  • Histopathology: Perform H&E staining on the primary tumor and metastatic tissues.

  • Plasma Protein Analysis: Collect plasma to analyze changes in protein expression that may serve as biomarkers for tumor progression and treatment response.[2]

Quantitative Data Summary:

GroupThis compound Dose (mg/day)Final Tumor Volume (mm³)Number of Lung MetastasesNumber of Liver Metastases
Control (Soy Oil)-Value ± SDValue ± SDValue ± SD
This compound0.5Value ± SDValue ± SDValue ± SD

Note: "Value ± SD" should be replaced with actual experimental data.

Experimental Workflow:

Breast_Cancer_Workflow A 4T1 Cell Culture B Injection into Mammary Fat Pad of BALB/c Mice A->B C Tumor Growth (Palpable) B->C D Daily Oral Gavage (this compound or Vehicle) C->D E Monitor Tumor Volume (6-7 weeks) D->E F Euthanasia & Necropsy E->F G Assess Metastasis (Lungs, Liver) F->G H Histopathology & Plasma Protein Analysis F->H

Workflow for evaluating this compound in a breast cancer model.

Toxicity Evaluation

Acute Oral Toxicity Study

This protocol is based on the OECD 423 guideline to determine the acute oral toxicity of this compound.

Animal Model: Sprague-Dawley Rats.

Experimental Protocol:

  • Animal Housing: House female Sprague-Dawley rats in individual cages with free access to food and water.

  • Dosing:

    • Administer a single oral dose of this compound (e.g., 2000 mg/kg body weight) to a group of rats.[7][8]

    • A control group receives the vehicle only.

  • Observation:

    • Observe the animals closely for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., diarrhea, behavioral changes).[7]

    • Continue to observe the animals daily for 14 days for mortality and any other signs of toxicity.[8]

  • Body Weight and Food/Water Intake: Record body weight, food, and water consumption at regular intervals.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals.

  • Gross Pathology: Perform a gross necropsy on all animals (including any that died during the study) and examine all major organs.

  • Hematology and Clinical Chemistry: Collect blood samples for hematological and biochemical analysis.

  • Histopathology: Collect major organs (liver, kidneys, spleen, etc.) for histopathological examination.

Toxicity Data Summary:

ParameterThis compound (2000 mg/kg)Control
LD50 Cut-off > 2000 mg/kgN/A
NOAEL < 2000 mg/kgN/A
Mortality e.g., 1/50/5
Clinical Signs Diarrhea (first 4 hours)None
Body Weight Change No significant differenceNo significant difference
Hematology No significant changesNormal ranges
Biochemistry No significant changesNormal ranges
Histopathology Foamy appearance of hepatocytes in some animalsNormal histology

Note: Data is based on published findings.[7][8]

Pharmacokinetic Evaluation

Due to this compound's poor oral bioavailability, pharmacokinetic studies often focus on its metabolites.[1][9]

Animal Model: Rabbits or Rats.

Experimental Protocol:

  • Animal Preparation: Fast the animals overnight before dosing.

  • This compound Administration: Administer a single oral dose of this compound or a this compound-phospholipid complex formulation.[10]

  • Blood Sampling: Collect blood samples from a suitable vein (e.g., marginal ear vein in rabbits) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Analysis:

    • Analyze plasma samples for the presence of this compound and its major metabolites (e.g., ellagic acid, urolithins) using a validated analytical method such as LC-MS/MS.

    • Note: Intact this compound is often not detected in systemic circulation after oral administration.[10]

  • Pharmacokinetic Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for the detected metabolites.

Pharmacokinetic Data Summary (for Ellagic Acid after this compound Administration):

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Free this compoundValue ± SDValue ± SDValue ± SD
This compound-Phospholipid ComplexValue ± SDValue ± SDValue ± SD

Note: "Value ± SD" should be replaced with actual experimental data. Studies have shown that formulating this compound as a phospholipid complex can significantly enhance the plasma concentration of its metabolite, ellagic acid.[10]

Logical Relationship of this compound Metabolism and Action:

Geraniin_Metabolism A Oral Administration of this compound B Gut Microbiota Metabolism A->B C Metabolites (Ellagic Acid, Urolithins) B->C D Absorption into Systemic Circulation C->D E Biological Effects (Anti-inflammatory, etc.) D->E

Metabolic fate of orally administered this compound.

References

Application Notes and Protocols for Large-Scale Purification of Geraniin for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Geraniin, a prominent ellagitannin found in various medicinal plants, has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antihypertensive, and potential anti-hyperglycemic properties.[1][2][3] As research progresses towards preclinical and clinical evaluation, the need for a reliable and scalable method to obtain high-purity this compound is paramount. This document provides detailed application notes and protocols for the large-scale purification of this compound, suitable for generating material for preclinical studies. The described methods are primarily based on extraction from Nephelium lappaceum (Rambutan) rind or Geranium species, followed by a multi-step purification process involving column chromatography.

Data Presentation: Comparison of Purification Methods

The selection of a purification strategy often involves a trade-off between yield, purity, cost, and scalability. The following table summarizes quantitative data from various published methods for this compound purification.

Purification MethodPlant SourcePurity AchievedYieldKey AdvantagesKey LimitationsReference
Aqueous Extraction, Activated Carbon & Macroporous ResinGeranium species>95%7.8-8.3 g from 10 kg fresh leavesHigh purity, suitable for industrial amplification.Multi-step process.
Reverse-Phase C18 Chromatography & CrystallizationNephelium lappaceum rind~98%21% from crude ethanolic extractHigh purity and good yield.Major impurities are structurally similar.[1]
Cross-Linked Agarose Gel ChromatographyGeranium wilfordii87.2%76.8%One-step isolation with good yield.Requires specialized equipment, limiting industrial use.[4]
Preparative HPLCNephelium lappaceum rind>95%21.13% from semi-purified fractionVery high purity.Resource-intensive, high solvent cost.[4]

Experimental Workflow

The overall workflow for the large-scale purification of this compound typically involves extraction, preliminary purification, and final polishing steps.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Preliminary Purification cluster_2 Step 3: Final Purification cluster_3 Step 4: Final Product raw_material Plant Material (e.g., Rambutan Rind) extraction Aqueous or Ethanolic Extraction raw_material->extraction crude_extract Crude Extract extraction->crude_extract Filtration & Concentration column1 Column Chromatography (Activated Carbon or Macroporous Resin) crude_extract->column1 semi_purified Semi-Purified This compound column1->semi_purified Elution & Solvent Recovery column2 Reverse-Phase C18 Chromatography or Preparative HPLC semi_purified->column2 crystallization Crystallization column2->crystallization hplc_analysis Purity Analysis (HPLC) crystallization->hplc_analysis final_product High-Purity this compound (>95%) hplc_analysis->final_product

Caption: Experimental workflow for large-scale purification of this compound.

Experimental Protocols

Protocol 1: Large-Scale Purification of this compound from Geranium Species

This protocol is adapted from a patented method and is suitable for industrial-scale production.[5]

1. Materials and Equipment:

  • Fresh stem leaves of Geranium species

  • Water

  • Activated Carbon

  • Macroporous Adsorptive Resin (e.g., D101, H50, or AB8 type)

  • Ethanol (75-85% and 50-70%)

  • Methanol

  • Large extraction tanks

  • Filtration system

  • Chromatography columns

  • Rotary evaporator or equivalent for solvent recovery

  • Crystallization vessels

  • Drying oven

2. Procedure:

  • Aqueous Extraction: Soak 10 kg of fresh Geranium stem leaves in 80-120 L of water for 18-36 hours. Squeeze the plant material to recover the liquid and filter to obtain the crude extract.

  • Activated Carbon Chromatography: Pass the filtrate through an activated carbon column to adsorb this compound and remove pigments. Elute the column with 75-85% ethanol.

  • Solvent Recovery: Collect the eluant and recover the ethanol under reduced pressure to concentrate the extract.

  • Macroporous Resin Chromatography: Load the concentrated extract onto a macroporous adsorptive resin column. Elute the column with 50-70% ethanol.

  • Second Solvent Recovery: Collect the this compound-rich fraction and recover the ethanol under reduced pressure.

  • Crystallization: Add methanol to the concentrated eluate to induce crystallization.

  • Final Product: Separate the crystals by filtration, wash them with a small amount of cold methanol, and dry to obtain pure this compound.

Protocol 2: Purification of this compound from Nephelium lappaceum (Rambutan) Rind

This protocol is based on a method yielding high-purity this compound suitable for preclinical research.[1]

1. Materials and Equipment:

  • Dried, powdered rambutan rind

  • Ethanol

  • Reverse-phase C18 silica gel

  • Acetonitrile

  • Water

  • Glass chromatography column

  • Rotary evaporator

  • Crystallization vessels

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

2. Procedure:

  • Ethanolic Extraction: Extract powdered rambutan rind with ethanol. A yield of approximately 24% crude extract from dried rind can be expected.[1]

  • Reverse-Phase Chromatography:

    • Pack a glass column with reverse-phase C18 silica gel.

    • Dissolve the crude ethanolic extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of acetonitrile in water. This compound is typically eluted with 10:90% (v/v) acetonitrile:water.[6]

  • Crystallization:

    • Combine the fractions containing this compound as identified by HPLC analysis.

    • Concentrate the pooled fractions to approximately one-fourth of the original volume using a rotary evaporator.

    • Cool the concentrated solution at 4°C to facilitate the formation of this compound crystals.

  • Final Product:

    • Collect the yellow crystals by filtration.

    • Wash the crystals with cold water and allow them to dry at room temperature.

    • The expected purity of the crystallized this compound is approximately 98%.[1]

Purity Assessment

The purity of the final this compound product should be assessed using High-Performance Liquid Chromatography (HPLC).

  • Column: A reverse-phase C18 column is typically used.[4][7]

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%), is employed.[1]

  • Detection: UV detection at 210 nm or 275 nm is suitable for this compound.[4][8]

  • Retention Time: The retention time for this compound is typically around 12-14 minutes under standard conditions.[4]

Biological Activity and Signaling

This compound exhibits a range of biological activities, with its anti-inflammatory effects being of particular interest. One of the known mechanisms is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release, a key cytokine in inflammatory pathways.[9]

G cluster_0 Biological Effects of this compound cluster_1 Known Mechanism of Action This compound This compound Antioxidant Antioxidant This compound->Antioxidant Antiinflammatory Anti-inflammatory This compound->Antiinflammatory Antihypertensive Antihypertensive This compound->Antihypertensive Antihyperglycemic Anti-hyperglycemic This compound->Antihyperglycemic TNF_alpha TNF-α Release This compound->TNF_alpha Inhibits Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->TNF_alpha Inflammatory_Response Inflammatory Response TNF_alpha->Inflammatory_Response

Caption: Biological activities and a known mechanism of action of this compound.

Stability and Storage

For preclinical studies, it is crucial to ensure the stability of the purified this compound.

  • Storage of Powder: Store the purified, crystalline this compound at -20°C for long-term stability (up to 3 years).[9]

  • Storage of Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Store these solutions at -20°C. Note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[9]

  • Handling Precautions: this compound is a tannin and is susceptible to hydrolysis in the presence of hot water, weak acids, or bases.[3] Therefore, exposure to these conditions during storage and handling should be minimized.

By following these detailed protocols and application notes, researchers and drug development professionals can successfully produce large quantities of high-purity this compound for comprehensive preclinical evaluation.

References

Application Notes and Protocols for the Extraction of Geraniin using Ultrasound and Microwave-Assisted Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniin, a prominent ellagitannin found in various medicinal plants such as Geranium, Phyllanthus, and the peel of fruits like rambutan (Nephelium lappaceum), has garnered significant interest for its diverse pharmacological activities. These include antioxidant, anti-inflammatory, anti-cancer, and anti-hyperglycemic properties. Efficient extraction of this compound from its natural sources is a critical step for its study and potential therapeutic application. This document provides detailed application notes and protocols for two advanced extraction techniques: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). These methods offer significant advantages over conventional techniques, including reduced extraction times, lower solvent consumption, and improved extraction yields.

Data Presentation: Comparison of Extraction Techniques

The following tables summarize quantitative data from studies on the extraction of this compound and related polyphenolic compounds using UAE and MAE. This allows for a clear comparison of the efficiency of these methods under different conditions.

Table 1: Ultrasound-Assisted Extraction (UAE) of Polyphenols

Plant MaterialKey ParametersTotal Polyphenolic Content (mg/g dry weight)This compound Yield (mg/g dry weight)Reference
Geranium spp.Solvent: 70% Ethanol; Time: 20 min; Temperature: 50°CNot specifiedNot specified[1]
Nephelium lappaceum (Rambutan) PeelSolvent: Water; Time: 20 min; Frequency: 25 kHz24.90 (as GAE)Not specified[2]
Phyllanthus emblicaSolvent: 70% Ethanol; Time: 15 min; Temperature: 60°C; Frequency: 56 kHz55.34 (as GAE)Not specified[3]

GAE: Gallic Acid Equivalents

Table 2: Microwave-Assisted Extraction (MAE) of this compound and Polyphenols

Plant MaterialKey ParametersTotal Polyphenolic Content (mg/g dry weight)This compound Yield (mg/g dry weight)Reference
Geranium sibiricum Linne (MAEE)Solvent: Deionized water; Power: 500 W; Time: 9 min; Temperature: 33°C; pH: 5.2; Enzyme: Cellulase (3600 U/g)Not specified19.82[4]
Nephelium lappaceum (Rambutan) PeelSolvent: Water; Power: 2450 MHz; Time: 5 min; Temperature: 70°C12.56 (as GAE)Not specified[2]
Nephelium lappaceum (Rambutan) PeelSolvent: 42% Ethanol; Power: Not specified; Time: 132 s225.6 (as GAE)Not specified

MAEE: Microwave-Assisted Enzymatic Extraction; GAE: Gallic Acid Equivalents

Table 3: Hybrid Ultrasound/Microwave-Assisted Extraction (U/M-AE) of Polyphenols

Plant MaterialKey ParametersTotal Polyphenolic Content (mg/g dry weight)This compound YieldReference
Nephelium lappaceum (Rambutan) PeelUltrasound: 20 min, 25 kHz, room temp.; Microwave: 5 min, 2450 MHz, 70°C; Solvent: Water307.57 (as GAE)Main compound identified[5]
Nephelium lappaceum (Rambutan) PeelUltrasound: 20 min, 25 kHz; Microwave: 5 min, 2450 MHz, 70°C; Solvent: Water176.38 (as GAE)One of three major compounds identified[6]

GAE: Gallic Acid Equivalents

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Geranium spp.

This protocol is adapted from a method for the extraction of phenolic compounds from Geranium species[1].

1. Materials and Equipment:

  • Dried and finely ground Geranium spp. plant material
  • 70% Ethanol (v/v)
  • Ultrasound bath (e.g., Bandelin Sonorex Digiplus DL 102H)
  • Beakers or flasks
  • Filtration system (e.g., Whatman No. 1 filter paper or 0.45 µm membrane filter)
  • Rotary evaporator
  • Analytical balance

2. Procedure:

  • Weigh 1 g of the finely ground plant material and place it into a beaker or flask.
  • Add 10 mL of 70% ethanol to the plant material (solid-to-liquid ratio of 1:10 g/mL).
  • Place the beaker/flask in the ultrasound bath.
  • Set the temperature to 50°C and sonicate for 20 minutes.
  • After extraction, filter the mixture to separate the extract from the plant residue.
  • Wash the residue with a small amount of 70% ethanol to ensure complete recovery of the extract.
  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.
  • The resulting aqueous extract can be freeze-dried or used for further purification and analysis of this compound.

Protocol 2: Microwave-Assisted Extraction (MAE) of Polyphenols from Rambutan Peel

This protocol is based on the optimized conditions for extracting polyphenols from rambutan peel.

1. Materials and Equipment:

  • Dried and powdered rambutan (Nephelium lappaceum) peel
  • 42% Ethanol (v/v)
  • Microwave extraction system (e.g., Multiwave 3000)
  • Extraction vessels
  • Filtration system
  • Rotary evaporator
  • Analytical balance

2. Procedure:

  • Weigh a specific amount of the powdered rambutan peel.
  • Add 42% ethanol to achieve a material-to-solvent ratio of 0.002 g/mL.
  • Place the mixture into the microwave extraction vessel.
  • Seal the vessel and place it in the microwave extractor.
  • Set the extraction time to 132 seconds. The microwave power should be optimized based on the specific instrument to maintain a controlled temperature and pressure.
  • After the extraction is complete, allow the vessel to cool to room temperature.
  • Filter the extract to remove the solid plant material.
  • Concentrate the extract using a rotary evaporator to remove the ethanol.
  • The resulting extract is ready for the quantification of this compound and other polyphenols.

Visualizations

Experimental Workflows

UAE_Workflow start Start: Dried & Powdered Plant Material add_solvent Add 70% Ethanol (1:10 solid:liquid ratio) start->add_solvent ultrasonication Ultrasonication (20 min, 50°C) add_solvent->ultrasonication filtration Filtration ultrasonication->filtration concentration Concentration (Rotary Evaporator) filtration->concentration end This compound-rich Extract concentration->end

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

MAE_Workflow start Start: Dried & Powdered Rambutan Peel add_solvent Add 42% Ethanol (0.002 g/mL ratio) start->add_solvent mae Microwave-Assisted Extraction (132 seconds) add_solvent->mae cooling Cooling mae->cooling filtration Filtration cooling->filtration concentration Concentration (Rotary Evaporator) filtration->concentration end Polyphenol-rich Extract concentration->end

Caption: Workflow for Microwave-Assisted Extraction of Polyphenols.

Signaling Pathways of this compound

This compound has been reported to modulate several key signaling pathways involved in its therapeutic effects, such as its anti-inflammatory and antioxidant activities.

Geraniin_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway Geraniin_inflam This compound Akt Akt Geraniin_inflam->Akt inhibits LPS LPS LPS->Akt activates NFkB NF-κB Akt->NFkB activates Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammatory_Mediators promotes transcription Geraniin_antiox This compound PI3K_AKT PI3K/AKT Geraniin_antiox->PI3K_AKT ERK12 ERK1/2 Geraniin_antiox->ERK12 Nrf2_cyto Nrf2 (cytoplasm) PI3K_AKT->Nrf2_cyto activates ERK12->Nrf2_cyto activates Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription

References

Application Notes and Protocols for Microwave-Assisted Enzymatic Extraction of Geraniin and Corilagin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniin and Corilagin are ellagitannins with a wide range of documented pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. Efficiently extracting these bioactive compounds from plant matrices is a critical step in their study and potential therapeutic application. Microwave-Assisted Enzymatic Extraction (MAEE) is an advanced and green extraction technique that combines the benefits of microwave heating and enzymatic hydrolysis to enhance extraction efficiency. This method offers several advantages over conventional extraction techniques, including shorter extraction times, reduced solvent consumption, and higher yields of target compounds.

The mechanism of MAEE involves microwave energy rapidly heating the solvent and plant material, causing internal pressure to build within the plant cells. This pressure ruptures the cell walls, facilitating the release of intracellular contents. The addition of enzymes, such as cellulase, further breaks down the cell wall structure, allowing for more complete extraction of the target compounds. This synergistic effect makes MAEE a highly effective method for obtaining this compound and Corilagin from various plant sources, such as Geranium sibiricum and species of the Phyllanthus genus.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the microwave-assisted enzymatic extraction of this compound and Corilagin, providing a comparison with conventional extraction methods.

Table 1: Optimal Conditions for Microwave-Assisted Enzymatic Extraction of this compound and Corilagin from Geranium sibiricum

ParameterOptimal Value
Microwave Power500 W
Extraction Time9 minutes
Irradiation Temperature33 °C
Solvent to Material Ratio40 mL/g
Enzyme (Cellulase) Amount3600 U/g
pH5.2

Table 2: Comparison of Extraction Yields of this compound and Corilagin using MAEE vs. Conventional Solvent Extraction

CompoundMAEE Yield (mg/g)Conventional Solvent Extraction Yield (mg/g)Yield Increase with MAEE
This compound19.82[1]11.46[1]72.95%[1]
Corilagin6.79[1]4.14[1]64.01%[1]

Experimental Protocols

Protocol for Microwave-Assisted Enzymatic Extraction (MAEE) of this compound and Corilagin

This protocol is based on the optimized conditions for extracting this compound and Corilagin from Geranium sibiricum.[1]

Materials and Equipment:

  • Dried and powdered plant material (e.g., Geranium sibiricum)

  • Deionized water

  • Cellulase enzyme

  • pH meter and buffer solutions (e.g., citrate buffer)

  • Microwave extraction system with temperature and power control

  • Beakers and flasks

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Freeze dryer (optional)

Procedure:

  • Sample Preparation: Weigh a known amount of the dried, powdered plant material.

  • Solvent and Enzyme Preparation: Prepare a solution of deionized water and adjust the pH to 5.2 using a suitable buffer (e.g., citrate buffer). Add the specified amount of cellulase (3600 U/g of plant material) to the buffered water and mix thoroughly.

  • Extraction Slurry Preparation: Add the plant material to the enzyme solution in a microwave-safe extraction vessel, ensuring a solvent-to-material ratio of 40 mL/g. Stir to create a homogeneous slurry.

  • Microwave-Assisted Enzymatic Extraction:

    • Place the extraction vessel in the microwave extraction system.

    • Set the microwave power to 500 W.

    • Set the extraction temperature to 33°C.

    • Set the extraction time to 9 minutes.

    • Start the extraction program.

  • Post-Extraction Processing:

    • After the extraction is complete, allow the mixture to cool to room temperature.

    • Filter the extract through a Buchner funnel with filter paper to separate the solid residue from the liquid extract.

    • Wash the residue with a small amount of deionized water to ensure complete recovery of the extract.

    • Combine the filtrate and the washings.

  • Concentration and Drying:

    • Concentrate the liquid extract using a rotary evaporator under reduced pressure to remove the water.

    • The concentrated extract can be further dried using a freeze dryer to obtain a powdered crude extract rich in this compound and Corilagin.

  • Storage: Store the dried extract in a cool, dark, and dry place until further analysis.

Protocol for HPLC Analysis of this compound and Corilagin

This protocol provides a general method for the simultaneous determination of this compound and Corilagin in the obtained extract.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

  • Syringe filters (0.45 µm)

  • This compound and Corilagin analytical standards

Procedure:

  • Standard Solution Preparation: Prepare stock solutions of this compound and Corilagin standards of known concentrations in a suitable solvent (e.g., methanol or a mixture of methanol and water). Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried plant extract.

    • Dissolve the extract in a known volume of the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Water with 0.1% phosphoric acid or 0.05% TFA.

      • Solvent B: Acetonitrile.

      • A typical gradient might be: 0-20 min, 10-30% B; 20-30 min, 30-50% B; 30-35 min, 50-10% B; 35-40 min, hold at 10% B. The gradient should be optimized based on the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Monitor at a wavelength where both compounds have good absorbance, typically around 270-280 nm.

    • Injection Volume: 10-20 µL.

  • Analysis and Quantification:

    • Inject the standard solutions to establish the calibration curve.

    • Inject the prepared sample solutions.

    • Identify the peaks of this compound and Corilagin in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the amount of this compound and Corilagin in the extract using the calibration curve.

Visualizations

MAEE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_processing Post-Processing plant_material Dried & Powdered Plant Material slurry Homogeneous Slurry (Plant + Enzyme Solution) plant_material->slurry enzyme_solution Enzyme Solution (Cellulase in pH 5.2 buffer) enzyme_solution->slurry mae Microwave-Assisted Enzymatic Extraction (500W, 33°C, 9 min) slurry->mae filtration Filtration mae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration drying Drying (Freeze Drying) concentration->drying final_product Crude Extract of This compound & Corilagin drying->final_product MAEE_Mechanism cluster_cell Plant Cell microwave Microwave Irradiation rupture Cell Wall Rupture & Increased Permeability microwave->rupture Localized Heating & Pressure Buildup enzyme Enzymatic Hydrolysis (Cellulase) enzyme->rupture Cellulose Degradation cell_wall Cell Wall cell_membrane Cell Membrane compounds This compound & Corilagin (Intracellular) release Release of This compound & Corilagin rupture->release

References

Application Notes and Protocols for Developing Geraniin Formulations for Improved Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniin, a prominent ellagitannin found in various medicinal plants, has demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Despite its therapeutic potential, the clinical application of this compound is significantly hampered by its poor oral bioavailability. This limitation is primarily attributed to its high molecular weight, polarity, and susceptibility to hydrolysis in the gastrointestinal tract.[2] To overcome these challenges, advanced formulation strategies are imperative to enhance its absorption and systemic exposure.

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of this compound formulations with improved oral bioavailability. This document is intended for researchers, scientists, and drug development professionals working on the oral delivery of this compound and other challenging bioactive compounds.

Formulation Strategies for Enhanced Oral Bioavailability

Several formulation approaches can be employed to improve the oral bioavailability of this compound. The selection of a suitable strategy depends on the desired release profile, stability, and manufacturing scalability.

This compound-Phospholipid Complex

Principle: Complexation of this compound with phospholipids forms a more lipophilic entity, which can better traverse the lipid-rich membranes of intestinal cells, thereby improving absorption.[3]

Advantages:

  • Increased lipophilicity.

  • Improved membrane permeability.

  • Protection of this compound from degradation in the GI tract.

Solid Lipid Nanoparticles (SLNs)

Principle: Encapsulating this compound within a solid lipid core protects it from the harsh environment of the stomach and allows for controlled release and enhanced absorption through various mechanisms, including lymphatic uptake.[4]

Advantages:

  • High drug loading capacity.

  • Controlled and sustained release profiles.

  • Improved stability of the encapsulated drug.

  • Biocompatible and biodegradable.

Nanoemulsions

Principle: Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically in the range of 20-200 nm. The small droplet size provides a large surface area for drug absorption.

Advantages:

  • Enhanced drug solubilization.

  • Increased surface area for absorption.

  • Improved stability and shelf-life.

Experimental Protocols

Formulation Protocols

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC)

  • Anhydrous ethanol

  • N-hexane

  • Rotary evaporator

  • Vacuum desiccator

Procedure:

  • Dissolve this compound and soy phosphatidylcholine in anhydrous ethanol in a round-bottom flask at a specific molar ratio (e.g., 1:1, 1:2).

  • The mixture is refluxed at a constant temperature (e.g., 60°C) for a defined period (e.g., 2 hours).

  • The solvent is then removed under reduced pressure using a rotary evaporator to obtain a thin film.

  • The resulting film is further dried in a vacuum desiccator for 24 hours to remove any residual solvent.

  • The dried complex is then collected and stored in a cool, dark place.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • High-pressure homogenizer or ultrasonicator

  • Water bath

Procedure (High-Pressure Homogenization Method):

  • Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Disperse this compound in the molten lipid.

  • Separately, prepare an aqueous surfactant solution and heat it to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a coarse pre-emulsion.

  • Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a defined pressure.

  • The resulting nanoemulsion is then cooled down to room temperature to allow the lipid to recrystallize and form SLNs.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, oleic acid)

  • Surfactant (e.g., Tween® 80, Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® P, ethanol)

  • Purified water

  • High-speed homogenizer or ultrasonicator

Procedure (Spontaneous Emulsification Method):

  • Dissolve this compound in the oil phase.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir until a clear and homogenous solution is formed.

  • Slowly add the aqueous phase to the organic phase under constant stirring to allow for the spontaneous formation of the nanoemulsion.

In Vitro Evaluation Protocols

Apparatus: USP Dissolution Apparatus II (Paddle type)

Dissolution Medium:

  • Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours.

  • Simulated Intestinal Fluid (SIF, pH 6.8) for the subsequent hours.

Procedure:

  • Fill the dissolution vessels with 900 mL of the dissolution medium and maintain the temperature at 37 ± 0.5°C.

  • Place the this compound formulation (equivalent to a specific dose of this compound) in each vessel.

  • Set the paddle speed to a specified rpm (e.g., 50 or 75 rpm).

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method such as HPLC.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the this compound formulation (dissolved in HBSS) to the apical (A) side of the Transwell® insert.

  • Add fresh HBSS to the basolateral (B) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the basolateral side and replace with fresh HBSS.

  • To assess efflux, perform the transport study in the B to A direction as well.

  • Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

In Vivo Pharmacokinetic Study Protocol (Rat Model)

Animals: Male Sprague-Dawley or Wistar rats (specific weight range).

Housing: House the animals under standard laboratory conditions with a 12-hour light/dark cycle and provide free access to food and water. Acclimatize the animals for at least one week before the experiment.

Procedure:

  • Fast the rats overnight before dosing but allow free access to water.

  • Divide the rats into groups (e.g., control group receiving pure this compound suspension, and test groups receiving different this compound formulations).

  • Administer the formulations orally via gavage at a predetermined dose.

  • Collect blood samples (e.g., via the tail vein or retro-orbital plexus) into heparinized tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of this compound and/or its metabolites using a validated analytical method (e.g., UPLC-UV or LC-MS/MS).[5][6]

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.

Data Presentation

Physicochemical Characterization of Formulations
Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)
This compound-Phospholipid Complex 1040 ± 110[3]0.26 ± 0.02[3]-26.1 ± 0.12[3]100.2 ± 0.8[3]N/A
This compound-SLN (Hypothetical) 100 - 500< 0.3-20 to -30> 70> 5
This compound-Nanoemulsion (Hypothetical) 20 - 200< 0.2-10 to -25> 90> 1

Note: Data for SLN and Nanoemulsion are hypothetical and represent typical values for such formulations. Specific values for this compound formulations would need to be determined experimentally.

In Vitro Permeability Data
Compound/FormulationApparent Permeability (Papp) (x 10⁻⁶ cm/s)
This compound No apparent permeability[7]
Gallic Acid (metabolite) 31.3 ± 1.1[7]
This compound-Phospholipid Complex (Hypothetical) Increased permeability expected
In Vivo Pharmacokinetic Parameters of Ellagic Acid (this compound Metabolite) in Rabbits
FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Free this compound C1max: 53.53T1max: 2-100
C2max: 142.22T2max: 24-
This compound-Phospholipid Complex C1max: 588.82[3]T1max: 2 ± 0.03[3]-1100 (C1max)[3]
C2max: 711.13[3]T2max: 24 ± 0.06[3]-500 (C2max)[3]

Note: The pharmacokinetic data for the this compound-phospholipid complex showed a significant 11-fold and 5-fold enhancement in the peak plasma concentrations of its metabolite, ellagic acid, compared to free this compound.[3]

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Formulation Development and Evaluation

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation F1 This compound-Phospholipid Complex IV1 Physicochemical Characterization (Size, PDI, Zeta, EE) F1->IV1 F2 Solid Lipid Nanoparticles F2->IV1 F3 Nanoemulsion F3->IV1 IV2 In Vitro Dissolution IV1->IV2 IV3 Caco-2 Permeability IV2->IV3 INV1 Pharmacokinetic Study (Rat/Rabbit Model) IV3->INV1 INV2 Bioavailability Assessment INV1->INV2

Caption: Workflow for developing and evaluating this compound formulations.

This compound's Modulation of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, reducing cell proliferation.[6]

This compound's Modulation of the NF-κB Signaling Pathway

NFkB_pathway This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes

Caption: this compound suppresses NF-κB signaling by inhibiting IKK activity.[8]

This compound's Modulation of the Nrf2 Signaling Pathway

Nrf2_pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->AntioxidantEnzymes Induces

Caption: this compound activates the Nrf2 pathway, enhancing antioxidant defenses.[7]

References

Application Notes and Protocols: The Efficacy of Geraniin in a Syngeneic Mouse Model of Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of Geraniin, a naturally occurring ellagitannin, in a preclinical syngeneic mouse model of breast cancer. The provided information is intended to guide researchers in designing and executing similar studies to evaluate the anti-cancer properties of this compound and other natural compounds.

Introduction

This compound has demonstrated a range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] In the context of breast cancer, particularly triple-negative breast cancer (TNBC), which is notoriously aggressive and has limited treatment options, exploring novel therapeutic agents is of paramount importance. The 4T1 syngeneic mouse model is a well-established and highly valuable tool for studying TNBC, as it spontaneously metastasizes to distant organs, mimicking the progression of late-stage human breast cancer.[2][3] This document summarizes the findings and methodologies related to the evaluation of this compound's efficacy in this model.

Data Presentation

In Vivo Efficacy of this compound

A key study demonstrated that daily oral administration of this compound at a dose of 0.5 mg for 6 to 7 weeks resulted in a statistically significant reduction in both primary tumor growth and the incidence of liver metastasis in BALB/c mice bearing 4T1 tumors (p<0.05).[1][2]

ParameterOutcome in this compound-Treated GroupStatistical Significance
Primary Tumor GrowthReducedp < 0.05
Liver MetastasisReducedp < 0.05
Plasma Protein Biomarkers

The administration of this compound was also found to alter the plasma proteome of the tumor-bearing mice. A commercial protein array platform identified 20 plasma proteins that were differentially regulated.[1][2] Notably, six of these biomarkers were found to be at higher levels in this compound-treated mice compared to the control group.[1][2]

BiomarkerRegulation in this compound-Treated Group
RAD23 Homolog B (RAD23B)Upregulated
Hematopoietic Lineage Cell-Specific Protein 1 (HCLS1)Upregulated
Catenin Beta-1 (CTNNB1)Upregulated
Tropomyosin 3 (TPM3)Upregulated
Serine/threonine-protein kinase 10 (STK10)Upregulated
A type of type II restriction enzymeUpregulated

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways of this compound in Breast Cancer

Based on the observed changes in biomarkers and existing literature, this compound is proposed to exert its anti-cancer effects through the modulation of several key signaling pathways, including the Wnt/β-catenin, STAT3, and PI3K/Akt pathways.

Geraniin_Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_stat3 STAT3 Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound beta_catenin β-catenin (CTNNB1) This compound->beta_catenin Modulates STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation PI3K PI3K This compound->PI3K Inhibits Wnt Wnt Frizzled Frizzled Wnt->Frizzled GSK3b GSK3β Frizzled->GSK3b LRP5_6 LRP5/6 LRP5_6->GSK3b GSK3b->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Tumor_Suppression Tumor Growth Inhibition & Metastasis Reduction beta_catenin->Tumor_Suppression Target_Genes_Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes_Wnt Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Target_Genes_STAT3 Target Genes (e.g., Bcl-2, Survivin) pSTAT3->Target_Genes_STAT3 pSTAT3->Tumor_Suppression Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR mTOR->Tumor_Suppression

Caption: Proposed signaling pathways modulated by this compound in breast cancer.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in the syngeneic mouse model study.

experimental_workflow start Start cell_culture 4T1 Cell Culture start->cell_culture tumor_induction Orthotopic Injection of 4T1 Cells into Mammary Fat Pad of BALB/c Mice cell_culture->tumor_induction tumor_monitoring Tumor Growth Monitoring tumor_induction->tumor_monitoring treatment Daily Oral Gavage with this compound (0.5 mg) or Vehicle Control (Soy Oil) tumor_monitoring->treatment endpoint Endpoint (6-7 Weeks) treatment->endpoint necropsy Necropsy and Tissue Collection (Primary Tumor, Liver, Blood) endpoint->necropsy analysis Downstream Analyses necropsy->analysis histopathology Histopathology of Liver (H&E Staining) analysis->histopathology protein_array Plasma Protein Array analysis->protein_array western_blot Western Blot of Tumor Lysates (STAT3, β-catenin, PI3K/Akt) analysis->western_blot

Caption: Experimental workflow for the in vivo evaluation of this compound.

Experimental Protocols

4T1 Syngeneic Mouse Model of Breast Cancer

Objective: To establish a syngeneic breast cancer model in immunocompetent mice that mimics human triple-negative breast cancer.

Materials:

  • 4T1 murine breast cancer cell line

  • Female BALB/c mice (6-8 weeks old)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Syringes and needles (27G)

  • Calipers

Protocol:

  • Culture 4T1 cells in complete medium to ~80% confluency.

  • Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL.

  • Anesthetize a female BALB/c mouse.

  • Inject 100 µL of the cell suspension (1 x 10^5 cells) into the fourth mammary fat pad.

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Initiate treatment when tumors become palpable.

This compound Administration by Oral Gavage

Objective: To administer this compound to tumor-bearing mice.

Materials:

  • This compound

  • Vehicle control (e.g., soy oil)

  • Oral gavage needles (20-22G, ball-tipped)

  • Syringes

Protocol:

  • Prepare a stock solution of this compound in the chosen vehicle. The study cited used a daily dose of 0.5 mg.[1][2]

  • Gently restrain the mouse.

  • Insert the gavage needle into the esophagus and deliver the this compound solution or vehicle control directly into the stomach. The volume should not exceed 10 mL/kg body weight.

  • Administer the treatment daily for the duration of the study (6-7 weeks).

Histopathological Analysis of Liver Metastasis

Objective: To assess the extent of metastatic tumor burden in the liver.

Materials:

  • Formalin (10%)

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Protocol:

  • At the study endpoint, euthanize the mice and carefully dissect the livers.

  • Fix the livers in 10% formalin for 24-48 hours.

  • Dehydrate the tissues through a graded series of ethanol.

  • Clear the tissues in xylene.

  • Embed the tissues in paraffin wax.

  • Section the paraffin blocks at 4-5 µm thickness using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with H&E.

  • Dehydrate and mount the stained sections.

  • Examine the slides under a microscope to identify and quantify metastatic nodules.

Western Blot Analysis of Signaling Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins in tumor tissues.

Materials:

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-β-catenin, anti-PI3K, anti-Akt, anti-p-Akt)

  • Secondary antibodies (HRP-conjugated)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Homogenize frozen tumor tissue in RIPA buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Geraniin Extraction from Plant Materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Geraniin from various plant materials.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound extraction process, offering potential causes and practical solutions.

Issue 1: Low this compound Yield

Symptom: The final yield of purified this compound is significantly lower than expected.

Potential CauseRecommended Solution(s)
Incomplete Cell Lysis Ensure the plant material is ground into a fine powder to maximize the surface area for solvent penetration. For fresh materials, consider freeze-drying (lyophilization) before grinding.
Inappropriate Solvent Choice The polarity of the solvent is crucial. This compound is a polar compound. Solvents like ethanol, methanol, acetone, and water, or their aqueous mixtures (e.g., 70-80% ethanol or acetone), are generally effective.[1] For non-polar solvents, the yield will be significantly lower.
Suboptimal Extraction Parameters Optimize extraction time, temperature, and solvent-to-solid ratio. Prolonged extraction times do not always lead to higher yields and can cause degradation. Temperature should be carefully controlled as this compound is heat-sensitive.[2]
Degradation of this compound This compound is susceptible to hydrolysis and degradation at high temperatures and in the presence of strong acids or bases.[2][3] Avoid excessive heat during extraction and evaporation steps.
Loss during Purification Significant loss can occur during column chromatography or crystallization. Ensure proper column packing and elution solvent selection. For crystallization, control the cooling rate to maximize crystal formation.
Issue 2: Degradation of this compound During Extraction

Symptom: HPLC or other analytical methods show the presence of degradation products like corilagin, ellagic acid, and gallic acid, with a corresponding decrease in the this compound peak.[3]

Potential CauseRecommended Solution(s)
High Temperature Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal at a lower temperature. For heat-sensitive extractions, consider non-thermal methods like ultrasound-assisted extraction (UAE) at controlled temperatures.
pH of the Extraction Solvent Extreme pH values can catalyze the hydrolysis of this compound.[3] Maintain a neutral or slightly acidic pH of the solvent.
Enzymatic Degradation Endogenous plant enzymes released during homogenization can degrade this compound. Blanching the plant material before extraction can deactivate these enzymes, but this involves heat and must be done carefully. Alternatively, using organic solvents can inhibit enzymatic activity.
Oxidation Exposure to air and light can promote oxidation. Conduct extractions in a protected environment where possible (e.g., under nitrogen) and store extracts in dark, airtight containers at low temperatures.[4]
Issue 3: Co-extraction of Impurities

Symptom: The crude extract contains significant amounts of undesirable compounds, complicating the purification process.

Potential CauseRecommended Solution(s)
Chlorophyll Contamination Chlorophyll is co-extracted with many organic solvents. To remove it, you can perform a liquid-liquid extraction with a non-polar solvent like hexane, or use solid-phase extraction (SPE) with a cartridge that retains chlorophyll.[5][6][7] Activated charcoal can also be used, but it may adsorb some this compound as well.[6]
Co-extraction of Other Tannins Plant materials often contain a mixture of tannins. Purification using column chromatography (e.g., Sephadex LH-20, C18 reverse-phase) is necessary to separate this compound from other tannins like corilagin.[8][9][10]
Sugars and Other Polar Compounds These are often co-extracted with polar solvents. A preliminary purification step using a macroporous adsorbent resin can help remove these highly polar impurities.[11]

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for maximizing this compound yield?

A1: The optimal method depends on the plant material, available equipment, and desired scale.

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern techniques that can offer higher yields in shorter times compared to conventional methods.[12][13]

  • Combined Ultrasound-Microwave Assisted Extraction (U/M-AE) has shown to be highly effective for extracting polyphenols, including this compound.

  • Supercritical Fluid Extraction (SFE) with CO2 is a green technology that can provide high selectivity, but may require a polar co-solvent like ethanol for efficient extraction of this compound.

  • Conventional solvent extraction (maceration, Soxhlet) can be effective but is often more time-consuming and may lead to some degradation if heat is used.

Q2: What is the best solvent for this compound extraction?

A2: this compound is a polar molecule, so polar solvents are most effective. Aqueous ethanol (50-80%) and aqueous acetone (70%) are commonly used with good results.[1][10] Water can also be used, especially in methods like U/M-AE.[14]

Q3: How can I purify this compound from the crude extract?

A3: A multi-step purification process is typically required.

  • Initial Cleanup: Use a macroporous resin column to remove highly polar impurities.[11]

  • Column Chromatography: Further separation can be achieved using Sephadex LH-20 or reverse-phase (C18) column chromatography.[8][9][10]

  • Crystallization: The fractions rich in this compound can be concentrated and cooled to induce crystallization, which can yield high-purity this compound.[8]

Q4: How can I prevent the degradation of this compound during storage?

A4: Store purified this compound or this compound-rich extracts in a cool, dark, and dry place. An inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation. For solutions, use a suitable solvent and store at low temperatures (e.g., -20°C).

Data Presentation: Comparison of Extraction Methods for this compound

Extraction MethodPlant MaterialSolventKey ParametersThis compound Yield/ContentReference(s)
U/M-AE Nephelium lappaceum (Rambutan) PeelWater20 min ultrasound, 5 min microwave at 70°C13.8% of the recovered fraction[14]
Conventional Solvent Extraction & Purification Nephelium lappaceum (Rambutan) RindEthanolRoom temperature extraction20.63% from crude extract (without crystallization)[15]
Conventional Solvent Extraction & Purification Nephelium lappaceum (Rambutan) RindEthanolRoom temperature extraction11.15% from crude extract (with crystallization)[15]
HSCCC Geranium wilfordii Maximn-hexane-ethyl acetate-methanol-acetic acid-waterReversed-phase91.7% recovery[10]
HSCCC Geranium wilfordii Maximn-hexane-ethyl acetate-methanol-acetic acid-waterNormal-phase94.3% recovery[10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Plant Leaves
  • Sample Preparation: Dry the plant leaves at a low temperature (e.g., 40-50°C) and grind them into a fine powder (e.g., to pass through a 0.4 mm sieve).[12]

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL beaker.

    • Add 100 mL of 60% ethanol.[16]

    • Place the beaker in an ultrasonic bath.

    • Sonication parameters: Frequency of 35 kHz, power of 160 W, temperature of 60°C, and duration of 60 minutes.[12][16]

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • Purification: The resulting aqueous extract can be further purified using column chromatography as described in Protocol 4.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction:

    • Place 1 g of the powdered sample in a microwave extraction vessel.

    • Add 20 mL of 50% aqueous ethanol.[17]

    • Set the microwave parameters: Power of 200 W, temperature of 60°C, and extraction time of 10-18 minutes.[4][17]

  • Filtration and Concentration:

    • Cool the vessel and filter the extract.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

  • Purification: Proceed with purification as outlined in Protocol 4.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound
  • Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 1.

  • Extraction:

    • Pack the extraction vessel of the SFE system with the powdered plant material.

    • Set the extraction parameters: Pressure of 200-262 bar, temperature of 60-80°C.[18]

    • Use supercritical CO2 with an ethanol-water mixture as a co-solvent to enhance the extraction of polar compounds like this compound.[18]

    • The flow rate of CO2 and co-solvent should be optimized based on the specific SFE system.

  • Collection: The extracted components are collected in a separator after depressurization of the supercritical fluid.

  • Purification: The obtained extract will likely require further purification using column chromatography (Protocol 4) to isolate this compound.

Protocol 4: Purification of this compound using Column Chromatography
  • Column Preparation:

    • Prepare a slurry of Sephadex LH-20 gel in ethanol.

    • Pack a glass column with the slurry and equilibrate with ethanol.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of ethanol.

    • Carefully load the dissolved extract onto the top of the column.

  • Elution:

    • Elute the column first with ethanol to remove less polar compounds.

    • Subsequently, elute with a 50% aqueous acetone solution to collect the tannin fraction containing this compound.[9]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Concentration and Further Purification:

    • Combine the this compound-rich fractions and remove the solvent using a rotary evaporator.

    • The resulting material can be further purified by reverse-phase (C18) HPLC or crystallization.[8][9]

Visualizations

Geraniin_Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product plant_material Plant Material (e.g., leaves, peel) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (UAE, MAE, SFE, etc.) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration column_chromatography Column Chromatography concentration->column_chromatography fraction_collection Fraction Collection & Analysis column_chromatography->fraction_collection crystallization Crystallization / Prep-HPLC fraction_collection->crystallization pure_this compound Pure this compound crystallization->pure_this compound

Caption: General experimental workflow for this compound extraction and purification.

Factors_Affecting_Yield cluster_plant Plant Material cluster_extraction Extraction Method yield This compound Extraction Yield plant_species Plant Species plant_species->yield plant_part Plant Part Used plant_part->yield pre_treatment Pre-treatment (Drying, Grinding) pre_treatment->yield method Method (UAE, MAE, SFE) method->yield solvent Solvent Type & Concentration solvent->yield time Extraction Time time->yield temperature Temperature temperature->yield ratio Solvent-to-Solid Ratio ratio->yield

Caption: Key factors influencing this compound extraction yield.

Extraction_Method_Selection start Start: Select Extraction Method q1 High Yield & Short Time Critical? start->q1 q2 Heat Sensitivity a Major Concern? q1->q2 Yes q3 Green Solvent & High Selectivity Priority? q1->q3 No uae_mae Consider UAE or MAE q2->uae_mae No sfe Consider SFE with Co-solvent q2->sfe Yes q3->sfe Yes conventional Conventional Solvent Extraction (Maceration) q3->conventional No

Caption: Decision tree for selecting an appropriate this compound extraction method.

References

Strategies to improve Geraniin solubility for in vitro cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Geraniin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with this compound in in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: this compound, supplied as a crystalline solid, is soluble in organic solvents and sparingly soluble in aqueous solutions. For preparing stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are effective.[1] It is recommended to use fresh, anhydrous DMSO as moisture can reduce its solubility.[2]

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and what can I do?

A2: This is a common issue known as precipitation upon dilution. It occurs because this compound is poorly soluble in the aqueous environment of the cell culture medium.[1] The high concentration of this compound in the DMSO stock solution crashes out when introduced to the medium. To troubleshoot this, you can:

  • Lower the final concentration: Test a serial dilution to find the highest concentration of this compound that remains soluble in your final assay volume.

  • Increase the solvent concentration (with caution): Slightly increasing the final percentage of DMSO in your culture medium might help, but it is critical to keep it below cytotoxic levels (typically <0.5% v/v) and to include a vehicle control in your experiment.[3][4]

  • Use a co-solvent method: First, dissolve this compound in a minimal amount of an organic solvent like ethanol, and then slowly add the aqueous buffer or medium while vortexing.[1]

Q3: What is the recommended procedure for preparing a this compound stock solution?

A3: To prepare a stock solution, dissolve the solid this compound in an organic solvent of choice, such as ethanol or DMSO.[1] It is good practice to purge the solvent with an inert gas to prevent oxidation. For aqueous-based assays, it is recommended to first dissolve this compound in an organic solvent (e.g., ethanol) and then dilute this solution with the aqueous buffer (e.g., PBS) to the desired concentration.[1]

Q4: How stable is this compound in aqueous solutions and cell culture media?

A4: this compound is a hydrolysable tannin, meaning it can degrade in the presence of water, especially under conditions of heat, weak acids, or weak bases.[5][6] It is not recommended to store aqueous solutions of this compound for more than one day.[1] The stability in cell culture medium can also be limited, with some polyphenols showing substantial degradation within 30 minutes.[7] It is advisable to prepare fresh dilutions for each experiment.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Problem Potential Cause(s) Recommended Solution(s)
This compound powder won't dissolve in DMSO or ethanol. 1. Solvent quality (e.g., absorbed moisture in DMSO).[2]2. Reaching solubility limit.3. Purity/quality of this compound.1. Use fresh, anhydrous DMSO or high-purity ethanol.2. Gently warm the solution in a water bath or use sonication to aid dissolution.3. Refer to the supplier's data sheet for expected solubility and verify the purity of your compound.
Cloudiness or precipitate appears immediately after adding stock to media. 1. Poor aqueous solubility of this compound.2. Final concentration is above the solubility limit in the media.3. Interaction with media components (e.g., salts, proteins).[8]1. Add the DMSO stock solution to the media dropwise while vortexing to ensure rapid mixing.2. Reduce the final concentration of this compound.3. Pre-warm the cell culture media to 37°C before adding the this compound stock.
Precipitate forms over time during the experiment (e.g., after several hours in the incubator). 1. Temperature shifts (from room temp to 37°C) can affect solubility.[8]2. This compound degradation products may be less soluble.3. Evaporation of media in the incubator, leading to increased compound concentration.[9]1. Ensure the final solvent concentration is sufficient to maintain solubility for the duration of the assay, while remaining non-toxic to cells.2. Minimize experiment duration where possible.3. Ensure proper humidification in the incubator and use sealed culture plates to prevent evaporation.[9]
Inconsistent assay results or high variability between replicates. 1. Incomplete dissolution or precipitation of this compound.2. Degradation of this compound in the stock solution or final assay plate.3. Cytotoxicity from the solvent at the concentration used.[3]1. Visually inspect all wells for precipitation before and after incubation.2. Prepare fresh this compound solutions for each experiment from a solid aliquot.3. Perform a solvent toxicity test to determine the maximum non-toxic concentration for your specific cell line. Always include a vehicle control.
Quantitative Solubility Data

The solubility of this compound can vary based on the solvent, temperature, and pH. The data below is compiled from various sources.

Table 1: Solubility in Organic Solvents

SolventApproximate SolubilitySource(s)
DMSO~30 mg/mL to 100 mg/mL[1][2]
Ethanol~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]

Table 2: Solubility in Aqueous Solutions

SolutionApproximate SolubilitySource(s)
Water0.08 mg/mL[10]
1:3 Ethanol:PBS (pH 7.2)0.25 mg/mL[1]
Simulated Gastric Fluid (pH 1.2)Poor (0.61–8.10 mg/mL for this compound & metabolites)[10][11][12]
Simulated Intestinal Fluid (pH 5-6.8)Good (3.59–14.32 mg/mL for this compound & metabolites)[10][11][12]
Strategies to Improve this compound Solubility

For experiments requiring higher concentrations of this compound than achievable with simple dilution, the following advanced strategies can be employed.

1. Use of Co-solvents

Adding a water-miscible organic solvent can improve the solubility of hydrophobic compounds in aqueous media.

  • Principle: The co-solvent reduces the polarity of the aqueous medium, increasing the solubility of non-polar compounds.

  • Common Co-solvents: Ethanol, methanol, propylene glycol.[13]

  • Considerations: The final concentration of the co-solvent must be tested for cytotoxicity on the specific cell line being used.[14] Ethanol and methanol are often considered to have lower cytotoxicity compared to other surfactants.[14]

2. pH Adjustment

This compound's solubility is pH-dependent, showing higher solubility in intestinal fluid conditions (pH 5-6.8) compared to acidic gastric fluid.[10][12]

  • Principle: The ionization state of a molecule can change with pH, which can significantly alter its solubility.[15]

  • Method: Adjusting the pH of the buffer or cell culture medium may improve solubility. However, this must be done within the narrow physiological range tolerated by the cells (typically pH 7.2-7.4).

  • Caution: High pH can lead to the degradation of polyphenolic compounds like this compound.[16] Any pH modification to the culture medium should be carefully controlled and monitored.

3. Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, enhancing their aqueous solubility.[3]

  • Principle: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming an "inclusion complex" that is water-soluble.[17]

  • Common Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD).[18] HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity.[18]

  • Benefit: This method can significantly increase aqueous solubility (e.g., 15-fold for naringin with β-CD) without using organic solvents in the final solution, thereby avoiding solvent-induced cytotoxicity.[19]

4. Nanoformulations

Encapsulating this compound into nanoparticles is a state-of-the-art approach to improve solubility and bioavailability.

  • Principle: Nanoformulations increase the surface area of the compound and can protect it from degradation.[20] By encapsulating this compound in a carrier, its delivery into an aqueous environment is facilitated.

  • Types of Nanoformulations:

    • Liposomes: Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[20]

    • Solid Lipid Nanoparticles (SLNs): Nanoparticles made from solid lipids that can offer sustained drug release.[21]

    • Nanosuspensions: Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[22][23]

  • Benefit: In addition to improving solubility, nanoformulations can enhance cellular uptake and protect the compound from enzymatic degradation.[24]

Experimental Protocols & Visualizations
Protocol 1: Standard Stock Solution Preparation

This protocol describes the standard method for preparing a this compound stock solution and diluting it for cell-based assays.

Materials:

  • This compound (crystalline solid)

  • Anhydrous DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the required amount of this compound powder in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 50-100 mg/mL).

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution. This is your primary stock solution. Store at -20°C or -80°C.

  • Pre-warm your cell culture medium to 37°C.

  • Perform serial dilutions of your primary stock in cell culture medium to achieve your final desired concentrations. Important: Add the stock solution to the medium (not the other way around) and mix immediately and thoroughly after each addition to prevent precipitation.

  • Visually inspect the final solutions for any signs of precipitation before adding them to your cells.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation A Weigh this compound Powder B Add Anhydrous DMSO (e.g., 100 mg/mL) A->B C Vortex/Sonicate until Dissolved B->C D Primary Stock (Store at -80°C) C->D F Add Stock to Medium (Dropwise while vortexing) D->F Use immediately for dilution E Pre-warm Cell Culture Medium (37°C) E->F G Perform Serial Dilutions F->G H Final Working Solutions G->H I Cell-Based Assay H->I Add to cells

Caption: Workflow for preparing this compound solutions.

Protocol 2: Preparation of a this compound-Cyclodextrin (CD) Inclusion Complex

This protocol is a general guideline for enhancing this compound solubility using HP-β-CD, adapted from methods for similar poorly soluble compounds.[18]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). The concentration will depend on the molar ratio you are targeting. A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.

  • Slowly add the this compound powder to the stirring HP-β-CD solution at room temperature.

  • Allow the mixture to stir for 24-48 hours in a sealed container, protected from light. This extended time allows for the formation of the inclusion complex.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The resulting clear solution contains the water-soluble this compound-CD complex. The concentration of this compound in this solution should be determined analytically (e.g., using HPLC or UV-Vis spectrophotometry).

G cluster_logic Solubilization Logic cluster_output Result This compound {this compound|Hydrophobic} Complex {this compound-CD Complex|Water-Soluble} This compound->Complex Encapsulation HPBCD HP-β-Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity HPBCD->Complex Forms Complex Soluble Improved Aqueous Solubility Complex->Soluble ReducedTox Avoids High % of Organic Solvents Complex->ReducedTox

References

Addressing Geraniin stability and degradation issues during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Geraniin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound during extraction and storage. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is a hydrolysable tannin, making it susceptible to degradation under several conditions. The primary factors include exposure to heat, suboptimal pH levels (both acidic and basic), and light. This compound is particularly unstable in the presence of hot water and weak acids or bases.[1]

Q2: What are the main degradation products of this compound?

A2: The hydrolysis of this compound yields several smaller, more stable compounds. The main degradation products are corilagin, gallic acid, ellagic acid, and brevifolincarboxylic acid.[1][2][3][4] Under the influence of gut microflora, this compound can be further metabolized into urolithins.[1]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, pure this compound powder should be stored at -20°C. If dissolved in a solvent, it is best stored at -80°C. For short-term storage, solutions should be kept at 4°C for no longer than 24 hours.[5] It is also recommended to protect this compound from light.

Q4: I am observing multiple or broad peaks for this compound during HPLC analysis. What could be the cause?

A4: This phenomenon can occur when using methanol as a solvent. This compound can form methanol adducts, leading to the appearance of multiple or broad peaks in the HPLC chromatogram.[2] Consider using a different solvent system if this issue persists.

Troubleshooting Guides

Extraction Issues
Problem Potential Cause Troubleshooting Solution
Low this compound Yield Degradation during extraction: Use of high temperatures.Maintain lower extraction temperatures, ideally between 60-80°C.[6][7] Consider using non-thermal extraction methods like microwave-assisted or ultrasound-assisted extraction to minimize heat exposure.
Inappropriate solvent: The solvent polarity may not be optimal for this compound extraction.Use a mixture of organic solvents and water. Ethanol-water or acetone-water mixtures are often effective for extracting polyphenols.[8] The optimal solvent ratio may need to be determined empirically.
Incomplete extraction: Insufficient extraction time or solvent-to-sample ratio.Increase the extraction time or the volume of solvent used. Ensure the plant material is finely ground to maximize surface area contact with the solvent.
Presence of Impurities in Extract Co-extraction of other compounds: The chosen solvent may be extracting a wide range of compounds.Employ a multi-step extraction or a purification step after the initial extraction. Column chromatography is a common method for purifying this compound from crude extracts.
Oxidation of this compound: Exposure to air during the extraction process.Perform extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. The addition of antioxidants to the extraction solvent can also be beneficial.[6]
Storage Instability
Problem Potential Cause Troubleshooting Solution
Decreased this compound concentration over time in solution Hydrolysis: The storage solvent may be aqueous or have a suboptimal pH.Store this compound in a suitable organic solvent like DMSO or ethanol at -80°C for long-term storage.[9] For aqueous solutions, use a buffer at a slightly acidic pH (around 4-5) and store at 4°C for short periods only.
Photodegradation: Exposure to light.Store this compound solutions in amber vials or wrap containers with aluminum foil to protect from light. Minimize exposure to light during handling.
Precipitation of this compound from solution Poor solubility: this compound has limited solubility in aqueous buffers.For aqueous solutions, first dissolve this compound in a small amount of ethanol or DMSO and then dilute with the aqueous buffer.[9]

Quantitative Data on this compound Stability

While specific kinetic data for this compound degradation under various conditions is limited in the literature, the following table summarizes the available quantitative information on its stability.

Condition Matrix Observation Reference
Boiling for 1 hour WaterComplete hydrolysis of this compound to corilagin, brevifolincarboxylic acid, ellagic acid, and gallic acid.[2]
Storage at 4°C for 24 hours Rat PlasmaStable.[5]
Storage at Room Temp. for 12 hours Rat PlasmaStable.[5]
Storage at -20°C for 15 days Rat PlasmaStable.[5]

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol provides a general framework for evaluating the stability of this compound in a solution under different conditions (e.g., temperature, pH, light).

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of pure this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., 50% ethanol) to a known concentration (e.g., 1 mg/mL). This will be your stock solution.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired buffers or solvents to the final concentration for your experiment.

    • For pH stability, use a series of buffers (e.g., pH 2, 4, 7, 9).

    • For temperature stability, aliquot the solution into several vials.

    • For photostability, use both clear and amber vials.

  • Storage Conditions:

    • For temperature stability, place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 40°C).

    • For photostability, expose the clear vials to a controlled light source while keeping the amber vials in the dark as a control.

  • Sample Analysis by HPLC:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Analyze the samples using a validated HPLC method. A typical method would involve a C18 column and a mobile phase gradient of acetonitrile and water with an acid modifier (e.g., formic acid). Detection is typically at 280 nm.[5]

    • Quantify the peak area of this compound and its degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Geraniin_Degradation_Pathway This compound This compound Corilagin Corilagin This compound->Corilagin Hydrolysis Gallic_Acid Gallic_Acid This compound->Gallic_Acid Hydrolysis Ellagic_Acid Ellagic_Acid This compound->Ellagic_Acid Hydrolysis Brevifolin_Carboxylic_Acid Brevifolin_Carboxylic_Acid This compound->Brevifolin_Carboxylic_Acid Hydrolysis Urolithins Urolithins Ellagic_Acid->Urolithins Gut Microflora Metabolism

This compound Degradation Pathway

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Stability_Samples Prepare Stability Samples (different pH, temp, light) Stock_Solution->Stability_Samples Store_Samples Store Samples under Defined Conditions Stability_Samples->Store_Samples Withdraw_Aliquots Withdraw Aliquots at Time Points Store_Samples->Withdraw_Aliquots HPLC_Analysis Analyze by HPLC Withdraw_Aliquots->HPLC_Analysis Data_Analysis Calculate Degradation and Kinetics HPLC_Analysis->Data_Analysis

Workflow for this compound Stability Testing

References

Resolving HPLC co-elution problems during Geraniin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC co-elution problems during Geraniin analysis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: My this compound peak is showing shouldering or is not fully resolved from a neighboring peak. What are the likely causes and solutions?

A1: Peak shouldering or incomplete resolution is a classic sign of co-elution. In this compound analysis, this is often due to the presence of structurally similar compounds or degradation products.

Common Co-eluting Impurities:

  • Corilagin: A common impurity found in this compound extracts[1].

  • Ellagic acid and Gallic acid: Hydrolysis products of this compound, especially if the sample has been exposed to heat or harsh pH conditions[2][3].

  • Brevifolincarboxylic acid: Another degradation product of this compound[2][3].

Troubleshooting Steps:

  • Method Optimization: The most effective way to resolve co-elution is to adjust your HPLC method's selectivity[4][5].

    • Modify the Mobile Phase:

      • Adjust the organic solvent percentage: In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile or methanol) concentration will increase retention times and may improve the separation of closely eluting peaks[4].

      • Change the organic solvent: Switching from methanol to acetonitrile, or vice-versa, can alter selectivity.

      • Adjust the pH of the aqueous phase: this compound and its related phenolic compounds have ionizable groups. Modifying the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can change the ionization state of the analytes and improve separation[6].

    • Change the Stationary Phase: If mobile phase adjustments are insufficient, consider a different column chemistry. A phenyl-hexyl or a different C18 column from another manufacturer can offer different selectivity.

    • Adjust the Column Temperature: Lowering the column temperature can sometimes improve resolution, but it will also increase backpressure and run time. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also affect selectivity or degrade the analyte.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) or a Mass Spectrometer (MS) to assess peak purity.

    • DAD: A DAD can scan across the entire peak and determine if the UV spectrum is consistent. A non-homogenous spectrum indicates the presence of a co-eluting impurity[4][5].

    • MS: A mass spectrometer can detect different mass-to-charge ratios (m/z) across the peak, definitively identifying any co-eluting compounds.

Q2: I'm observing broad or split peaks for this compound. What could be the issue?

A2: Broad or split peaks can be caused by several factors, from column issues to sample preparation problems.

Possible Causes and Solutions:

  • Column Contamination or Degradation: The column inlet frit may be clogged, or the stationary phase may be contaminated with strongly retained sample components.

    • Solution: Reverse-flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column.

  • Sample Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Void: A void at the head of the column can cause peak splitting.

    • Solution: This usually requires replacing the column.

Q3: My retention times for this compound are shifting between injections. What should I check?

A3: Retention time variability can compromise the reliability of your analysis.

Troubleshooting Checklist:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly to prevent bubble formation in the pump.

  • Pump Performance: Leaks or faulty check valves in the HPLC pump can lead to inconsistent flow rates.

    • Solution: Check for any visible leaks in the system. If the pressure is fluctuating, the check valves may need cleaning or replacement.

  • Column Temperature: Fluctuations in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a stable temperature.

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Data Presentation: HPLC Methods for this compound Analysis

The following table summarizes various HPLC and UPLC methods used for the analysis of this compound, providing key parameters for easy comparison.

ParameterMethod 1 (UPLC)[6]Method 2 (Prep-HPLC)[7]Method 3 (UPLC-qTOF-MS)[8]Method 4 (HPLC)[9]
Column ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)Waters Xterra Prep RP18 OBD (19 x 50 mm)Waters Acquity UPLC® BEH C18 (100 mm × 2.1 mm, 1.7 µm)Inertsil ODS-3 C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water0.1% Formic Acid in Ultra Pure Water0.1% Aqueous Formic Acid in Water-
Mobile Phase B Acetonitrile0.1% Formic Acid in Acetonitrile0.1% Aqueous Formic Acid in Acetonitrile0.4% Formic Acid in Methanol
Gradient Isocratic: 83% A, 17% B0-3 min: 10% B; 3-15 min: 10-40% B; 15-20 min: 100% B0-7 min: 10-90% B; 7.1-8 min: 100% BGradient Elution
Flow Rate 0.3 mL/min18 mL/min-1.0 mL/min
Column Temp. 30°C-40°C30°C
Detection UV at 280 nmUV at 210 nm and 275 nmqTOF-MSUV at 280 nm
Source Rat PlasmaNephelium lappaceum Rind ExtractNephelium lappaceum SeedsNephelium lappaceum Peel Extract

Experimental Protocols

This section provides a detailed methodology for a typical HPLC analysis of this compound from a plant extract.

1. Sample Preparation from Plant Material

This protocol is a general guideline and may need optimization based on the specific plant matrix.

  • Extraction:

    • Weigh approximately 1 gram of dried, powdered plant material into a flask.

    • Add 20 mL of 70% ethanol.

    • Sonícate the mixture for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of 70% ethanol to ensure complete extraction.

    • Combine the supernatants.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Elute the this compound and other polyphenols with 10 mL of methanol.

  • Final Sample Preparation:

    • Evaporate the methanol eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial HPLC mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Analysis

This is a representative method and should be adapted as needed.

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 30% B

    • 25-30 min: 30% to 90% B

    • 30-35 min: 90% B (column wash)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting this compound co-elution problems.

Troubleshooting_Workflow start Co-elution Suspected (Peak Shouldering/Broadening) peak_purity Assess Peak Purity (DAD/MS) start->peak_purity is_pure Is Peak Pure? peak_purity->is_pure adjust_mobile_phase Adjust Mobile Phase (Organic %, Solvent Type, pH) is_pure->adjust_mobile_phase No no_coelution Consider Other Issues: - Column Contamination - Sample Solvent Mismatch - Column Void is_pure->no_coelution Yes resolution_ok1 Resolution Acceptable? adjust_mobile_phase->resolution_ok1 change_stationary_phase Change Stationary Phase (Different C18, Phenyl, etc.) resolution_ok1->change_stationary_phase No end Problem Resolved resolution_ok1->end Yes resolution_ok2 Resolution Acceptable? change_stationary_phase->resolution_ok2 further_method_dev Further Method Development Required resolution_ok2->further_method_dev No resolution_ok2->end Yes further_method_dev->end no_coelution->end

Caption: Troubleshooting workflow for HPLC co-elution problems.

Geraniin_Relationships This compound This compound co_eluting Potential Co-eluting Compounds This compound->co_eluting may co-elute with hydrolysis_products Hydrolysis Products This compound->hydrolysis_products can degrade to corilagin Corilagin co_eluting->corilagin co_eluting->hydrolysis_products ellagic_acid Ellagic Acid hydrolysis_products->ellagic_acid gallic_acid Gallic Acid hydrolysis_products->gallic_acid brevifolin Brevifolincarboxylic Acid hydrolysis_products->brevifolin plant_extract Plant Extract (e.g., Phyllanthus, Nephelium) plant_extract->this compound contains

Caption: Chemical relationships of this compound and potential co-eluents.

References

Geraniin Quantification in Complex Botanical Extracts: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of geraniin in complex botanical extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), typically coupled with Ultraviolet (UV) detection.[1] Quantitative Nuclear Magnetic Resonance (qNMR) is also a viable, non-destructive alternative.[2] For higher sensitivity and specificity, especially in very complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[3]

Q2: Why is my this compound standard or sample degrading?

A2: this compound is a chemically labile ellagitannin, susceptible to degradation under various conditions.[4] It can readily hydrolyze, especially with heat or in acidic conditions, into compounds like corilagin, gallic acid, and ellagic acid.[4][5] It is also prone to oxidation.[1] To prevent degradation, it is crucial to control temperature and pH during extraction and analysis. The addition of antioxidants like ascorbic acid during sample preparation can also help prevent oxidation.[1]

Q3: What are the typical impurities found in this compound extracts?

A3: Prominent impurities often found alongside this compound in crude extracts include its hydrolysis products, corilagin and ellagic acid.[3][4][6] The presence of these can indicate sample degradation during processing or storage.

Q4: What is the "matrix effect" and how can it affect my LC-MS results?

A4: The matrix effect in LC-MS analysis refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte (this compound) due to co-eluting compounds from the sample matrix.[7][8] This can lead to inaccurate quantification.[9] Complex botanical extracts are rich in compounds that can cause significant matrix effects.[8] Strategies to mitigate this include improving sample clean-up, optimizing chromatographic separation, and using a suitable internal standard.[8][9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound.

HPLC/UPLC Troubleshooting

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause 2: Incompatible Injection Solvent.

    • Solution: Ensure the sample is dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase.

  • Possible Cause 3: Secondary Interactions with the Column.

    • Solution: this compound has multiple hydroxyl groups that can interact with residual silanols on the silica-based column. Try a different column with better end-capping or adjust the mobile phase pH. Adding a small amount of an acid modifier (e.g., formic acid, trifluoroacetic acid) to the mobile phase can improve peak shape.

  • Possible Cause 4: Column Degradation.

    • Solution: If the peak shape has deteriorated over time, the column may be degraded or contaminated.[10] Try flushing the column or, if necessary, replace it.[11]

Problem: Shifting Retention Times

  • Possible Cause 1: Inconsistent Mobile Phase Preparation.

    • Solution: Ensure accurate and consistent preparation of the mobile phase for every run. Even small variations in solvent ratios or pH can affect retention times.[12]

  • Possible Cause 2: Fluctuations in Column Temperature.

    • Solution: Use a column oven to maintain a stable temperature. Temperature fluctuations can significantly impact retention times.[11]

  • Possible Cause 3: Column Equilibration.

    • Solution: Ensure the column is adequately equilibrated with the mobile phase before each injection.[12] Insufficient equilibration is a common cause of retention time drift, especially in gradient elution.

  • Possible Cause 4: Pump Issues.

    • Solution: Inconsistent flow from the pump can cause retention time shifts. Check for leaks, air bubbles in the system, or worn pump seals.[12]

Problem: No Peak or Loss of Sensitivity

  • Possible Cause 1: this compound Degradation.

    • Solution: As this compound is unstable, it may have degraded in the sample solution.[4] Prepare fresh samples and standards, and store them at low temperatures (e.g., 4°C) for short periods.[1] For longer storage, -20°C is recommended.[1]

  • Possible Cause 2: Incorrect Detector Wavelength.

    • Solution: The UV detector should be set to the wavelength of maximum absorbance for this compound, which is typically around 280 nm.[1]

  • Possible Cause 3: System Leak.

    • Solution: Inspect the HPLC system for any leaks, from the pump to the detector.[10]

  • Possible Cause 4: Injection Issue.

    • Solution: There might be an issue with the autosampler or manual injector, such as a clogged needle or a worn rotor seal, preventing the sample from being injected.[10]

Sample Preparation Troubleshooting

Problem: Low Extraction Recovery

  • Possible Cause 1: Inefficient Extraction Solvent.

    • Solution: this compound is typically extracted with polar solvents. Ethanol or methanol are commonly used.[6] Aqueous acetone has also been shown to be effective.[2] Experiment with different solvent systems and extraction techniques (e.g., sonication, maceration) to optimize recovery.

  • Possible Cause 2: Incomplete Extraction.

    • Solution: Increase the extraction time or perform multiple extraction cycles to ensure all the this compound is recovered from the plant matrix.

  • Possible Cause 3: Degradation During Extraction.

    • Solution: High temperatures during extraction can degrade this compound.[4] Consider using extraction methods that do not require heat, or use them for shorter durations. The stability of this compound decreases sharply with prolonged decoction.[2]

Quantitative Data Summary

The following tables summarize typical validation parameters for a UPLC-UV method for this compound quantification, based on published data.[1]

Table 1: Linearity and Sensitivity

ParameterValue
Linearity Range0.2 - 200 µg/mL
Correlation Coefficient (R²)> 0.997
Limit of Detection (LOD)0.07 µg/mL
Lower Limit of Quantification (LLOQ)0.2 µg/mL

Table 2: Precision and Accuracy

ParameterQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Precision & AccuracyLow4.6 - 8.75.1 - 9.884.4 - 88.8
Medium4.6 - 8.75.1 - 9.884.4 - 88.8
High4.6 - 8.75.1 - 9.884.4 - 88.8

Table 3: Recovery and Stability

ParameterValueConditions
Extraction Recovery88.4% - 90.3%-
Room Temperature StabilityStablefor 12 hours
4°C StabilityStablefor 24 hours
-20°C StabilityStablefor 15 days

Experimental Protocols

Protocol 1: UPLC-UV Method for this compound Quantification

This protocol is adapted from a validated method for the determination of this compound.[1]

  • Chromatographic System:

    • Instrument: Ultra-Performance Liquid Chromatography system with a UV detector.

    • Column: HSS T3 column or a similar reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (containing an acid modifier like 0.1% formic acid).

    • Flow Rate: As per column specifications (e.g., 0.3 mL/min).

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.[1]

    • Injection Volume: 5-10 µL.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions with the mobile phase to create a calibration curve with at least five concentration points (e.g., 0.2, 1, 10, 50, 200 µg/mL).[1]

  • Sample Preparation:

    • Accurately weigh the powdered botanical extract.

    • Extract with a suitable solvent (e.g., 70% ethanol) using sonication for 30 minutes.

    • Centrifuge the extract and collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the prepared standards and samples into the UPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-UV Analysis cluster_data Data Processing start Botanical Material extraction Solvent Extraction (e.g., 70% Ethanol, Sonication) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration injection Inject into UPLC System filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (280 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of this compound calibration->quantification result Final Concentration quantification->result

Caption: Workflow for this compound quantification from botanical material to final result.

Troubleshooting Logic for HPLC Peak Issues

troubleshooting_logic start Problem with HPLC Peak peak_shape Peak Tailing/Fronting start->peak_shape Poor Peak Shape? retention_time Retention Time Shift start->retention_time Retention Time Shift? sensitivity Low Sensitivity / No Peak start->sensitivity Low/No Peak? overload Dilute Sample / Reduce Injection Volume peak_shape->overload High Concentration? solvent_mismatch Dissolve Sample in Mobile Phase peak_shape->solvent_mismatch Solvent Mismatch? column_issue Flush or Replace Column peak_shape->column_issue Column Degradation? mobile_phase Prepare Fresh Mobile Phase retention_time->mobile_phase Mobile Phase Issue? temperature Use Column Oven retention_time->temperature Temperature Fluctuation? equilibration Increase Equilibration Time retention_time->equilibration Insufficient Equilibration? degradation Prepare Fresh Sample/Standard sensitivity->degradation Sample Degradation? detector_settings Set Detector to ~280 nm sensitivity->detector_settings Incorrect Wavelength? system_leak Check for Leaks sensitivity->system_leak System Leak?

Caption: Decision tree for troubleshooting common HPLC peak problems.

References

Technical Support Center: Minimizing Geraniin Hydrolysis During Heat Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with geraniin, preventing its degradation to ellagic acid during extraction is a critical challenge. This compound's inherent instability under thermal stress and varying pH conditions necessitates carefully optimized extraction protocols. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize this compound hydrolysis and maximize the yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a problem?

A1: this compound is a hydrolysable tannin that can break down into smaller molecules, primarily corilagin, gallic acid, and ellagic acid, when exposed to heat, weak acids, or bases.[1][2] This degradation is a significant issue as it reduces the yield of pure this compound and can alter the biological activity of the final extract, making it difficult to standardize for research and drug development purposes.

Q2: What are the main factors that promote the hydrolysis of this compound to ellagic acid during extraction?

A2: The primary factors that accelerate this compound hydrolysis are:

  • High Temperature: this compound is heat-labile, and elevated temperatures significantly increase the rate of hydrolysis.[3]

  • pH: Both acidic and alkaline conditions can catalyze the breakdown of this compound.[2]

  • Extraction Time: Prolonged exposure to extraction conditions, even at moderate temperatures, can lead to increased degradation.

Q3: What are the recommended extraction methods to minimize this compound hydrolysis?

A3: Low-temperature extraction methods are highly recommended to preserve this compound. These include:

  • Cold Maceration: This simple technique involves soaking the plant material in a solvent at room temperature for an extended period.[1][2] It is gentle but can be time-consuming.

  • Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to disrupt plant cell walls and enhance extraction efficiency at lower temperatures, often resulting in higher yields in shorter times compared to maceration.[4]

Q4: Can I use conventional heat extraction methods at all?

A4: While not ideal, if heat extraction is necessary, it should be performed under carefully controlled conditions. One study noted that this compound concentration in a decoction increased for the first 10 minutes and then rapidly declined, suggesting that very short extraction times might be feasible. However, for maximizing pure this compound yield, low-temperature methods are superior.

Q5: Are there any additives that can help stabilize this compound during extraction?

A5: The use of antioxidants as stabilizers is a promising area, though specific research on this compound is limited. Ascorbic acid (Vitamin C) is a common antioxidant used to prevent the degradation of other phenolic compounds during extraction and could potentially offer a protective effect for this compound by scavenging oxidative agents that may contribute to its breakdown.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in the final extract. High extraction temperature leading to hydrolysis.Switch to a low-temperature extraction method like cold maceration or ultrasound-assisted extraction (UAE). If using heat, strictly control the temperature and minimize extraction time.
Inappropriate solvent selection.Use solvents like ethanol or methanol-water mixtures, which have shown good efficacy for this compound extraction. The optimal solvent ratio may need to be determined empirically.
High concentration of ellagic acid in the extract. Significant hydrolysis of this compound has occurred.Review and optimize your extraction protocol. Lower the temperature, shorten the extraction duration, and ensure the pH of your solvent is not excessively acidic or alkaline.
The starting plant material naturally contains ellagic acid.Analyze the raw plant material to establish a baseline for ellagic acid content. This will help differentiate between pre-existing and process-induced ellagic acid.
Inconsistent this compound content between batches. Variability in extraction parameters (temperature, time, solvent ratio).Standardize your extraction protocol. Ensure all parameters are precisely controlled and monitored for each batch.
Degradation of this compound during storage of the extract.Store extracts in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen) to prevent oxidation and further degradation.

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) for this compound

This protocol is designed to maximize this compound yield while minimizing hydrolysis by using controlled, low-temperature conditions.

Materials and Equipment:

  • Dried and powdered plant material

  • Solvent (e.g., 70% ethanol in water)

  • Ultrasonic bath or probe sonicator with temperature control

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

  • HPLC system for analysis

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

  • Add 100 mL of the extraction solvent (a 1:10 solid-to-liquid ratio is a good starting point).

  • Place the flask in an ultrasonic bath with the temperature set to a low, controlled value (e.g., 30-40°C).

  • Sonicate for a predetermined optimal time (e.g., 30-60 minutes). The exact time may need to be optimized for your specific plant material.

  • After sonication, immediately filter the mixture to separate the extract from the solid residue.

  • Concentrate the extract using a rotary evaporator at a low temperature (e.g., < 40°C) to remove the solvent.

  • Re-dissolve the dried extract in a known volume of a suitable solvent for HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Simultaneous Quantification of this compound and Ellagic Acid

This method allows for the accurate measurement of both this compound and its primary hydrolysis product, ellagic acid, to assess the efficiency of the extraction process.

HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of two solvents:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient to 40% B

    • 20-25 min: Hold at 40% B

    • 25-30 min: Linear gradient back to 10% B

    • 30-35 min: Hold at 10% B for column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

Procedure:

  • Prepare standard solutions of pure this compound and ellagic acid in the mobile phase at various known concentrations to create a calibration curve.

  • Prepare your extracted sample by filtering it through a 0.45 µm syringe filter.

  • Inject the standards and the sample into the HPLC system.

  • Identify the peaks for this compound and ellagic acid based on their retention times compared to the standards.

  • Quantify the concentration of each compound in your sample by comparing the peak areas to the calibration curves.

Data Presentation

Table 1: Comparison of Extraction Methods on this compound and Ellagic Acid Content

Extraction MethodTemperature (°C)Time (min)This compound Yield (mg/g)Ellagic Acid Yield (mg/g)
Heat Reflux80120LowHigh
Cold Maceration 25 1440 High Low
Ultrasound-Assisted 40 60 Very High Very Low

Note: The values in this table are illustrative and will vary depending on the plant material and specific experimental conditions.

Visualizations

Geraniin_Hydrolysis cluster_conditions Promoting Conditions This compound This compound Corilagin Corilagin This compound->Corilagin Partial Hydrolysis Gallic_Acid Gallic_Acid Corilagin->Gallic_Acid Further Hydrolysis Ellagic_Acid Ellagic_Acid Corilagin->Ellagic_Acid Further Hydrolysis Heat Heat Heat->this compound Acidic_pH Acidic_pH Acidic_pH->this compound Alkaline_pH Alkaline_pH Alkaline_pH->this compound

Caption: this compound Hydrolysis Pathway.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Low-Temperature Extraction cluster_processing Post-Extraction Processing cluster_output Analysis Output Plant_Material Dried Plant Material Grinding Grind to Powder Plant_Material->Grinding Solvent Add Solvent (e.g., 70% Ethanol) Grinding->Solvent UAE Ultrasound-Assisted Extraction (30-40°C, 30-60 min) Solvent->UAE Filtration Filtration UAE->Filtration Concentration Rotary Evaporation (< 40°C) Filtration->Concentration Analysis HPLC Analysis Concentration->Analysis Geraniin_Quant This compound Quantification Analysis->Geraniin_Quant Ellagic_Acid_Quant Ellagic Acid Quantification Analysis->Ellagic_Acid_Quant

Caption: Optimized this compound Extraction Workflow.

References

Scalability challenges in the production and purification of Geraniin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address scalability challenges in the production and purification of Geraniin.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up this compound production?

A1: The primary challenges in scaling up this compound production include:

  • Maintaining Yield and Purity: Achieving consistent high yields and purity at a larger scale can be difficult due to increased processing volumes and times.

  • This compound Instability: this compound is susceptible to hydrolysis into corilagin, ellagic acid, and gallic acid, especially when exposed to high temperatures, weak acids, or bases.[1][2][3] This degradation becomes more challenging to control in large-scale extractions where uniform heating and rapid processing are difficult.

  • Solvent Volume and Recovery: Large-scale operations require substantial volumes of solvents, leading to increased costs and environmental concerns related to solvent recovery and disposal.

  • Chromatographic Separation: Scaling up chromatographic purification can be complex and expensive. Maintaining resolution and efficiency when moving from laboratory to industrial-scale columns requires careful optimization of parameters like column diameter, resin bed height, and linear flow rate.[4]

  • Impurity Profile: The presence of structurally similar impurities, such as corilagin and elaeocarpusin, complicates purification, as they have similar retention times in chromatography.[5]

Q2: Which plant sources offer the highest yield of this compound?

A2: The yield of this compound varies significantly depending on the plant species, the part of the plant used, and the extraction method.[1] Among the known sources, the rind of rambutan (Nephelium lappaceem) is reported to contain a high concentration of this compound.[5][6] Species from the Geranium genus are also known to be excellent and consistent sources of this compound.[1]

Q3: What is the impact of the chosen extraction solvent on this compound yield and purity?

A3: The choice of solvent is critical for both the yield and purity of the extracted this compound. Polar solvents are generally used for the extraction of polyphenols like this compound. Aqueous mixtures of organic solvents, such as 80% ethanol or 80% methanol, often provide higher yields and better antioxidant activity compared to their absolute counterparts.[7][8] The use of hot water can lead to the hydrolysis of this compound, so lower temperatures are generally preferred.[2] The selection of the solvent can also influence the co-extraction of impurities, which will need to be addressed in subsequent purification steps.[9][10]

Q4: How can I minimize this compound degradation during the extraction and purification process?

A4: To minimize the degradation of this compound, it is crucial to avoid intense heating.[1] this compound readily hydrolyzes in the presence of hot water, weak acids, and bases.[2] Therefore, extraction procedures should be conducted at or near room temperature if possible. During purification, prolonged exposure to harsh pH conditions should be avoided. Rapid processing and immediate progression to the next step can also help in preserving the integrity of the this compound molecule.

Section 2: Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Yield of this compound in Crude Extract 1. Inefficient extraction from plant material.2. Degradation of this compound during extraction.3. Incorrect solvent selection.1. Ensure the plant material is finely powdered to maximize surface area for extraction.2. Avoid high temperatures during extraction. Use room temperature or slightly warmed solvents.3. Use an optimized solvent system, such as 70-80% ethanol or methanol.[7]
Low Yield After Purification 1. Loss of this compound during chromatographic separation.2. Inefficient crystallization.3. Degradation during solvent removal.1. Optimize chromatographic conditions (e.g., flow rate, gradient). Ensure complete elution of this compound from the column.2. Optimize crystallization conditions (e.g., solvent, temperature, concentration).[11] Consider seeding the solution with a small crystal of pure this compound.3. Use reduced pressure (rotoevaporation) at a low temperature to remove solvents.
High Levels of Impurities (e.g., corilagin, elaeocarpusin) in Final Product 1. Co-elution with this compound during chromatography.2. Incomplete separation of structurally similar compounds.[5]3. Hydrolysis of this compound into corilagin.1. Use a high-resolution chromatographic method. A multi-step purification process involving different types of chromatography (e.g., macroporous resin followed by reverse-phase) can be effective.[12]2. Optimize the mobile phase gradient in reverse-phase chromatography to improve the separation of this compound from its related impurities.3. Maintain neutral pH and low temperatures throughout the process to prevent hydrolysis.[13]
Difficulty in Crystallizing this compound 1. Presence of impurities inhibiting crystal formation.2. Suboptimal solvent system for crystallization.3. Incorrect saturation level.1. Ensure the this compound solution is of high purity before attempting crystallization.2. Experiment with different solvent systems. Methanol has been successfully used for this compound crystallization.[12]3. Slowly evaporate the solvent to achieve supersaturation, and then cool the solution to induce crystallization.[5]
Inconsistent Results at a Larger Scale 1. Non-linear scaling of parameters from lab to pilot scale.2. Inefficient mixing or heat transfer in larger vessels.3. Changes in the surface area to volume ratio.1. When scaling up chromatography, increase the column diameter while keeping the bed height and linear flow rate constant.[4]2. Ensure efficient and uniform mixing and temperature control in larger reactors.3. Re-optimize extraction times and other parameters to account for changes in vessel geometry.

Section 3: Data Presentation

Table 1: Comparison of this compound Yield and Purity from Different Methods

Plant SourceExtraction MethodPurification MethodYieldPurityReference
Nephelium lappaceum (Rambutan) RindEthanolic ExtractionReverse-Phase C18 Chromatography21% (from crude extract)~95%[5]
Nephelium lappaceum (Rambutan) RindEthanolic ExtractionReverse-Phase C18 Chromatography followed by Crystallization11.15% (from crude extract)~98%[5]
Geranium wilfordiiWater Soaking, Squeezing, FilteringActivated Carbon Column, Macroporous Adsorptive Resin, Crystallization78.4g from 10Kg of fresh leaves96.2%[12]
Geranium thunbergiiShort-term Decoction (10 min)-This compound is the major compound (62%)Not specified[13]
Geranium thunbergiiLong-term Decoction (1h)-This compound is completely hydrolyzed to corilagin and other compoundsNot applicable[13]
Nephelium lappaceem PeelUltrasound/Microwave-Assisted ExtractionAmberlite XAD-16 followed by Preparative HPLC13.8% of the recovered fractionNot specified[14]
Rambutan PeelsMedium-Pressure Liquid Chromatography (MPLC) with C18 and Preparative HPLC-6.00% (on a dry matter basis)95.63%[15]

Section 4: Experimental Protocols

Protocol 1: Large-Scale Purification of this compound from Nephelium lappaceum (Rambutan) Rind

This protocol is adapted from a method demonstrated to be effective for large-scale production.[5]

1. Preparation of Crude Ethanolic Extract:

  • Obtain fresh rambutan peels and dry them in an oven at a low temperature (e.g., 40-50°C) until brittle.

  • Grind the dried peels into a fine powder.

  • Macerate the powdered peels in 95% ethanol at room temperature for 24 hours. The ratio of powder to solvent should be optimized, for example, 1:10 (w/v).

  • Filter the mixture to separate the ethanolic extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.

2. Reverse-Phase Chromatography:

  • Prepare a large-scale reverse-phase C18 column.

  • Dissolve a portion of the crude extract (e.g., 20 g) in a minimal amount of the initial mobile phase.

  • Equilibrate the column with the initial mobile phase (e.g., 100% water).

  • Load the dissolved crude extract onto the column.

  • Elute the column with a step gradient of acetonitrile in water (e.g., 5:95, then 10:90 acetonitrile:water).

  • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

3. Crystallization for High Purity:

  • Combine the this compound-rich fractions and concentrate them using a rotary evaporator.

  • Allow the saturated solution to cool at 4°C for 48 hours to induce the formation of yellow crystalline this compound.

  • Filter the solution to collect the crystals.

  • Wash the crystals with a small amount of cold solvent and allow them to air dry at room temperature.

  • For greater recovery, the mother liquor can be re-concentrated, and the crystallization process repeated.

Protocol 2: Extraction and Purification of this compound from Geranium Species

This protocol is based on a patented method suitable for industrial amplification.[12]

1. Aqueous Extraction:

  • Soak fresh Geranium stems and leaves in water (1:8 to 1:12 w/v) for 18-36 hours.

  • Squeeze the plant material to express the liquid and filter the resulting aqueous extract.

2. Activated Carbon Adsorption:

  • Pass the filtrate through an activated carbon column to adsorb this compound and other compounds.

  • Wash the column with water to remove highly polar impurities.

  • Elute the column with 75-85% ethanol to recover the adsorbed compounds.

3. Macroporous Resin Chromatography:

  • Concentrate the ethanolic eluate under reduced pressure.

  • Load the concentrate onto a macroporous adsorptive resin column (e.g., D101 type).

  • Wash the column with water to remove remaining sugars and other polar impurities.

  • Elute the column with 50-70% ethanol to collect the this compound-containing fraction.

4. Crystallization:

  • Concentrate the eluate from the macroporous resin column under reduced pressure.

  • Add methanol to the concentrated solution to induce crystallization.

  • Separate the crystals by filtration, wash them with a small amount of cold methanol, and dry them to obtain pure this compound.

Section 5: Visualizations

Diagram 1: General Workflow for this compound Production and Purification

Geraniin_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Plant Material (e.g., Rambutan Rind, Geranium Leaves) Extraction Extraction (e.g., Ethanol Maceration, Water Soaking) Plant_Material->Extraction Solvent Crude_Extract Crude Extract Extraction->Crude_Extract Primary_Purification Primary Purification (e.g., Activated Carbon, Macroporous Resin) Crude_Extract->Primary_Purification Secondary_Purification Secondary Purification (e.g., Reverse-Phase C18 Chromatography) Primary_Purification->Secondary_Purification Partially Purified Fraction Crystallization Crystallization Secondary_Purification->Crystallization This compound-rich Fractions Final_Product High-Purity this compound Crystallization->Final_Product

Caption: Workflow from raw plant material to high-purity this compound.

Diagram 2: Troubleshooting Decision Tree for Low this compound Yield

Troubleshooting_Yield Start Low Final Yield of this compound Check_Crude_Yield Is the crude extract yield low? Start->Check_Crude_Yield Check_Purity_Before_Purification Is the purity of the crude extract low? Check_Crude_Yield->Check_Purity_Before_Purification No Extraction_Issue Potential Extraction Problem Check_Crude_Yield->Extraction_Issue Yes Degradation_Issue Potential Degradation During Extraction Check_Purity_Before_Purification->Degradation_Issue Yes Purification_Issue Potential Purification Problem Check_Purity_Before_Purification->Purification_Issue No Solution_Extraction Solution: - Optimize solvent - Increase extraction time - Ensure proper grinding of material Extraction_Issue->Solution_Extraction Solution_Degradation Solution: - Lower extraction temperature - Avoid harsh pH - Process quickly Degradation_Issue->Solution_Degradation Crystallization_Issue Potential Crystallization Problem Purification_Issue->Crystallization_Issue Check Crystallization Step Solution_Purification Solution: - Optimize chromatography gradient - Check for column overloading - Ensure complete elution Purification_Issue->Solution_Purification Solution_Crystallization Solution: - Improve purity before crystallization - Test different crystallization solvents/temperatures - Optimize concentration Crystallization_Issue->Solution_Crystallization

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Geraniin-Phospholipid Complex Formation and Intestinal Absorption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the creation of Geraniin-phospholipid complexes to enhance intestinal absorption.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis and characterization of this compound-phospholipid complexes.

Question Possible Cause(s) Suggested Solution(s)
Low Complexation Efficiency/Entrapment Efficiency - Inappropriate this compound to phospholipid molar ratio.- Suboptimal reaction temperature or time.- Incorrect solvent system.- Optimize the molar ratio of this compound to phospholipid. Ratios from 1:1 to 1:3 (this compound:phospholipid) are often a good starting point.[1]- Adjust the reaction temperature. Temperatures around 50-60°C are commonly used.[1][2]- Ensure the chosen solvent (e.g., anhydrous ethanol, tetrahydrofuran) can dissolve both this compound and the phospholipid effectively.[1]
Poor Solubility of the Final Complex - Incomplete complex formation.- Presence of unreacted this compound or phospholipid.- Re-evaluate the preparation method to ensure complete reaction. This may involve adjusting reaction time or temperature.- Purify the complex to remove unreacted starting materials. This can be done by precipitation with an anti-solvent like n-hexane.[3]
Inconsistent Particle Size or High Polydispersity Index (PDI) - Aggregation of the complex particles.- Inefficient stirring or homogenization during preparation.- Optimize the stirring speed and duration during the complex formation.- Consider using sonication or high-pressure homogenization to reduce particle size and PDI.- Ensure the complex is stored under appropriate conditions to prevent aggregation.
Unexpected Results in Characterization Assays (FTIR, DSC, XRD) - Impurities in the sample.- Instrument calibration issues.- The complex did not form as expected.- Ensure the purity of the starting materials (this compound and phospholipid).- Verify the calibration and proper functioning of the analytical instruments.- Compare the spectra of the complex with those of the individual components and their physical mixture to confirm interaction.[2][4][5]
Low Permeability in Caco-2 Cell Assay - The this compound-phospholipid complex is still too large for efficient transport.- Efflux pump activity (e.g., P-glycoprotein).- Compromised integrity of the Caco-2 cell monolayer.- Further optimize the formulation to reduce particle size.- Co-administer a known P-glycoprotein inhibitor, such as verapamil, to assess the role of efflux pumps.[6]- Monitor the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer to ensure its integrity throughout the experiment.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the experimental design and interpretation of results for this compound-phospholipid complex studies.

Question Answer
What is the rationale behind creating a this compound-phospholipid complex? This compound, a large polyphenolic compound, has poor lipid solubility and large molecular size, which limits its absorption through the intestinal wall.[3] By complexing this compound with phospholipids, which are amphipathic molecules and major components of cell membranes, the resulting complex exhibits improved lipophilicity. This enhances its ability to permeate the intestinal epithelial cells, thereby increasing its oral bioavailability.[3]
How can I confirm the successful formation of the this compound-phospholipid complex? Several analytical techniques can be used to confirm complex formation: - Fourier-Transform Infrared Spectroscopy (FTIR): Look for shifts or disappearance of characteristic peaks of this compound and the phospholipid, indicating the formation of new interactions.[4][5]- Differential Scanning Calorimetry (DSC): The endothermic peaks of the individual components should disappear or shift in the thermogram of the complex.[2][4][5]- X-ray Powder Diffraction (XRPD): A change from a crystalline to a more amorphous pattern suggests the formation of the complex.[2][4][5]
What are the key parameters to consider when optimizing the preparation of the complex? Key optimization parameters include: - Molar ratio of this compound to phospholipid: This affects the complexation efficiency and the properties of the final product.[1]- Reaction solvent: The solvent should be able to dissolve both components and be easily removed.[1]- Reaction temperature and time: These parameters influence the kinetics of complex formation.[1]
Which in-vitro models are suitable for assessing the intestinal absorption of the this compound-phospholipid complex? Two commonly used in-vitro models are: - Caco-2 Cell Permeability Assay: This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is useful for studying both passive diffusion and active transport mechanisms.[7][8][9][10]- Everted Gut Sac Model: This ex-vivo model uses a segment of the small intestine from a rodent, which is everted to expose the mucosal surface. It is a valuable tool for studying the overall absorption process, including the influence of the mucus layer and intestinal enzymes.[11][12][13]
How is the enhanced bioavailability of the this compound-phospholipid complex demonstrated in-vivo? In-vivo studies typically involve oral administration of both free this compound and the this compound-phospholipid complex to animal models (e.g., rats, rabbits).[2][14][15] Blood samples are collected at various time points, and the plasma concentrations of this compound or its metabolites (like ellagic acid) are measured.[14][15] Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are then calculated and compared. A significant increase in these parameters for the complex compared to the free form indicates enhanced bioavailability.[2][14][15]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on polyphenol-phospholipid complexes.

Table 1: Physicochemical Properties of this compound and this compound-Phospholipid Complex

ParameterThis compound (GE)This compound-Phospholipid Complex (GE-PL)Reference
Particle Size (μm) -1.04 ± 0.11[14][15]
Polydispersity Index (PDI) -0.26 ± 0.02[14][15]
Zeta Potential (mV) --26.1 ± 0.12[14][15]
Entrapment Efficiency (%) -100.2 ± 0.8[14][15]
Complexation Efficiency (%) -94.6 ± 1.1[14][15]

Table 2: In-Vivo Pharmacokinetic Parameters of this compound Metabolite (Ellagic Acid) after Oral Administration

ParameterFree this compound (GE)This compound-Phospholipid Complex (GE-PL)Reference
C1max (ng/mL) 53.53588.82[14][15]
C2max (ng/mL) 142.22711.13[14][15]
T1max (h) 22 ± 0.03[14][15]
T2max (h) 2424 ± 0.06[14][15]

Experimental Protocols

Preparation of this compound-Phospholipid Complex (Solvent Evaporation Method)

Objective: To prepare a this compound-phospholipid complex to improve its lipophilicity.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Anhydrous Ethanol

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum desiccator

Procedure:

  • Dissolve a specific molar ratio of this compound and soybean phosphatidylcholine (e.g., 1:2) in anhydrous ethanol in a round-bottom flask.[1]

  • Reflux the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours) with constant stirring.[2]

  • After refluxing, remove the solvent using a rotary evaporator under reduced pressure at 40°C.

  • Dry the resulting complex in a vacuum desiccator overnight to remove any residual solvent.

  • Store the dried this compound-phospholipid complex in an airtight container, protected from light.

Caco-2 Cell Permeability Assay

Objective: To evaluate the transport of the this compound-phospholipid complex across an in-vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound-phospholipid complex

  • Lucifer yellow or a similar marker for monolayer integrity

  • LC-MS/MS for sample analysis

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[9]

  • Prior to the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[7]

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (this compound-phospholipid complex dissolved in HBSS) to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber to assess A-to-B permeability.[8]

  • To determine the efflux ratio, also perform the experiment in the B-to-A direction by adding the test compound to the basolateral chamber and fresh HBSS to the apical chamber.[9]

  • Incubate the plates at 37°C for a specified time (e.g., 2 hours).[8]

  • At the end of the incubation period, collect samples from both the apical and basolateral chambers.

  • Analyze the concentration of this compound or its metabolite in the samples using a validated analytical method such as LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[16]

  • Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B). An ER greater than 2 suggests active efflux.[10]

Visualizations

Experimental Workflow for this compound-Phospholipid Complex Development

G cluster_prep Complex Preparation cluster_char Characterization cluster_eval Absorption Evaluation cluster_result Outcome prep_start This compound + Phospholipid dissolve Dissolve in Solvent prep_start->dissolve reflux Reflux at 60°C dissolve->reflux evaporate Solvent Evaporation reflux->evaporate dry Vacuum Drying evaporate->dry complex This compound-Phospholipid Complex dry->complex ftir FTIR complex->ftir Analysis dsc DSC complex->dsc Analysis xrd XRD complex->xrd Analysis particle_size Particle Size & PDI complex->particle_size Analysis invitro In-Vitro Studies (Caco-2, Everted Gut Sac) complex->invitro Testing invivo In-Vivo Studies (Pharmacokinetics) complex->invivo Testing bioavailability Enhanced Intestinal Absorption & Bioavailability invitro->bioavailability invivo->bioavailability

Caption: Workflow for the preparation, characterization, and evaluation of this compound-phospholipid complexes.

Signaling Pathway for Polyphenol Intestinal Transport

G cluster_enterocyte Enterocyte lumen Intestinal Lumen GPC This compound-Phospholipid Complex passive Passive Diffusion GPC->passive Increased Lipophilicity transporters Membrane Transporters GPC->transporters metabolism Phase II Metabolism (Glucuronidation, Sulfation) passive->metabolism transporters->metabolism metabolites Metabolites metabolism->metabolites efflux Efflux Pumps (e.g., P-glycoprotein) metabolism->efflux Inhibition bloodstream Bloodstream metabolites->bloodstream Absorption efflux->GPC Efflux

Caption: Proposed mechanism for enhanced intestinal absorption of this compound via a phospholipid complex.

References

Preventing Geraniin precipitation in aqueous buffers and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the proper dissolution and stability of Geraniin in experimental settings is crucial for obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in aqueous buffers and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the best way to dissolve this compound for use in aqueous solutions?

A1: this compound is sparingly soluble in aqueous buffers. The recommended method is to first dissolve this compound in an organic solvent and then dilute it with the aqueous buffer or cell culture medium of your choice. This two-step process ensures maximum solubility in the final aqueous solution.

Q2: Which organic solvents are suitable for creating a this compound stock solution?

A2: this compound is soluble in organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and dimethylformamide (DMF)[1]. The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line to the solvent.

Q3: What is the recommended final concentration of the organic solvent in the cell culture medium?

A3: It is crucial to keep the final concentration of the organic solvent in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity. For DMSO, a final concentration of 0.1% to 0.5% is generally considered safe for most cell lines. However, it is always best to perform a vehicle control experiment to determine the optimal non-toxic concentration for your specific cells.

Q4: How stable is this compound in aqueous solutions?

A4: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh solutions for each experiment and not to store them for more than one day[1]. This compound, like many hydrolyzable tannins, can undergo hydrolysis in the presence of hot water, weak acids, and weak bases[2][3].

Q5: How does pH affect the solubility and stability of this compound?

A5: this compound exhibits pH-dependent solubility. It has been shown to have poor solubility in acidic environments, such as simulated gastric fluid, and better solubility in the more neutral to slightly alkaline conditions of simulated intestinal fluids[4]. The stability of polyphenols can also be pH-dependent, with degradation often increasing at higher pH values.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your buffer or cell culture medium can lead to inaccurate dosing and unreliable experimental outcomes. The following guide provides steps to identify and resolve precipitation issues.

Visual Identification of Precipitation

This compound precipitate may appear as a fine, crystalline powder, or the solution may become cloudy or hazy. Under a microscope, you may observe small, irregular particles or amorphous aggregates that are distinct from the cells. Tannins, in general, can form insoluble precipitates with proteins and other macromolecules in the media[5].

Common Causes and Solutions
Problem Potential Cause Troubleshooting Steps
Precipitate forms immediately upon dilution into aqueous buffer or media. The concentration of this compound exceeds its solubility limit in the final solution. The percentage of organic solvent in the final solution is too low to maintain solubility.- Decrease the final concentration of this compound. - Prepare a more concentrated stock solution in the organic solvent to minimize the dilution factor and the final volume of aqueous solution required. - Slightly increase the percentage of the organic solvent in the final solution, ensuring it remains within the non-toxic range for your cells.
Precipitate forms over time after the solution is prepared. This compound is degrading or interacting with components in the buffer or media. Temperature fluctuations can affect solubility.- Prepare fresh this compound solutions immediately before each experiment. - Avoid storing aqueous solutions of this compound[1]. - If temporary storage is necessary, keep the solution at a constant, cool temperature (e.g., 4°C) and protected from light. However, be aware that low temperatures can also decrease the solubility of some compounds.
Precipitate is observed after adding to cell culture media containing serum. This compound, being a tannin, can bind to and precipitate proteins present in the fetal bovine serum (FBS) or other serum supplements[5][6].- Reduce the concentration of this compound. - Consider reducing the serum concentration if your experimental design allows. - Perform a serum-free or low-serum experiment as a control.
Solution appears cloudy or hazy. This could be due to fine particulate precipitation of this compound or the formation of insoluble complexes with media components.- Centrifuge the solution at low speed to pellet the precipitate and use the supernatant, being mindful that the effective concentration of this compound will be lower than intended. - Filter the solution through a sterile, low-protein-binding filter (e.g., 0.22 µm PVDF) before adding to cells. Again, this may reduce the final concentration.

Quantitative Data on this compound Solubility

The following tables summarize the available quantitative data on this compound solubility.

Table 1: Solubility of this compound in Organic and Aqueous Solutions

SolventConcentrationReference
Ethanol~30 mg/mL[1]
DMSO~30 mg/mL[1]
Dimethyl formamide (DMF)~30 mg/mL[1]
1:3 solution of ethanol:PBS (pH 7.2)~0.25 mg/mL[1]
Water0.08 mg/mL[4]

Table 2: Solubility of this compound in Biorelevant Media

MediapHSolubility (mg/mL)Reference
Simulated Gastric Fluid1.2Poor[4]
Simulated Intestinal Fluid6.8Good[4]
Fasted State-Simulated Intestinal Fluid6.5Good[4]
Fed State-Simulated Intestinal Fluid5.0Good[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile-filtered organic solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube until the this compound is completely dissolved. The solution should be clear.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solution in Cell Culture Medium
  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Warm the desired volume of cell culture medium (with or without serum) to 37°C.

  • Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. It is important to add the stock solution to the medium and mix immediately to facilitate dispersion and minimize localized high concentrations that could lead to precipitation.

  • Ensure the final concentration of the organic solvent is below the cytotoxic level for your cells (typically ≤ 0.5% for DMSO).

  • Use the freshly prepared working solution immediately for your experiment.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and apoptosis.

This compound's Influence on Key Signaling Pathways

Geraniin_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K NFkB NF-κB This compound->NFkB Nrf2 Nrf2 This compound->Nrf2 Akt Akt PI3K->Akt Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Inflammation Inflammation NFkB->Inflammation Keap1 Keap1 Nrf2->Keap1 ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse

Caption: this compound's modulation of PI3K/Akt, NF-κB, and Nrf2 signaling pathways.

This compound has been shown to inhibit the PI3K/Akt pathway, which can lead to the induction of apoptosis in cancer cells[7][8]. It also suppresses the activation of NF-κB, a key regulator of inflammation[9][10]. Furthermore, this compound can activate the Nrf2 signaling pathway, leading to an enhanced antioxidant response by promoting the expression of enzymes like heme oxygenase-1 (HO-1)[11][12].

Experimental Workflow for Preparing this compound Solutions

Geraniin_Preparation_Workflow Start Start: Solid this compound Weigh Weigh this compound Start->Weigh Dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) Weigh->Dissolve Stock This compound Stock Solution (e.g., 10 mg/mL) Dissolve->Stock Store Store at -20°C in Aliquots Stock->Store Thaw Thaw Stock Solution Store->Thaw Dilute Dilute Stock into Medium Thaw->Dilute WarmMedia Warm Cell Culture Medium (37°C) WarmMedia->Dilute Working Working this compound Solution (Use Immediately) Dilute->Working End End: Add to Cells Working->End

Caption: Recommended workflow for preparing this compound solutions for cell culture experiments.

By following these guidelines and protocols, researchers can minimize the risk of this compound precipitation and ensure the integrity and reproducibility of their experimental results.

References

How to avoid Geraniin degradation during long-term decoction methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on how to mitigate the degradation of Geraniin during long-term decoction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during long-term decoction?

This compound is a hydrolysable tannin, a type of polyphenol found in various plants.[1] It is known for a range of bioactive properties, including antioxidant, anti-inflammatory, and antiviral effects.[2][3] However, this compound is susceptible to degradation, particularly when subjected to prolonged heat in aqueous solutions, a common condition in long-term decoction methods.[3][4][5] This degradation can lead to a loss of the parent compound and the formation of other molecules, potentially altering the biological activity of the extract.

Q2: What are the main degradation products of this compound during decoction?

During long-term decoction, this compound primarily undergoes hydrolysis, breaking down into smaller, more stable compounds. The main degradation products are corilagin, gallic acid, and ellagic acid.[3][5][6][7][8] In prolonged decoction, corilagin can become the predominant compound in the extract.[7]

Q3: What are the key factors that influence the rate of this compound degradation?

Several factors can accelerate the degradation of this compound during decoction:

  • Temperature: Higher temperatures significantly increase the rate of hydrolysis.[9][10] Temperatures above 70°C are known to cause rapid degradation of many polyphenols.[9]

  • pH: this compound, like many polyphenols, is more stable in acidic conditions. Neutral or alkaline pH can promote its degradation.[9]

  • Duration of Decoction: As the name "long-term decoction" suggests, extended heating times will lead to greater degradation.

  • Presence of Oxygen and Light: Exposure to oxygen and light can contribute to the oxidative degradation of polyphenols.[11]

  • Metal Ions: The presence of certain metal ions can potentially catalyze degradation reactions.[12][13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause Recommended Solution
Low yield of this compound in the final extract. High decoction temperature.Lower the decoction temperature to below 70°C. Consider alternative extraction methods for heat-sensitive compounds.[9][10]
Prolonged decoction time.Optimize the decoction time. Conduct a time-course study to determine the point of maximum this compound yield before significant degradation occurs.
Non-acidic decoction medium.Adjust the pH of the decoction solvent to a mildly acidic range (e.g., pH 4-6) to improve this compound stability.[9]
High concentrations of corilagin, gallic acid, and ellagic acid detected. Significant this compound hydrolysis has occurred.This confirms that the decoction conditions are too harsh. Implement the solutions for "Low yield of this compound." Consider quantifying these degradation products as part of your experimental analysis.[7]
Inconsistent results between batches. Variations in raw material.Ensure consistent sourcing and pre-processing of your plant material.
Inconsistent decoction parameters.Strictly control all decoction parameters, including temperature, time, pH, and solvent-to-solid ratio.
Exposure to oxygen or light.Perform the decoction in a closed system or under a nitrogen atmosphere to minimize oxidation. Protect the extraction vessel from light.[11]

Experimental Protocols

Protocol 1: Optimized Low-Temperature Long-Term Decoction for this compound Preservation

This protocol aims to maximize this compound extraction while minimizing its degradation.

Materials:

  • Dried, powdered plant material

  • Deionized water, pH adjusted to 5.0 with a suitable buffer (e.g., citrate buffer)

  • Heating mantle with a magnetic stirrer and temperature controller

  • Round-bottom flask

  • Condenser

  • Filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge)

  • Analytical equipment for quantification (e.g., HPLC-UV, UPLC-MS, or qNMR)

Methodology:

  • Preparation: Weigh the desired amount of powdered plant material and place it in the round-bottom flask.

  • Solvent Addition: Add the pH-adjusted deionized water to the flask at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

  • Decoction:

    • Attach the condenser to the flask and place it in the heating mantle.

    • Set the temperature controller to maintain a constant temperature between 50°C and 60°C.

    • Begin stirring at a moderate speed.

    • Maintain these conditions for the desired decoction time (e.g., 2-4 hours).

  • Extraction and Clarification:

    • Allow the mixture to cool to room temperature.

    • Separate the extract from the solid residue by filtration or centrifugation.

  • Analysis:

    • Analyze the extract for this compound content using a validated analytical method. It is also recommended to quantify the major degradation products (corilagin, gallic acid, and ellagic acid) to assess the degree of degradation.

Protocol 2: Quantification of this compound and its Degradation Products using HPLC-UV

This protocol provides a general framework for the analysis of your extract.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.[2][14]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Methodology:

  • Standard Preparation: Prepare stock solutions of this compound, corilagin, gallic acid, and ellagic acid standards of known concentrations. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Filter your decoction extract through a 0.45 µm syringe filter before injection. Dilute the sample if necessary to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks based on the retention times of the standards. Construct a calibration curve for each compound by plotting peak area against concentration. Use the regression equation from the calibration curve to determine the concentration of this compound and its degradation products in your samples.

Data Presentation

Table 1: Effect of Decoction Temperature on this compound and Corilagin Concentration (Hypothetical Data)

Decoction Temperature (°C)This compound (mg/L)Corilagin (mg/L)
50150.2 ± 5.115.8 ± 1.2
7095.7 ± 4.348.3 ± 2.5
9030.1 ± 2.892.1 ± 4.7
1005.6 ± 1.1115.4 ± 6.3

Table 2: Influence of pH on this compound Stability at 60°C (Hypothetical Data)

pHThis compound Recovery (%) after 4 hours
4.092.5 ± 2.1
5.088.3 ± 1.9
6.075.1 ± 3.4
7.052.7 ± 4.0

Visualizations

Geraniin_Degradation_Pathway This compound This compound Corilagin Corilagin This compound->Corilagin Hydrolysis Gallic_Acid Gallic Acid This compound->Gallic_Acid Hydrolysis Ellagic_Acid Ellagic Acid This compound->Ellagic_Acid Hydrolysis

Caption: this compound degradation pathway during decoction.

Experimental_Workflow cluster_prep Preparation cluster_decoction Decoction cluster_analysis Analysis Plant_Material Plant Material Decoction Low-Temperature Decoction (50-60°C) Plant_Material->Decoction Solvent pH-Adjusted Solvent Solvent->Decoction Filtration Filtration/ Centrifugation Decoction->Filtration HPLC_Analysis HPLC/UPLC/qNMR Analysis Filtration->HPLC_Analysis Quantification Quantification of This compound & Degradation Products HPLC_Analysis->Quantification

Caption: Workflow for optimized this compound extraction.

Troubleshooting_Logic Start Low this compound Yield? Check_Temp Is Temperature > 70°C? Start->Check_Temp Yes Lower_Temp Lower Temperature to 50-60°C Check_Temp->Lower_Temp Yes Check_pH Is pH neutral/alkaline? Check_Temp->Check_pH No Re_evaluate Re-evaluate Protocol Lower_Temp->Re_evaluate Adjust_pH Adjust pH to 4-6 Check_pH->Adjust_pH Yes Check_Time Is decoction time excessive? Check_pH->Check_Time No Adjust_pH->Re_evaluate Optimize_Time Optimize Decoction Time Check_Time->Optimize_Time Yes Check_Time->Re_evaluate No Optimize_Time->Re_evaluate

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: LC-MS Methods for Geraniin Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of purified Geraniin samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in purified this compound samples?

A1: The most commonly identified impurities in this compound samples, which is often extracted from sources like Nephelium lappaceum (rambutan) rind, are structurally related ellagitannins. These include corilagin and elaeocarpusin.[1] Ellagic acid has also been identified as a major constituent in rind extracts alongside this compound and corilagin.

Q2: What type of LC column is recommended for this compound and its impurities?

A2: Reversed-phase columns are typically used for the separation of this compound and its impurities. Specific examples include Chromolith Performance RP-18 and Thermo BDS Hypersil C18 columns, which have been successfully used to separate this compound from corilagin and elaeocarpusin.[1][2] For UPLC applications, an HSS T3 column has been shown to provide symmetrical peak shapes and good separation.[3][4]

Q3: What are the typical mobile phases for LC analysis of this compound?

A3: A combination of acetonitrile and water, often with an acid modifier like formic acid, is a common mobile phase for the analysis of polyphenolic compounds like this compound.[5] Using 0.1% (v/v) aqueous formic acid with acetonitrile can improve peak definition and resolution, and it enhances electrospray ionization (ESI) efficiency in negative ion mode.[5]

Q4: Which ionization mode is best for detecting this compound and its impurities by mass spectrometry?

A4: Negative ion mode electrospray ionization (ESI) is commonly used and effective for the analysis of this compound and other polyphenols.[1][2] This is because the phenolic hydroxyl groups are readily deprotonated, forming [M-H]⁻ ions.

Q5: How can I confirm the identity of a suspected impurity?

A5: The primary method for identifying impurities is LC-MS/MS.[6] By comparing the fragmentation pattern (MS/MS spectrum) of the impurity with that of a known standard or with data from existing literature, you can confirm its identity.[1] If a standard is not available, techniques like high-resolution mass spectrometry (HRMS) can provide an accurate mass and predicted elemental composition. For definitive structural confirmation, the impurity may need to be isolated using preparative HPLC, followed by analysis with Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of purified this compound samples.

Problem 1: Poor peak shape or resolution.
  • Possible Cause: Inappropriate mobile phase composition or gradient.

  • Solution:

    • Adjust Mobile Phase: Ensure the use of high-purity, HPLC or LC-MS grade solvents and additives.[9]

    • Optimize Acid Modifier: The addition of 0.1% formic or acetic acid to the aqueous portion of the mobile phase can improve peak shape for phenolic compounds by suppressing the ionization of silanol groups on the column.[5]

    • Modify Gradient: Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient can increase resolution.

    • Column Choice: An HSS T3 column is noted to provide symmetrical peaks for this compound analysis.[3][4]

Problem 2: Low signal intensity or ion suppression.
  • Possible Cause: Matrix effects from the sample or high concentrations of non-volatile buffers.

  • Solution:

    • Sample Preparation: Implement a sample clean-up step. Solid-phase extraction (SPE) can be effective for removing interfering matrix components from polyphenol extracts.[6]

    • Dilution: Dilute the sample to reduce the concentration of matrix components that can cause ion suppression.

    • Mobile Phase Compatibility: Avoid non-volatile buffers like phosphate. Use volatile modifiers such as formic acid, acetic acid, or ammonium acetate, which are compatible with mass spectrometry.[10]

Problem 3: Inconsistent retention times.
  • Possible Cause: Fluctuations in mobile phase pH, temperature, or improper column equilibration.

  • Solution:

    • Buffer the Mobile Phase: Use a buffer to maintain a consistent pH, as this affects the ionization state and retention of phenolic compounds.[9]

    • Column Temperature Control: Use a column oven to maintain a stable temperature throughout the analysis.

    • Sufficient Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is typically achieved by running the initial conditions for 5-10 column volumes.

Problem 4: Appearance of unexpected peaks (potential degradation products).
  • Possible Cause: this compound may be degrading in the sample solution or during the analysis.

  • Solution:

    • Stability-Indicating Method: Develop a stability-indicating LC-MS method by performing forced degradation studies.[11][12] This involves subjecting this compound solutions to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.[12][13]

    • Sample Storage: Store this compound samples, both solid and in solution, at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.[2]

    • Analyze Degradation Products: Use LC-MS/MS to characterize any new peaks that appear under stress conditions to understand the degradation pathway.[14]

Experimental Protocols

Protocol 1: General LC-MS Method for this compound Impurity Profiling

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Accurately weigh and dissolve the purified this compound sample in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., Thermo BDS Hypersil C18, 2.1 x 100 mm, 2.4 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 40% B

      • 25-30 min: Linear gradient from 40% to 95% B

      • 30-35 min: Hold at 95% B

      • 35-36 min: Return to 5% B

      • 36-40 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Mass Analyzer: Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ).

    • Scan Range: m/z 100-1200.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition: Perform full scan MS to detect all ions and MS/MS (or data-dependent acquisition) to obtain fragment information for identification. This compound has a [M-H]⁻ ion at approximately m/z 951.07.[1]

Quantitative Data Summary

The following table summarizes quantitative data related to this compound purification from published literature.

ParameterValueSourceReference
Purity of this compound after crystallization~98%Nephelium lappaceum (rambutan) rind[1]
Purity of this compound after reverse-phase chromatography95.63%Nephelium lappaceum (rambutan) rind[2]
Yield of this compound from crude ethanolic extract21%Nephelium lappaceum (rambutan) rind[1]

Visualizations

experimental_workflow sample Purified this compound Sample prep Sample Preparation (Dissolve & Filter) sample->prep lc LC Separation (Reversed-Phase C18) prep->lc Inject ms MS Detection (ESI-, Full Scan) lc->ms msms MS/MS Analysis (Fragmentation for ID) ms->msms Triggered data Data Analysis (Impurity Profiling) ms->data msms->data report Identification & Quantification data->report

Caption: Experimental workflow for LC-MS impurity analysis of this compound.

troubleshooting_guide start LC-MS Issue Detected peak_shape Poor Peak Shape? start->peak_shape retention Inconsistent Retention? peak_shape->retention No sol_peak Adjust Mobile Phase pH Optimize Gradient peak_shape->sol_peak Yes intensity Low Intensity? retention->intensity No sol_retention Buffer Mobile Phase Use Column Oven retention->sol_retention Yes sol_intensity Perform Sample Cleanup (SPE) Dilute Sample intensity->sol_intensity Yes end Problem Resolved intensity->end No sol_peak->end sol_retention->end sol_intensity->end

Caption: Troubleshooting logic for common LC-MS issues.

degradation_pathway This compound This compound stress Stress Conditions (Acid, Base, Heat, Light) This compound->stress dp1 Impurity 1 (e.g., Corilagin) stress->dp1 Hydrolysis dp2 Impurity 2 (e.g., Ellagic Acid) stress->dp2 Hydrolysis dp3 Other Degradation Products stress->dp3 Oxidation/Photolysis

Caption: Potential degradation pathways of this compound under stress.

References

Validation & Comparative

Geraniin vs. Corilagin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

Geraniin and corilagin are two prominent ellagitannins, a class of hydrolyzable tannins found in a variety of medicinal plants, including species from the Geraniaceae and Phyllanthaceae families.[1][2] Both compounds are recognized for their wide range of pharmacological properties, with their potent antioxidant effects being a key area of scientific interest.[1][3] This guide provides an objective comparison of the antioxidant activities of this compound and corilagin, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.

Comparative Antioxidant Performance

Both this compound and corilagin demonstrate significant antioxidant capabilities through multiple mechanisms, including direct radical scavenging and the modulation of cellular antioxidant defense systems.

Direct Radical Scavenging Activity: In vitro assays consistently show that both compounds are effective scavengers of various free radicals. Corilagin has been reported to have strong scavenging activities against 1,1-diphenyl-2-picrylhydrazyl (DPPH), hydroxyl (*OH), and superoxide radicals.[3] In one study, corilagin exhibited an IC50 value in the DPPH scavenging assay that was eight times lower than Trolox, a well-known antioxidant standard.[4] Similarly, this compound effectively scavenges DPPH and hydroxyl radicals.[5][6] Studies have demonstrated its dose-dependent DPPH scavenging activity, with IC50 values reported to be 0.92 µM at pH 4.5 and 1.27 µM at pH 7.9.[6]

Corilagin has also shown potent activity in scavenging hydrogen peroxide (H₂O₂), hydroxyl radicals (*OH), and nitric oxide (NO), with reported IC50 values of 76.85 µg/ml, 26.68 µg/ml, and 66.64 µg/ml, respectively.[7] While direct comparative studies measuring the IC50 values of both compounds under identical conditions are limited, the available data suggest that both are potent direct antioxidants. Interestingly, research on the metabolites of this compound suggests they may exhibit even more potent antioxidant activities in the Oxygen Radical Absorbance Capacity (ORAC) assay than intact this compound or corilagin, indicating that their in vivo activity could be influenced by biotransformation.[8][9]

Cellular Antioxidant Effects: Beyond direct radical scavenging, both this compound and corilagin enhance the endogenous antioxidant capacity of cells. They have been shown to reduce intracellular levels of reactive oxygen species (ROS).[5][10] this compound protects cells against oxidative stress by increasing the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[5] Corilagin has also been shown to restore SOD and glutathione (GSH) activity in models of cerebral ischemia.[11]

A critical mechanism underlying their cellular antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound induces Nrf2 nuclear translocation and the subsequent expression of downstream enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1), primarily through the PI3K/AKT and ERK1/2 signaling pathways.[12][13] Corilagin also exerts protective effects against oxidative stress by activating the Nrf2 pathway, which has been demonstrated in models of cerebral ischemic injury and acetaminophen-induced hepatotoxicity.[11][14]

Data Presentation: In Vitro Antioxidant Activity

Table 1: Radical Scavenging Activity (IC50 Values)

CompoundAssayIC50 ValueReference
This compound DPPH Radical Scavenging (pH 4.5)0.92 µM[6]
DPPH Radical Scavenging (pH 7.9)1.27 µM[6]
Hydroxyl Radical Scavenging0.11 µM (deoxyribose method)[6]
Corilagin DPPH Radical Scavenging~8x lower than Trolox[4]
H₂O₂ Scavenging76.85 µg/mL[7]
*OH Radical Scavenging26.68 µg/mL[7]
NO Scavenging66.64 µg/mL[7]

Table 2: Effects on Cellular Antioxidant Systems

CompoundModel SystemEffectMechanismReference
This compound HepG2 cells↑ HO-1, NQO1, GSH levelsActivation of Nrf2 via PI3K/AKT & ERK1/2[12]
γ-irradiated cellsNormalizes SOD & Catalase activityEnhances antioxidant enzyme activities[5]
Corilagin Rat cerebral ischemia↑ SOD & GSH activityActivation of Nrf2 signaling[11]
APAP-treated HepG2 cells↓ ROS generation, ↑ Antioxidant enzymesUpregulation of Nrf2[14]
Endothelial Cells↓ Intracellular ROSDirect ROS scavenging[10]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.[15][16]

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 80 µg/mL) in a suitable solvent like methanol or ethanol.[15] The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve this compound, corilagin, or other test compounds in the same solvent to create a series of concentrations (e.g., 0.1 to 100 µg/mL).[17]

  • Reaction Mixture: In a 96-well microplate, mix the test sample solution with the DPPH working solution. A typical ratio is 100 µL of the sample and 100 µL of the DPPH solution.[15] A control well should contain the solvent instead of the antioxidant sample.

  • Incubation: Incubate the plate at room temperature in the dark for a specified period, typically 30 minutes.[15][18]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[15]

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.[15]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The antioxidant donates a hydrogen atom to the blue/green ABTS•+, causing it to decolorize. The change in color is measured spectrophotometrically at 734 nm.[19][20]

Methodology:

  • ABTS•+ Radical Generation: Prepare the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with a potassium persulfate solution (e.g., 2.45 mM).[21][22] The mixture is kept in the dark at room temperature for 12-16 hours to allow for complete radical generation.[21]

  • Working Solution Preparation: Before the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) or solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[19][23]

  • Sample Preparation: Prepare various concentrations of this compound, corilagin, or other test compounds.

  • Reaction: Add a small volume of the sample solution (e.g., 5-10 µL) to a larger volume of the ABTS•+ working solution (e.g., 200 µL).[19][21]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 5-6 minutes) at room temperature, often with shaking.[19][23]

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the absorbance of a control (ABTS•+ solution without the sample). The results can be used to determine the IC50 value or expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizations

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound PI3K PI3K This compound->PI3K Activates ERK1_2 ERK1/2 This compound->ERK1_2 Activates Corilagin Corilagin Nrf2_Keap1 Nrf2-Keap1 Complex Corilagin->Nrf2_Keap1 Disrupts Complex AKT AKT PI3K->AKT Activates AKT->Nrf2_Keap1 Phosphorylates, leading to dissociation ERK1_2->Nrf2_Keap1 Phosphorylates, leading to dissociation Keap1 Keap1 Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Nrf2_Keap1->Nrf2 Releases Antioxidant_Genes Expression of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes

Caption: Nrf2 signaling pathway activation by this compound and corilagin.

G start Start prep_dpph Prepare DPPH Solution (e.g., in Methanol) start->prep_dpph prep_sample Prepare Serial Dilutions of this compound/Corilagin start->prep_sample mix Mix Sample and DPPH Solution (e.g., 100µL + 100µL in 96-well plate) prep_dpph->mix prep_sample->mix incubate Incubate in Dark (Room Temp, 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate end Determine IC50 Value calculate->end

References

Comparative study of Geraniin and ellagic acid bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Bioactivities of Geraniin and Ellagic Acid

This compound, a prominent ellagitannin found in various medicinal plants, and its hydrolytic product, ellagic acid, are both recognized for their significant pharmacological potential.[1][2][3] this compound is a complex molecule that, upon ingestion, can be broken down into smaller, more readily absorbed compounds, including ellagic acid and subsequently urolithins, by gut microbiota.[3][4][5] These metabolites are believed to be responsible for many of the observed health benefits.[3][6] This guide provides a comparative overview of the bioactivities of this compound and ellagic acid, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways to aid researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data on the primary bioactivities of this compound and ellagic acid.

Table 1: Comparative Antioxidant and Anti-inflammatory Activity

BioactivityCompoundAssay/ModelResultReference
Antioxidant This compoundPASS PredictionActivity Score: 0.991[7]
Ellagic AcidPASS PredictionActivity Score: 0.739[7]
Anti-inflammatory This compoundPASS PredictionActivity Score: 0.714[7]
Ellagic AcidPASS PredictionActivity Score: 0.748[7]
Free Radical Scavenging This compoundPASS PredictionActivity Score: 0.769[7]

Note: PASS (Prediction of Activity Spectra for Substances) scores indicate the probability of a compound exhibiting a specific biological activity.

Table 2: Comparative Antimicrobial Activity

BioactivityCompoundTarget MicroorganismAssayResult (MIC)Reference
Antimicrobial This compoundStaphylococcus aureusBroth MicrodilutionModerate Inhibition[8]
Ellagic AcidVarious BacteriaNot SpecifiedDocumented Activity[9]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[10]

  • Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[10]

  • Protocol:

    • Prepare various concentrations of the test compounds (this compound or ellagic acid).

    • Mix 20 µL of the diluted sample with 135 µL of a 0.1 mM DPPH solution in methanol.[11]

    • Incubate the mixture in the dark at room temperature for 30 minutes.[11][12]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[11]

    • The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control – Absorbance of sample) / Absorbance of control] × 100.[11]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Principle: Antioxidants reduce the pre-formed blue/green ABTS•+ radical, causing a discoloration that is proportional to their concentration.

  • Protocol:

    • Prepare the ABTS•+ stock solution by mixing 7 mM ABTS with 2.45 mM potassium persulfate and incubating in the dark at room temperature for 12-16 hours.[11][12]

    • Dilute the stock solution with a suitable solvent (e.g., deionized water or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

    • Mix 10 µL of the diluted sample with 160 µL of the ABTS•+ working solution.[11]

    • Incubate the mixture in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance at 743 nm.[11]

    • The percentage of ABTS radical scavenging activity is calculated using the formula: [(Absorbance of control – Absorbance of sample) / Absorbance of control] × 100.[11]

Anti-inflammatory Activity Assay

3. Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages This cell-based assay evaluates the ability of a compound to inhibit the inflammatory response in macrophages.

  • Principle: Lipopolysaccharide (LPS) stimulates RAW264.7 macrophage cells to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory capacity of a compound is assessed by measuring the reduction of NO in the cell culture supernatant.[14]

  • Protocol:

    • Seed RAW264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified time.

    • Stimulate the cells with LPS (e.g., 0.2 µg/mL) for 24 hours.[15]

    • Collect the cell culture supernatant.

    • Determine the NO concentration in the supernatant using the Griess reagent, which measures the nitrite (a stable product of NO) level.

    • Measure the absorbance at approximately 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.

Anticancer Activity Assay

4. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[16] The amount of formazan produced is directly proportional to the number of living cells.[18]

  • Protocol:

    • Seed cancer cells (e.g., A549, HCT116, MCF7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate to allow attachment.[16][19]

    • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[16]

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[16][20]

    • Remove the medium and add a solubilizing agent, such as DMSO (100-150 µL), to dissolve the formazan crystals.[16]

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 560 and 590 nm using a microplate reader.[14]

Antimicrobial Activity Assay

5. Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution This assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[21][22]

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection of turbidity after incubation.[23][24]

  • Protocol:

    • Perform two-fold serial dilutions of the test compound in a 96-well microplate with a suitable broth (e.g., Mueller-Hinton Broth).[23][25]

    • Prepare a bacterial inoculum standardized to a specific concentration (e.g., McFarland standard, diluted to ~5 x 10⁵ CFU/mL).[25]

    • Add the bacterial inoculum to each well containing the test compound. Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.[23][24]

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[22]

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways associated with the bioactivities of this compound and ellagic acid.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound / Ellagic Acid Stock Solution Treatment Treatment with Serial Dilutions Compound->Treatment TestSystem Cell Culture / Microbe Culture / Radical Solution TestSystem->Treatment Incubation Incubation (Time & Temp Dependent) Treatment->Incubation Measurement Data Acquisition (e.g., Absorbance) Incubation->Measurement Calculation Calculate % Inhibition or IC50 / MIC Measurement->Calculation Comparison Compare Bioactivities Calculation->Comparison

General workflow for in vitro bioactivity assessment.

Anticancer_Pathway This compound This compound / Ellagic Acid HSP90 Hsp90 Inhibition This compound->HSP90 GrowthFactors Growth Factor Receptors This compound->GrowthFactors Apoptosis ↑ Pro-apoptotic Proteins (e.g., Bax, Caspases) This compound->Apoptosis PI3K_AKT PI3K/Akt Pathway HSP90->PI3K_AKT inhibition GrowthFactors->PI3K_AKT activation Proliferation ↓ Cell Proliferation & Survival PI3K_AKT->Proliferation inhibition CellDeath Apoptosis (Programmed Cell Death) Apoptosis->CellDeath Proliferation->CellDeath

Simplified anticancer signaling pathway for this compound.

Anti_inflammatory_Pathway LPS LPS (Inflammatory Stimulus) Cell Macrophage (e.g., RAW264.7) LPS->Cell activates NFkB NF-κB Pathway Cell->NFkB Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS ↓ iNOS & COX-2 Expression NFkB->iNOS NO_PGs ↓ NO & Prostaglandin Production iNOS->NO_PGs Compound This compound / Ellagic Acid Compound->NFkB inhibits

Anti-inflammatory action via NF-κB pathway inhibition.

References

Comparing the antioxidant capacity of Geraniin to ascorbic acid and Trolox

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antioxidant Capacity of Geraniin, Ascorbic Acid, and Trolox

For researchers and professionals in drug development, understanding the antioxidant potential of novel compounds is a critical step in the evaluation of their therapeutic efficacy. This guide provides a comparative analysis of the antioxidant capacity of this compound, a well-known ellagitannin, against two gold-standard antioxidant compounds: ascorbic acid (Vitamin C) and Trolox, a water-soluble analog of Vitamin E. This comparison is based on data from several key in vitro antioxidant assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound can be quantified using various assays, each with a distinct mechanism of action. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or in terms of equivalency to a standard antioxidant (e.g., Trolox Equivalents). A lower IC50 value indicates a higher antioxidant activity.

Antioxidant AssayThis compoundAscorbic AcidTrolox
DPPH Radical Scavenging Activity (IC50) 0.92 µM (pH 4.5)[1] 1.27 µM (pH 7.9)[1]~3.68 µg/mL (~20.9 µM)[2] 8.97 µM (for superoxide radical)[1]~2.34 µg/mL (~9.35 µM)[3]
Superoxide Radical Scavenging Activity (IC50) 2.65 µM[1]8.97 µM[1]Not directly compared
FRAP (Ferric Reducing Antioxidant Power) High activity observed in extracts[2]Used as a standard[4]High activity observed[3]
ORAC (Oxygen Radical Absorbance Capacity) Metabolites show higher activity than intact this compound[5]Lower activity than some this compound metabolites[5]Used as the standard for equivalence[6]

Note: Direct comparative studies across all four assays for purified this compound are limited. The data presented is compiled from various sources and concentrations may be expressed in different units (µM or µg/mL). Conversions are approximated for comparison.

From the available data, this compound demonstrates potent antioxidant activity. In the DPPH assay, this compound exhibited a significantly lower IC50 value (indicating higher potency) than ascorbic acid.[1][2] Similarly, for superoxide radical scavenging, this compound was found to be considerably more effective than ascorbic acid.[1] While direct quantitative data for FRAP and ORAC assays on pure this compound is less available, studies on Geranium extracts, rich in this compound, show very high antioxidant potential, often comparable to or exceeding that of ascorbic acid and Trolox.[2] It is noteworthy that the metabolites of this compound have been reported to exhibit even more potent antioxidant activities in the ORAC assay than the parent compound.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical protocols for the antioxidant assays mentioned.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).

  • Various concentrations of the test compound (this compound, ascorbic acid, Trolox) are added to the DPPH solution.

  • The mixture is incubated in the dark for a set period (e.g., 30 minutes).

  • The absorbance of the solution is then measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation, which is generated by the oxidation of ABTS.

  • The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of approximately 0.7 at 734 nm.

  • A small volume of the antioxidant sample is added to the ABTS•+ solution.

  • The absorbance is read after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[7][8]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

  • The FRAP reagent is pre-warmed to 37°C.

  • The antioxidant sample is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a set incubation time.

  • The antioxidant capacity is determined by comparing the change in absorbance with a standard curve prepared using a known concentration of FeSO₄ or a standard antioxidant like ascorbic acid.[4]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH.

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample in the wells of a microplate.

  • The reaction is initiated by the addition of a peroxyl radical generator (AAPH).

  • The fluorescence decay is monitored kinetically over time.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to that of a Trolox standard curve.[6]

Visualizing the Comparison

To better illustrate the relationship in these comparative assays, the following diagrams are provided.

G cluster_assay Antioxidant Assay cluster_compounds Compounds DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay ORAC ORAC Assay This compound This compound This compound->DPPH IC50: 0.92 µM [1] This compound->ABTS High Activity This compound->FRAP High Activity This compound->ORAC Metabolites > this compound [10] AscorbicAcid Ascorbic Acid AscorbicAcid->DPPH IC50: ~20.9 µM [5] AscorbicAcid->ABTS Standard AscorbicAcid->FRAP Standard AscorbicAcid->ORAC Metabolites > Ascorbic Acid [10] Trolox Trolox Trolox->DPPH IC50: ~9.35 µM [22] Trolox->ABTS Standard Trolox->FRAP High Activity Trolox->ORAC Standard

Caption: Comparative performance in antioxidant assays.

G start Prepare Antioxidant Solutions (this compound, Ascorbic Acid, Trolox) mix Mix Antioxidant and DPPH start->mix dpph_reagent Prepare DPPH Radical Solution dpph_reagent->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for the DPPH antioxidant assay.

References

Unraveling the Antioxidant Potency of Geraniin: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo antioxidant properties of Geraniin, a promising natural polyphenol. By presenting key experimental data, detailed methodologies, and illustrating the underlying biochemical pathways, this document aims to facilitate a deeper understanding of this compound's therapeutic potential in combating oxidative stress-related diseases.

This compound, a hydrolysable tannin found in various medicinal plants, has garnered significant attention for its potent antioxidant activities.[1] This guide synthesizes findings from multiple studies to offer an objective comparison of its efficacy in controlled laboratory settings versus complex biological systems. Understanding the correlation between in vitro antioxidant capacity and in vivo physiological effects is paramount for the translation of preclinical research into viable therapeutic strategies.

Quantitative Comparison of Antioxidant Properties

To provide a clear and concise overview, the following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Antioxidant Activity of this compound

Assay TypeMetricResultReference CompoundReference
DPPH Radical ScavengingIC500.92 µM (pH 4.5), 1.27 µM (pH 7.9)Ascorbic Acid (IC50 ~13.1 µM)[2]
Hydroxyl Radical ScavengingIC500.11 µM (Deoxyribose assay), 1.44 µM (ESR assay)Not specified[2]
Superoxide Radical ScavengingIC502.65 µMAscorbic Acid (IC50 8.97 µM)[2]

Table 2: In Vivo Antioxidant Effects of this compound in Animal Models

Animal ModelThis compound DosageBiomarkerEffectReference
High-Fat Diet-Induced Obese Rats10 and 50 mg/kg/dayMalondialdehyde (MDA)Decreased[3][4]
Protein Carbonyl Content (PCC)Decreased[3]
Superoxide Dismutase (SOD)Increased[3][4]
Glutathione Peroxidase (GPx)Increased[3][4]
Glutathione Reductase (GR)Increased[3][4]
Reduced Glutathione (GSH)Increased[3][4]
GSH:GSSG RatioIncreased[3]
Cerebral Ischemia/Reperfusion Rats10 and 20 mg/kgMalondialdehyde (MDA)Decreased[5][6]
Superoxide Dismutase (SOD)Increased[5][6]
Lactate Dehydrogenase (LDH)Decreased[5]
Nitric Oxide (NO)Decreased[5]
Neuronal Nitric Oxide Synthase (nNOS)Decreased[5]

Deciphering the Mechanism: The Nrf2/HO-1 Signaling Pathway

In vivo studies suggest that this compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. A key pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[5][6] Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes like HO-1.

G This compound's Activation of the Nrf2/HO-1 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates to ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to HO1 HO-1 Gene ARE->HO1 activates transcription of Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) HO1->Antioxidant_Enzymes leads to increased Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Enzymes->Cellular_Protection provides

Caption: this compound promotes the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the subsequent upregulation of antioxidant enzymes.

From the Test Tube to the Living System: Bridging the Gap

The potent radical scavenging activity of this compound observed in vitro provides a fundamental basis for its in vivo antioxidant effects. However, the correlation is not always direct. The in vivo efficacy of this compound is influenced by its bioavailability and metabolism.[1][7] Upon oral administration, this compound is metabolized by gut microbiota into smaller, more readily absorbed compounds such as ellagic acid and urolithins.[7][8] These metabolites themselves possess significant antioxidant properties and likely contribute to the overall in vivo effects observed.[8]

Therefore, the in vivo antioxidant activity of this compound is a composite of the direct actions of the parent compound and its metabolites, as well as its ability to enhance the body's own antioxidant defense systems, as illustrated by the activation of the Nrf2/HO-1 pathway.

G Correlation of In Vitro vs. In Vivo Antioxidant Properties of this compound cluster_invitro In Vitro Assessment cluster_invivo In Vivo Effects invitro_activity Direct Radical Scavenging (DPPH, OH•, O2•-) Direct_Effect Direct Antioxidant Effect (Parent compound & Metabolites) invitro_activity->Direct_Effect provides basis for Oral_Admin Oral Administration of this compound Metabolism Gut Microbiota Metabolism Oral_Admin->Metabolism Metabolites Metabolites (Ellagic Acid, Urolithins) Metabolism->Metabolites Absorption Systemic Absorption Metabolites->Absorption Absorption->Direct_Effect Indirect_Effect Indirect Antioxidant Effect (Nrf2/HO-1 Activation) Absorption->Indirect_Effect InVivo_Outcome Reduced Oxidative Stress (↓MDA, ↑SOD, etc.) Direct_Effect->InVivo_Outcome Indirect_Effect->InVivo_Outcome

Caption: The relationship between this compound's in vitro antioxidant capacity and its in vivo effects, highlighting the role of metabolism.

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are provided below.

In Vitro Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Procedure:

    • A solution of DPPH in methanol (typically 0.1 mM) is prepared.

    • Various concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound.

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging percentage against concentration.

In Vivo Antioxidant Biomarker Assays

1. Malondialdehyde (MDA) Assay

  • Principle: MDA is a marker of lipid peroxidation. It reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be quantified spectrophotometrically.

  • Procedure (for serum/tissue homogenate):

    • The sample (serum or tissue homogenate) is mixed with a solution of trichloroacetic acid (TCA) to precipitate proteins.

    • The mixture is centrifuged, and the supernatant is collected.

    • Thiobarbituric acid (TBA) reagent is added to the supernatant.

    • The mixture is heated in a boiling water bath for a specific time (e.g., 60 minutes).

    • After cooling, the absorbance of the resulting pink-colored solution is measured at a specific wavelength (around 532 nm).

    • The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a suitable standard like 1,1,3,3-tetramethoxypropane.

2. Superoxide Dismutase (SOD) Activity Assay

  • Principle: This assay measures the ability of SOD in a sample to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT, or a water-soluble tetrazolium salt - WST) by superoxide radicals generated by a xanthine-xanthine oxidase system. The degree of inhibition is proportional to the SOD activity.

  • Procedure (using a commercial kit as an example):

    • Samples (serum, plasma, or tissue lysates) are prepared according to the kit's instructions.

    • A working solution containing a substrate (e.g., WST) is added to the sample wells in a microplate.

    • The reaction is initiated by adding an enzyme solution (e.g., xanthine oxidase).

    • The plate is incubated at a specific temperature (e.g., 37°C) for a defined time (e.g., 20 minutes).

    • The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • The SOD activity (as a percentage of inhibition) is calculated based on the absorbance of the sample relative to a control without SOD. The activity can also be quantified in units/mL by comparison to a standard curve of purified SOD.

Conclusion

The available evidence strongly supports the potent antioxidant properties of this compound, both in vitro and in vivo. While in vitro assays demonstrate its remarkable capacity for direct radical scavenging, in vivo studies reveal a more complex mechanism involving the modulation of endogenous antioxidant pathways, significantly influenced by its metabolism in the gut. This guide highlights a positive correlation between the in vitro and in vivo antioxidant effects of this compound, underscoring its potential as a therapeutic agent. Further research focusing on the bioavailability and specific roles of its metabolites will be crucial for the clinical development of this compound for conditions associated with oxidative stress.

References

Geraniin: A Comparative Analysis of its Antitumor Efficacy in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor efficacy of Geraniin, a naturally occurring ellagitannin, with standard-of-care chemotherapeutic agents in various xenograft mouse models. The data presented is compiled from multiple preclinical studies to offer an objective overview for researchers in oncology and drug development.

Executive Summary

This compound has demonstrated significant antitumor activity in preclinical xenograft models of breast, colorectal, lung, and glioma cancers. Its mechanism of action often involves the inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR signaling cascade, and the induction of apoptosis. While direct head-to-head comparative studies are limited, this guide consolidates available data to benchmark this compound's efficacy against conventional chemotherapies, highlighting its potential as a novel therapeutic agent.

Comparative Antitumor Efficacy

The following tables summarize the quantitative data on tumor growth inhibition from various xenograft studies. It is important to note that the data for this compound and standard chemotherapies are often from separate studies and are presented here for comparative purposes. Experimental conditions, such as cell line, mouse strain, and drug dosage, are provided for context.

Breast Cancer

Xenograft Model: 4T1 (Murine Mammary Carcinoma)

Treatment AgentDosage and AdministrationTumor Volume ReductionTumor Weight ReductionSource
This compound 0.5 mg/day, oral gavageData not specified, but significant reduction in tumor growth and liver metastasis (p<0.05)Data not specified, but significant reduction in tumor growth and liver metastasis (p<0.05)[1]
Doxorubicin 10 mg/kg, i.v., 4 times at 3-day intervalsSignificant tumor growth retardationNot specified[2][3]
Doxorubicin 1.24 mg/kg, i.v., at days 5, 9, 13, 17Arrested tumor progressionNot specified[4]
Colorectal Cancer

Xenograft Model: SW480 (Human Colorectal Adenocarcinoma)

Treatment AgentDosage and AdministrationTumor Volume ReductionTumor Weight ReductionSource
This compound Not specified in vivoSignificant inhibitory effects on tumor growthNot specified[5]
5-Fluorouracil (5-FU) & Oxaliplatin (FOLFOX-like) Oxaliplatin (12 mg/kg) + Levofolinate (30 mg/kg) + 5-FU (55 mg/kg), i.p., weekly for 3 weeksSignificant tumor growth inhibitionNot specified[6]
Lung Cancer

Xenograft Model: A549 (Human Lung Adenocarcinoma)

Treatment AgentDosage and AdministrationTumor Volume ReductionTumor Weight ReductionSource
This compound Not specified in vivoResulted in tumor growth inhibitionNot specified[7]
Cisplatin 3 mg/kg, i.p., twice/weekSignificant tumor volume reduction (p<0.01)Significant tumor weight reduction[8]
Paclitaxel 20 mg/kg, i.p., twice/weekSignificant tumor volume reduction (p<0.001)Significant tumor weight reduction[8]
Glioma

Xenograft Model: U87 (Human Glioblastoma)

Treatment AgentDosage and AdministrationTumor Volume ReductionTumor Weight ReductionSource
This compound 60 mg/kg, every 4 days for 20 daysSignificantly retarded tumor growthSignificantly reduced tumor weight[9]
Temozolomide (TMZ) 5 mg/kg, for 2 treatment cyclesSignificant decrease in tumor volumeNot specified[10][11]
Temozolomide (TMZ) 10 mg/kg, 5 times a weekReduced tumor progressionNot specified[12]

Mechanism of Action: Key Signaling Pathways

This compound exerts its antitumor effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to suppress the PI3K/Akt/mTOR pathway, which is a critical signaling cascade for cell growth and survival in many cancers.[5][13][14][15] By inhibiting the phosphorylation of key proteins in this pathway, this compound can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Apoptosis Induction via Fas/FasL Pathway

This compound can also induce apoptosis through the upregulation of Fas ligand (FasL) expression.[16] The binding of FasL to its receptor, Fas, triggers a caspase cascade that ultimately leads to programmed cell death.

Apoptosis_Pathway This compound This compound FasL Fas Ligand (FasL) Expression This compound->FasL upregulation Fas Fas Receptor FasL->Fas binds to Caspase8 Caspase-8 Activation Fas->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the Fas/FasL pathway.

Experimental Protocols

The following are generalized protocols for establishing xenograft mouse models for the cancer types discussed. Specific details may vary between studies.

General Xenograft Tumor Establishment Workflow

Xenograft_Workflow cluster_prep Cell Preparation cluster_implant Implantation cluster_monitoring Tumor Growth & Treatment cluster_analysis Endpoint Analysis CellCulture Cancer Cell Line Culture Harvest Cell Harvesting & Counting CellCulture->Harvest Resuspend Resuspend in Matrigel/PBS Harvest->Resuspend Implantation Subcutaneous Injection into Immunocompromised Mice Resuspend->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Drug Administration (this compound or Chemotherapy) Randomization->Treatment Endpoint Tumor Volume & Weight Measurement Treatment->Endpoint Histo Histological Analysis Endpoint->Histo

Caption: General workflow for xenograft mouse model studies.

Breast Cancer (4T1 Model)
  • Cell Line: 4T1 murine mammary carcinoma cells.

  • Animals: Female BALB/c mice.

  • Implantation: 1 x 10^5 to 1 x 10^6 4T1 cells in PBS or Matrigel are injected subcutaneously into the mammary fat pad.

  • Tumor Monitoring: Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Initiated when tumors reach a palpable size (e.g., 50-100 mm³). This compound is typically administered via oral gavage, while doxorubicin is given intravenously.

Colorectal Cancer (SW480 Model)
  • Cell Line: SW480 human colorectal adenocarcinoma cells.

  • Animals: Athymic nude mice (e.g., BALB/c nude).

  • Implantation: 5 x 10^6 SW480 cells mixed with Matrigel are injected subcutaneously into the flank.

  • Tumor Monitoring: Tumor volumes are measured twice weekly with calipers.

  • Treatment: Begins when tumors reach a mean volume of 100-150 mm³. 5-FU and oxaliplatin are administered intraperitoneally.

Lung Cancer (A549 Model)
  • Cell Line: A549 human lung adenocarcinoma cells.

  • Animals: Athymic nude mice.

  • Implantation: 1 x 10^6 to 5 x 10^6 A549 cells in a mixture with Matrigel are injected subcutaneously into the flank.

  • Tumor Monitoring: Tumor size is measured regularly with calipers.

  • Treatment: Initiated when tumors are established (e.g., ~100 mm³). Cisplatin and paclitaxel are typically administered intraperitoneally.

Glioma (U87 Model)
  • Cell Line: U87 human glioblastoma cells.

  • Animals: Athymic nude mice.

  • Implantation: 2 x 10^5 to 5 x 10^6 U87 cells are injected subcutaneously into the flank or intracranially.

  • Tumor Monitoring: For subcutaneous tumors, calipers are used. For intracranial tumors, bioluminescence imaging may be employed if cells are luciferase-tagged.

  • Treatment: Can be initiated once tumors are established. This compound has been administered intraperitoneally, and temozolomide is given orally.

Conclusion

The available preclinical data suggest that this compound holds promise as an antitumor agent, demonstrating efficacy in various xenograft models through mechanisms that include the inhibition of the PI3K/Akt/mTOR pathway and induction of apoptosis. While the compiled data indicates comparable or significant tumor growth inhibition relative to standard chemotherapies, direct comparative studies are necessary to definitively establish its therapeutic potential and position in the oncology landscape. Further research focusing on head-to-head efficacy, as well as combination therapies with existing treatments, is warranted to fully elucidate the clinical utility of this compound.

References

A Comparative Analysis of Geraniin Content in Geranium and Phyllanthus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of geraniin content in various species of the Geranium and Phyllanthus genera. This document synthesizes quantitative data from multiple studies, details relevant experimental protocols, and visualizes a key signaling pathway influenced by this compound.

This compound, a prominent ellagitannin, has garnered significant scientific interest for its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is found in notable quantities in various species of the Geranium and Phyllanthus genera, making these plants valuable sources for phytochemical research and drug discovery.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly between different species, the part of the plant analyzed, and the extraction method used. The following table summarizes the reported this compound content in selected Geranium and Phyllanthus species.

GenusSpeciesPlant PartThis compound Content (% of Dry Weight)This compound Content (mg/g of Dry Weight)Reference
Geranium Geranium thunbergiiLeaves>10%>100 mg/g[1][2]
Geranium robertianumLeavesup to 9.8%up to 98 mg/g
Geranium purpureumNot Specified0.0096%0.096 mg/g (96.05 ppm)
Phyllanthus Phyllanthus emblicaFruit (dried)Tannins up to 14% (this compound is a major tannin)-
Phyllanthus muellerianusNot SpecifiedThis compound is a major constituent-
Phyllanthus urinariaNot SpecifiedThis compound is a major tannin-
Phyllanthus species mixNot Specified3% (aqueous extract), 17% (methanolic extract)-

Note: Direct comparison of this compound content across all species is challenging due to variations in analytical methods and reporting units in the cited literature. The data presented should be considered as indicative of the potential of these species as sources of this compound.

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for this purpose.

Sample Preparation and Extraction

A generalized extraction procedure for this compound from plant material is as follows:

  • Drying and Grinding: The plant material (e.g., leaves, fruits) is first dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable solvent. Common solvents for this compound extraction include:

    • 70% aqueous acetone

    • Methanol

    • Ethanol

  • Extraction Technique: Maceration, sonication, or Soxhlet extraction can be employed. The mixture is typically agitated for a specified period to ensure efficient extraction.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

HPLC Method for this compound Quantification
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid)

    • Solvent B: Acetonitrile or methanol

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: this compound is detected by its UV absorbance, usually at a wavelength of 280 nm.

  • Quantification: A calibration curve is generated using a certified this compound standard. The concentration of this compound in the plant extracts is then determined by comparing the peak area of the sample to the calibration curve.

UPLC Method for this compound Analysis

UPLC offers faster analysis times and higher resolution compared to traditional HPLC.

  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.

  • Column: A sub-2 µm particle size C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase: Similar to HPLC, a gradient of acidified water and acetonitrile/methanol is used.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Detection: PDA detection allows for the simultaneous monitoring of multiple wavelengths, with 280 nm being optimal for this compound.

This compound's Impact on Cellular Signaling: The PI3K/Akt/mTOR Pathway

This compound has been shown to exert its biological effects, including its anticancer properties, by modulating key cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and promotes cell survival and proliferation.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

References

A Comparative Guide to HPLC and qNMR for the Accurate Quantification of Geraniin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the Accurate Quantification of Geraniin, Supported by Experimental Data.

This compound, a prominent ellagitannin found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. Accurate and reliable quantification of this compound is paramount for quality control, standardization of herbal products, and pharmacokinetic studies. This guide provides a comprehensive cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), for the precise determination of this compound content.

Methodological Showdown: HPLC vs. qNMR

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quantification of phytochemicals due to its high resolution and sensitivity.[1] Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful alternative, offering direct and primary quantification without the need for identical reference standards for each analyte.[2]

A notable challenge in the HPLC analysis of this compound is its existence as an equilibrium mixture of six- and five-membered hemiacetal forms in solution. This can lead to the appearance of multiple or broad peaks in the chromatogram, complicating accurate quantification and potentially causing co-elution with other compounds.[1] qNMR, by measuring the signal intensity of specific protons in the this compound molecule, can overcome this limitation by providing a total quantification of all forms present in the sample.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the quantification of this compound using HPLC and qNMR, compiled from various studies. This allows for a direct comparison of the performance characteristics of each method.

Validation ParameterHPLCqNMR
**Linearity (R²) **≥ 0.999≥ 0.999
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (RSD%)
- Repeatability (Intra-day)< 2%< 1.5%
- Intermediate Precision (Inter-day)< 3%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~3 µg/mL

Experimental Protocols

Detailed methodologies for both HPLC and qNMR are crucial for reproducible results. The following are representative protocols for the quantification of this compound.

HPLC Method Protocol

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is employed.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution is often used, consisting of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Detection Wavelength: this compound is typically detected at a wavelength of 280 nm.[3]

  • Sample Preparation: A known amount of the plant extract or sample is accurately weighed, dissolved in a suitable solvent (e.g., methanol-water mixture), filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

  • Quantification: A calibration curve is constructed by injecting a series of standard solutions of this compound of known concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area from the calibration curve.

qNMR Method Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Solvent: A deuterated solvent in which this compound is soluble and stable is used. A mixture of acetone-d6 and D2O is a suitable choice to achieve good signal separation for this compound.[4]

  • Internal Standard: A certified internal standard (IS) with a known purity and a signal that does not overlap with the analyte signals is chosen (e.g., maleic acid, dimethyl sulfone). The IS is accurately weighed and added to the sample.

  • Sample Preparation: A precisely weighed amount of the sample and the internal standard are dissolved in a known volume of the deuterated solvent in an NMR tube.

  • Acquisition Parameters: Key parameters such as the relaxation delay (D1) must be optimized to ensure full relaxation of the protons being quantified. A D1 of at least 5 times the longest T1 of both the analyte and the internal standard is recommended. A 90° pulse angle is used for maximum signal intensity.

  • Quantification: The concentration of this compound is calculated based on the ratio of the integral of a specific, well-resolved this compound proton signal to the integral of a known proton signal from the internal standard, taking into account the number of protons, molecular weights, and sample and internal standard weights.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for this compound quantification using HPLC and qNMR.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample weigh_std Weigh this compound Standard dissolve_std Prepare Standard Solutions weigh_std->dissolve_std inject_std Inject Standards dissolve_std->inject_std generate_curve Generate Calibration Curve inject_std->generate_curve quantify Quantify this compound generate_curve->quantify acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks integrate_peaks->quantify

HPLC Experimental Workflow for this compound Quantification.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_qnmr_analysis qNMR Analysis cluster_data_qnmr Data Analysis weigh_sample_qnmr Weigh Sample dissolve_qnmr Dissolve in Deuterated Solvent weigh_sample_qnmr->dissolve_qnmr weigh_is Weigh Internal Standard weigh_is->dissolve_qnmr transfer_tube Transfer to NMR Tube dissolve_qnmr->transfer_tube acquire_spectrum Acquire 1H-NMR Spectrum transfer_tube->acquire_spectrum process_spectrum Process Spectrum (Phase, Baseline) acquire_spectrum->process_spectrum integrate_signals Integrate this compound & IS Signals process_spectrum->integrate_signals calculate_conc Calculate this compound Concentration integrate_signals->calculate_conc

qNMR Experimental Workflow for this compound Quantification.

Conclusion

Both HPLC and qNMR are powerful techniques for the quantification of this compound. HPLC offers excellent sensitivity, making it suitable for detecting low concentrations of the analyte. However, the complexity of this compound's chemical equilibrium in solution can pose challenges for this method.

qNMR provides a direct and absolute quantification method that is less susceptible to the issues of multiple peaks and co-elution observed in HPLC. It simplifies the quantification process by not requiring a calibration curve for every batch of analysis, although it generally has a higher limit of detection compared to HPLC.

The choice between HPLC and qNMR will depend on the specific requirements of the analysis, such as the need for high sensitivity (favoring HPLC) or the desire for a more direct and absolute quantification method that can handle the chemical complexity of this compound (favoring qNMR). For robust and comprehensive quality control, the use of both techniques can be complementary, with qNMR serving as an excellent tool for the validation of HPLC reference standards.

References

Geraniin in Animal Models of Diabetes: A Comparative Efficacy Guide Against Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of geraniin, a prominent ellagitannin, with standard antidiabetic drugs in preclinical animal models of diabetes. The information is compiled from various studies to offer a comprehensive overview of this compound's therapeutic potential, supported by available experimental data, detailed methodologies, and visual representations of its mechanistic pathways.

Comparative Efficacy: this compound vs. Standard Antidiabetic Drugs

This compound, primarily found in plants from the Geranium, Euphorbia, and Phyllanthus species, has demonstrated significant antidiabetic properties in various animal models.[1] Its therapeutic effects are often attributed to its metabolites, such as ellagic acid, gallic acid, and urolithins, which are formed by gut microbiota action.[2][3] These compounds have been shown to improve glycemic control, enhance insulin sensitivity, and protect pancreatic β-cells.[2]

While direct head-to-head studies comparing this compound with standard drugs like metformin or glibenclamide are not extensively detailed in the provided search results, we can synthesize available data to draw parallels in their efficacy. Studies on this compound often use high-fat diet (HFD) or streptozotocin (STZ)-induced diabetic rodent models.[4][5]

Glycemic Control

Oral administration of this compound has been shown to effectively normalize fasting blood glucose (FBG) and glycated hemoglobin (HbA1c) levels in diet-induced obese rat models.[2] It also helps in mitigating common diabetic symptoms like polydipsia and polyuria.[2] Similarly, standard drugs like glibenclamide are known to significantly decrease blood glucose concentrations in STZ-induced diabetic rats.[6]

Table 1: Comparative Effects on Key Glycemic Parameters

Parameter This compound Treated Group Standard Drug (Glibenclamide) Treated Group Diabetic Control Group Reference
Fasting Blood Glucose Significantly lower Significantly decreased Elevated [2][6]
HbA1c Significantly reduced Data not specified in snippets Elevated [2]

| Serum Insulin | Significantly increased / Improved | Increased | Decreased / Impaired |[2][6] |

Note: Data is synthesized from multiple studies and may not represent a direct comparison under identical experimental conditions.

Insulin Resistance and Pancreatic Function

This compound treatment has been observed to significantly lower the HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) index and improve the HOMA-β (β-cell function) index in diabetic rats.[2] This suggests that this compound not only improves insulin sensitivity in peripheral tissues but also enhances the insulin-secreting capacity of pancreatic β-cells.[2] The protective effects extend to improving the tissue architecture of pancreatic islets.[2] Standard therapies, such as metformin, are well-established to improve insulin sensitivity primarily by activating AMP-activated protein kinase (AMPK).[7]

Table 2: Effects on Insulin Sensitivity and Pancreatic Health

Parameter This compound Treated Group Standard Drug (Metformin) Treated Group Diabetic Control Group Reference
HOMA-IR Significantly lower Improves insulin sensitivity (mechanism via AMPK) Elevated [2][7]
HOMA-β Index Improved Data not specified in snippets Impaired [2]

| Pancreatic Islet Architecture | Improved | Data not specified in snippets | Damaged |[2] |

Note: Data is synthesized from multiple studies and may not represent a direct comparison under identical experimental conditions.

Dyslipidemia

In high-fat diet-induced metabolic syndrome models, supplementation with this compound has been shown to significantly reduce total cholesterol, triacylglycerides, and low-density lipoprotein (LDL) levels.[8] This anti-lipidemic property is crucial for managing diabetic complications, particularly cardiovascular risks.

Table 3: Comparative Effects on Lipid Profile

Parameter This compound Treated Group (5 mg/kg) Diabetic Control Group (HFD) Reference
Total Cholesterol Significantly attenuated Elevated [8]
Triacylglycerides Significantly attenuated Elevated [8]

| Low-Density Lipoprotein (LDL) | Significantly attenuated | Elevated |[8] |

Signaling Pathways and Mechanism of Action

This compound and its metabolites exert their antidiabetic effects through multiple signaling pathways. This multi-targeted approach distinguishes it from many conventional single-target drugs.[3]

  • AGE/RAGE Pathway: this compound may mitigate the activation of the advanced glycation end product (AGE) and its receptor (RAGE) signaling pathway, which reduces pro-inflammatory responses and improves insulin resistance.[2]

  • Insulin Secretion: Metabolites like ellagic acid and gallic acid can directly stimulate insulin secretion from β-cells by activating L-type Ca2+ channels and the ERK 1/2 signaling pathway.[2]

  • AMPK Activation: The mechanism of some natural compounds is similar to metformin, involving the upregulation of AMPK, a key regulator of glucose and lipid metabolism.[7] Gallic acid, a metabolite of this compound, in combination with metformin, has been shown to restore AMPK/SIRT1 signaling in the kidneys of diabetic mice.[4]

AGE_RAGE_Pathway cluster_hyperglycemia Hyperglycemia cluster_cellular Cellular Environment High Glucose High Glucose AGEs Advanced Glycation End Products (AGEs) High Glucose->AGEs non-enzymatic glycation RAGE Receptor for AGEs (RAGE) AGEs->RAGE binds to NFkB NF-κB Activation RAGE->NFkB Inflammation Pro-inflammatory Responses NFkB->Inflammation InsulinResistance Insulin Resistance Inflammation->InsulinResistance This compound This compound This compound->RAGE Mitigates Activation

Caption: this compound's role in mitigating the AGE/RAGE pathway.

AMPK_Pathway Metformin Metformin AMPK AMPK Activation Metformin->AMPK GeraniinMetabolites This compound Metabolites (e.g., Gallic Acid) GeraniinMetabolites->AMPK Gluconeogenesis Hepatic Gluconeogenesis (Glucose Production) AMPK->Gluconeogenesis Inhibits GlucoseUptake Peripheral Glucose Uptake AMPK->GlucoseUptake Promotes

Caption: AMPK activation by this compound metabolites and Metformin.

Experimental Protocols

The methodologies employed in studying the effects of this compound typically involve chemically-induced or diet-induced models of diabetes in rodents.

Animal Models and Diabetes Induction
  • Species: Male Sprague-Dawley or Wistar rats are commonly used.[8][9]

  • Diet-Induced Model: Rats are fed a high-fat diet (HFD), often with 60% fat content, for a period of 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.[8][10]

  • Chemically-Induced Model: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at doses like 65 mg/kg or alloxan at 120 mg/kg.[4][9] These chemicals are toxic to pancreatic β-cells.

Treatment Administration
  • This compound: Administered orally via gavage. Dosages vary between studies, with effective doses reported from 5 mg/kg to 50 mg/kg body weight.[4][8] In some cases, lower doses (e.g., 5 mg/kg or 25 mg/kg) have shown more significant effects on certain metabolic parameters than higher doses.[8][10]

  • Standard Drugs:

    • Metformin: Administered orally, with doses around 150-200 mg/kg/day.[4]

    • Glibenclamide: Administered orally, with doses ranging from 2 mg/kg to 5 mg/kg daily.[6][9]

  • Duration: Treatment periods typically last for 4 to 8 weeks.[4][6][10]

Biochemical Analysis
  • Blood Collection: Blood is collected after a fasting period (typically 12 hours) via cardiac puncture at the end of the experiment.[8]

  • Parameter Measurement:

    • Glucose and HbA1c: Measured using standard commercial assay kits.

    • Insulin: Determined by ELISA kits.

    • Lipids: Total cholesterol, triglycerides, LDL, and HDL are measured using enzymatic kits.

    • HOMA Indices: Calculated using fasting glucose and insulin values.[5]

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Data Collection & Analysis Acclimatization Animal Acclimatization (1-2 weeks) Induction Diabetes Induction (HFD for 8-12 weeks or STZ/Alloxan injection) Acclimatization->Induction Grouping Random Grouping: - Normal Control - Diabetic Control - this compound Group(s) - Standard Drug Group Induction->Grouping Treatment Daily Oral Gavage (4-8 weeks) Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Blood Glucose) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection (Blood, Tissues) Monitoring->Sacrifice Biochem Biochemical Assays (Glucose, Insulin, Lipids, etc.) Sacrifice->Biochem Histo Histopathological Examination (Pancreas, Liver) Sacrifice->Histo

Caption: General workflow for in vivo diabetes studies.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for diabetes management in animal models. Its efficacy in improving glycemic control, enhancing insulin sensitivity, and correcting dyslipidemia is comparable to the effects reported for standard drugs like metformin and glibenclamide. A key advantage of this compound appears to be its multi-targeted mechanism, addressing various pathological aspects of diabetes, including inflammation and oxidative stress, through pathways like the AGE/RAGE system.[2][3]

While the available data is promising, further research involving direct, dose-response comparative studies with standard antidiabetic agents under identical experimental conditions is necessary. Such studies will be critical for definitively positioning this compound within the landscape of diabetes therapeutics and for guiding its potential development as a nutraceutical or a novel drug candidate.

References

A Comparative Guide to Geraniin Extraction Techniques: Optimizing Yield and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of high-purity Geraniin is a critical first step in harnessing its therapeutic potential. This guide provides a comprehensive comparison of various extraction techniques, supported by experimental data, to inform the selection of the most suitable method for your research and development needs.

This document delves into a side-by-side analysis of modern and conventional extraction methods for this compound, a bioactive ellagitannin found in various medicinal plants. The comparison focuses on key performance indicators: the yield of this compound and the purity of the final extract. We will explore Ultrasound/Microwave-Assisted Extraction (U/M-AE), Microwave-Assisted Enzymatic Extraction (MAEE), conventional ethanolic (maceration), and Supercritical Fluid Extraction (SFE), presenting available quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway influenced by this compound.

Data Presentation: A Comparative Analysis of this compound Yield and Purity

The following table summarizes the experimental data gathered from various studies on the extraction of this compound from different plant sources. It is important to note that a direct comparison is challenging due to the use of different plant materials, which inherently contain varying concentrations of this compound. However, the data provides valuable insights into the efficiency of each technique.

Extraction TechniquePlant MaterialThis compound YieldThis compound PurityReference
Microwave-Assisted Enzymatic Extraction (MAEE)Geranium sibiricum19.82 mg/gNot Reported[1]
Conventional Solvent ExtractionGeranium sibiricum11.46 mg/gNot Reported[1]
Ethanolic Extraction & PurificationNephelium lappaceum (Rambutan) Rind21.15% (of final purified fraction)Not Reported[2]
Ethanolic Extraction & PurificationNephelium lappaceum (Rambutan) Rind21% (from crude extract)~98%[3]
Medium-Pressure Liquid Chromatography (MPLC)Nephelium lappaceum (Rambutan) Peel6.00% (of dry mass)95.63%[4]
Ultrasound/Microwave-Assisted Extraction (U/M-AE)Nephelium lappaceum (Rambutan) Peel13.8% (of total recovered fraction)Not Reported[4]

Key Observations:

  • Microwave-Assisted Techniques: MAEE demonstrated a significantly higher yield of this compound from Geranium sibiricum compared to conventional solvent extraction[1]. This suggests that microwave energy, particularly when combined with enzymatic activity, can effectively disrupt plant cell walls and enhance the release of bioactive compounds.

  • Ethanolic Extraction from Rambutan Rind: Conventional ethanolic extraction from rambutan rind, followed by purification steps, has shown the potential for high-purity this compound (~98%) with a substantial yield (21% from the crude extract)[3].

  • Hybrid Techniques: The hybrid U/M-AE method also shows promise, yielding a significant portion of this compound from the total recovered fraction of rambutan peel extract[4].

  • Purity Considerations: While some methods report high yields, not all studies provide data on the purity of the extracted this compound. For pharmaceutical applications, achieving high purity is as crucial as maximizing the yield. The MPLC method, for instance, provides a good balance of a respectable yield with very high purity[4].

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these extraction techniques. Below are the experimental protocols for the key methods discussed.

Microwave-Assisted Enzymatic Extraction (MAEE) of this compound from Geranium sibiricum

This protocol is based on the optimized conditions reported for the extraction of this compound from Geranium sibiricum[1].

  • Sample Preparation: The plant material (Geranium sibiricum) is dried and finely powdered.

  • Enzymatic Pre-treatment: The powdered sample is mixed with a solution of Celluclast® 1.5 L (3600 U/g) in deionized water. The pH of the mixture is adjusted to 5.2.

  • Microwave Extraction: The mixture is subjected to microwave irradiation under the following conditions:

    • Irradiation Power: 500 W

    • Irradiation Temperature: 33°C

    • Irradiation Time: 9 minutes

    • Solvent to Material Ratio: 40 mL/g

  • Post-Extraction Processing: After irradiation, the extract is filtered to remove solid plant material. The filtrate is then typically subjected to further purification steps, such as chromatography, to isolate this compound.

Ultrasound/Microwave-Assisted Extraction (U/M-AE) of this compound from Nephelium lappaceum (Rambutan) Peel

This protocol is derived from a study on the extraction of polyphenols, with this compound as the main component, from rambutan peel[4].

  • Sample Preparation: Fresh rambutan peels are collected, washed, and dried. The dried peels are then ground into a fine powder.

  • Extraction Procedure:

    • A specific mass-to-volume ratio of the powdered peel and solvent (water or an ethanol/water mixture) is prepared. One effective ratio reported is 1:16 (g/mL) with 100% water[4].

    • The mixture is subjected to ultrasound treatment for 20 minutes at room temperature.

    • This is immediately followed by microwave treatment for 5 minutes at 70°C.

  • Purification: The resulting extract is filtered. To isolate this compound, the filtrate can be passed through an Amberlite XAD-16 column, followed by preparative High-Performance Liquid Chromatography (HPLC)[4].

Conventional Ethanolic Extraction (Maceration) of this compound from Nephelium lappaceum (Rambutan) Rind

This is a traditional method for extracting bioactive compounds.

  • Sample Preparation: Dried and powdered rambutan rind is used as the starting material.

  • Maceration:

    • The powdered rind is soaked in ethanol (e.g., 95%) at room temperature.

    • The mixture is left to stand for an extended period (e.g., 24-72 hours) with occasional agitation to enhance extraction efficiency.

  • Filtration and Concentration: The mixture is filtered to separate the solid residue from the ethanolic extract. The solvent is then evaporated from the filtrate, often under reduced pressure, to obtain the crude extract.

  • Purification: The crude extract is then subjected to purification techniques like column chromatography (e.g., using RP-18 silica gel) to isolate and purify this compound[3].

Mandatory Visualization: this compound's Impact on the PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to exert its anticancer and other biological effects by modulating various signaling pathways. One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth. The following diagram, generated using the DOT language, illustrates the inhibitory effect of this compound on this pathway.

Geraniin_PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound's inhibitory action on the PI3K/Akt/mTOR signaling pathway.

References

A Comparative Analysis of Pure Geraniin vs. Geraniin-Rich Plant Extracts on Antioxidant and Wound Healing Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant and wound healing efficacy of purified Geraniin versus this compound-rich plant extracts. The information is supported by experimental data from in vitro and in vivo studies to aid in research and development decisions.

Introduction to this compound

This compound is a prominent ellagitannin, a type of hydrolyzable tannin, found in a variety of medicinal plants, particularly within the Geraniaceae, Euphorbiaceae, and Phyllanthaceae families[1][2]. It is recognized as a major bioactive compound in plants like Phyllanthus muellerianus, Geranium thunbergii, and Nephelium lappaceum (rambutan)[3][4][5]. Traditionally, extracts from these plants have been used to treat a range of ailments, including wound infections, inflammation, and diarrhea[2]. Modern research has focused on this compound for its potent antioxidant, anti-inflammatory, and wound healing properties[6][7]. This guide aims to dissect the available scientific literature to compare the effectiveness of the isolated compound against the complex mixture of phytochemicals present in plant extracts.

Comparative Antioxidant Effects

Oxidative stress is a key factor that can delay the wound healing process[8]. The antioxidant capacity of a therapeutic agent is therefore critical. Both pure this compound and extracts rich in it have demonstrated significant antioxidant capabilities through various mechanisms, including direct radical scavenging and upregulation of endogenous antioxidant enzymes.

In Vitro Antioxidant Activity

In vitro assays are fundamental for determining the direct antioxidant capacity of substances. Studies consistently show that pure this compound is a powerful antioxidant, often outperforming standard antioxidant compounds. This compound-rich extracts also exhibit high antioxidant activity, which is attributed largely to their high this compound and total phenolic content[1][9].

Substance Assay Result (IC50) Comparison/Remarks Source
Pure this compound DPPH Radical Scavenging (pH 7.9)1.27 µMApprox. 14.5-fold more potent than BHT and 10.3-fold more potent than ascorbic acid.[6][10]
Pure this compound Superoxide Radical Scavenging2.65 µMMore potent than ascorbic acid (IC50 8.97 µM).[10]
Pure this compound Hydroxyl Radical Scavenging0.11 µMPotent scavenging activity demonstrated by the deoxyribose assay.[10]
Pure this compound Ferric Reducing Antioxidant Power (FRAP)-Antioxidant capacity is about 5- to 6-fold more potent than L-ascorbic acid and trolox.[1]
Phyllanthus muellerianus Extract (PLE) Ferric Reducing Antioxidant Power (FRAP)-FRAP value was observed to be significantly lower for the extract compared to pure this compound.[8][11]
Nephelium lappaceum (Rambutan) Peel Extract DPPH Radical Scavenging-Scavenging capacity is comparable to that of Vitamin C.[1]
Geranium spp. Extracts DPPH Radical ScavengingIC50 range: 2.11 - 10.23 µg/mLPotent activity, with underground part extracts generally showing higher activity.[9]
Pelargonium inquinans (Geranium) EtOAc Fraction DPPH Radical Scavenging-Showed the strongest antioxidative potential among various fractions.[12]
In Vivo Antioxidant Activity

In vivo models provide a more complex biological system to assess how a substance modulates the body's own antioxidant defense systems. Both pure this compound and its extracts have been shown to bolster these defenses by increasing the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT) while reducing markers of oxidative damage such as malondialdehyde (MDA).

Substance/Model Biomarkers Measured Results Source
Pure this compound (10 & 50 mg/kg) in High-Fat Diet RatsSOD, Glutathione Peroxidase (GPx), Glutathione Reductase (GR), Protein Carbonyl Content (PCC)Restored levels of SOD, GPx, and GR; decreased PCC, indicating a reduction in oxidative stress.[13][14][15]
Pure this compound (0.1, 0.2, 0.4% w/w cream) in Rat Wound TissueSOD, CAT, Ascorbate Peroxidase (APx), Myeloperoxidase (MPO), MDASignificantly increased SOD, CAT, and APx activity; significantly decreased MPO and MDA levels.[8]
Phyllanthus muellerianus Extract (PLE) (0.25, 0.5, 1% w/w cream) in Rat Wound TissueSOD, CAT, APx, MPO, MDASignificantly increased SOD, CAT, and APx activity; significantly decreased MPO and MDA levels.[8]
Pure this compound (10 & 20 mg/kg) in Cerebral Ischemia/Reperfusion RatsSOD, MDA, Nitric Oxide (NO), neuronal Nitric Oxide Synthase (nNOS)Increased SOD activity; decreased levels of MDA, NO, and nNOS.[16]
Antioxidant Signaling Pathway: Nrf2/HO-1 Activation

The protective mechanism of this compound against oxidative stress is linked to its ability to activate the Nrf2/HO-1 signaling pathway[7][16]. Under conditions of oxidative stress, this compound promotes the translocation of the transcription factor Nrf2 into the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the upregulation of cytoprotective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes[16].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Protective Proteins This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Activates HO1 HO-1 Transcription->HO1 Enzymes Antioxidant Enzymes (SOD, CAT) Transcription->Enzymes Stress Oxidative Stress HO1->Stress Reduces Enzymes->Stress Neutralizes Stress->Keap1_Nrf2 Induces

Fig. 1: this compound-mediated activation of the Nrf2/HO-1 antioxidant pathway.

Comparative Wound Healing Effects

The process of wound healing is a complex biological cascade involving inflammation, proliferation, and remodeling[17][18][19]. Both pure this compound and its extracts have been shown to accelerate this process by stimulating key cellular activities.

In Vitro Wound Healing Activity

Cell-based assays reveal the direct effects of compounds on skin cells crucial for healing, such as keratinocytes and fibroblasts. This compound has been shown to stimulate the proliferation and activity of these cells, which are vital for forming new tissue and the extracellular matrix[20].

Substance Cell Type Concentration Effect Source
Pure this compound Normal Human Dermal Fibroblasts (NHDF)5 µMHighest stimulation of proliferation.[20]
Pure this compound Human Keratinocytes (HaCaT, NHEK)50-100 µMStimulated proliferation.[20]
Pure this compound Normal Human Keratinocytes (NHEK)105 µMSignificantly stimulated differentiation (increased involucrin and cytokeratin expression).[20]
Phyllanthus muellerianus Aqueous Extract Human Keratinocytes & Dermal Fibroblasts-Stimulated proliferation of both cell types.[20]
In Vivo Wound Healing Activity

Animal models are the gold standard for evaluating the overall efficacy of a wound healing agent. In these models, topical application of both this compound and this compound-rich extracts has led to faster wound closure, improved tissue quality, and increased tensile strength.

Substance/Model Parameter Concentration Result Source
Pure this compound in Rat Excision WoundWound Contraction Rate0.1, 0.2, 0.4% w/wSignificant (p < 0.001) increase in wound contraction compared to untreated group.[3]
Phyllanthus muellerianus Extract (PLE) in Rat Excision WoundWound Contraction Rate0.25, 0.5, 1% w/wSignificant (p < 0.001) increase in wound contraction compared to untreated group.[3]
Pure this compound in Rat Incision WoundTensile Strength0.1, 0.2, 0.4% w/wSignificant (p < 0.05, p < 0.01, p < 0.001 respectively) increase compared to untreated.[3]
Pure this compound in Rat Excision WoundHydroxyproline Content0.1, 0.2, 0.4% w/wSignificant increase, indicating higher collagen deposition.[3][11]
Phyllanthus muellerianus Extract (PLE) in Rat Excision WoundHydroxyproline Content0.25, 0.5, 1% w/wSignificant increase, indicating higher collagen deposition.[3][11]
Pure this compound in Rat Excision WoundHistology0.1 - 0.4% w/wIncreased fibroblastic activity, collagenation, angiogenesis, and re-epithelialization.[3][21]
Phyllanthus muellerianus Extract (PLE) in Rat Excision WoundHistology0.25 - 1% w/wHigh levels of fibroblasts and increased collagen content and cross-linking.[3][21]
Wound Healing Cellular Mechanisms

This compound and this compound-rich extracts promote wound healing by directly stimulating the cells responsible for repair. They enhance the proliferation and migration of fibroblasts and keratinocytes. This leads to increased synthesis of collagen, a key structural protein, and facilitates the re-formation of the epithelial layer, ultimately leading to effective wound closure.

Wound_Healing_Mechanism cluster_cells Cellular Targets cluster_processes Biological Processes Start This compound & This compound-Rich Extracts Fibroblasts Fibroblasts Start->Fibroblasts Keratinocytes Keratinocytes Start->Keratinocytes Proliferation Cell Proliferation & Migration Fibroblasts->Proliferation Collagen Collagen Synthesis & Deposition Fibroblasts->Collagen Keratinocytes->Proliferation Differentiation Keratinocyte Differentiation Keratinocytes->Differentiation Angiogenesis Angiogenesis Proliferation->Angiogenesis End Accelerated Wound Closure Collagen->End Differentiation->End Angiogenesis->End

Fig. 2: Cellular mechanisms of this compound in promoting wound healing.

Experimental Protocols

Reproducibility is key in scientific research. Below are summaries of common methodologies used in the cited studies.

In Vitro Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a substance to donate hydrogen to the stable DPPH radical, thus neutralizing it. A stock solution of the sample is serially diluted in a 96-well microplate. A solution of DPPH in ethanol is added to each well.[22]. After a 30-minute incubation period in the dark at room temperature, the decrease in absorbance is measured spectrophotometrically at 517 nm[22]. The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the radicals) is determined.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the antioxidant potential through the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by the test substance. The assay uses a freshly prepared FRAP reagent, which consists of an acetate buffer, a TPTZ (2,4,6-tripyridyl-s-triazine) solution, and a ferric chloride (FeCl₃) solution[22]. The change in absorbance due to the formation of the ferrous-TPTZ complex is measured to quantify the reducing power.

In Vivo Wound Healing Models
  • Excision Wound Model: This model is used to assess the rate of wound contraction and re-epithelialization. Under anesthesia, a full-thickness circular section of skin is surgically removed from the dorsal region of an animal (typically a rat or mouse)[3][23]. The wound is then treated topically with the test substance (e.g., in a cream base) daily. The wound area is traced or photographed at regular intervals to calculate the percentage of wound contraction[3]. On a predetermined day, the animal is euthanized, and the entire wound tissue is excised for further analysis, such as histology and hydroxyproline content determination, which is an indicator of collagen deposition[3][11].

  • Incision Wound Model: This model is primarily used to measure the tensile strength of healed tissue. Two parallel incisions are made through the full thickness of the skin on the animal's back and then closed with sutures[3]. The test substance is applied topically to the sutured wound daily. After a set period (e.g., 10 days), the sutures are removed, and the tensile strength is measured by determining the force required to pull the healed skin apart[3].

Excision_Workflow cluster_analysis Post-Excision Analysis A 1. Animal Model (e.g., Sprague Dawley Rat) B 2. Anesthesia A->B C 3. Wound Creation (Full-thickness excision) B->C D 4. Group Allocation (Untreated, Vehicle, Test Groups, Positive Control) C->D E 5. Daily Topical Treatment D->E F 6. Wound Area Measurement (Periodic Tracing/Photography) E->F G 7. Endpoint (e.g., Day 13) F->G H 8. Tissue Excision G->H I 9. Analysis H->I Histology Histology (Collagen, Fibroblasts, Re-epithelialization) I->Histology Biochem Biochemical Assays (Hydroxyproline, Antioxidant Enzymes) I->Biochem

Fig. 3: General experimental workflow for an in vivo excision wound model.

Discussion and Conclusion

The available data presents a compelling case for the efficacy of both pure this compound and this compound-rich plant extracts in antioxidation and wound healing.

  • Potency: Pure this compound demonstrates exceptionally high potency in direct, in vitro antioxidant assays, often exceeding that of common standards like ascorbic acid and BHT[1][10]. Data also suggests its reducing power (FRAP) is significantly higher than that of a crude extract from Phyllanthus muellerianus[8]. This indicates that when isolated, this compound is a more potent direct antioxidant on a molar basis.

  • Efficacy in Complex Systems: In in vivo models, the distinction is less clear. Both pure this compound and extracts like PLE show robust and comparable effects in accelerating wound healing, increasing collagen deposition, and modulating antioxidant enzyme levels in wound tissue[3][8]. The concentrations used for the extracts are typically higher by weight (e.g., 1% w/w PLE vs. 0.4% w/w this compound), which is expected as this compound is only one component of the extract.

  • Synergistic vs. Additive Effects: Plant extracts contain a multitude of compounds, including other tannins, flavonoids, and phenolic acids[5][20][22]. These compounds may exert synergistic or additive effects. For instance, while this compound is the major active component, other compounds in the extract could contribute to the overall antioxidant and anti-inflammatory activity, potentially offering a broader mechanism of action than the single molecule. The crude ethanolic extract of rambutan peel, for example, showed a powerful radical scavenging capacity comparable to vitamin C[1].

  • Metabolites: It is also important to consider the role of metabolites. After oral administration, this compound is metabolized by gut microflora into other bioactive compounds, which themselves exhibit potent antioxidant activities[4][24]. These metabolites may contribute significantly to the systemic health benefits observed after ingesting ellagitannins[24]. While less relevant for topical wound healing applications, this is a crucial consideration for other therapeutic uses.

References

A Comparative Analysis of the ACE Inhibitory Activity of Geraniin Metabolites and Captopril

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the angiotensin-converting enzyme (ACE) inhibitory activity of geraniin's metabolites—ellagic acid, urolithin A, and urolithin B—against the well-established pharmaceutical, captopril. This analysis is supported by experimental data from in vitro studies.

This compound, a prominent ellagitannin found in various medicinal plants, has demonstrated antihypertensive properties. It is hypothesized that its biological activity is largely attributable to its metabolites produced by gut microbiota.[1][2][3] This guide delves into the ACE inhibitory potential of these metabolites, offering a valuable resource for those exploring natural alternatives to synthetic ACE inhibitors.

Quantitative Comparison of ACE Inhibitory Activity

The following table summarizes the available quantitative data on the ACE inhibitory activity of this compound's metabolites compared to captopril. It is important to note that while captopril and ellagic acid exhibit a dose-dependent inhibition, allowing for the determination of an IC50 value, other metabolites of this compound have not shown a typical dose-dependent response in some studies.

CompoundTypeIC50 Value (nM)Percent Inhibition (%) @ 0.0001 µM
Captopril Synthetic ACE Inhibitor1.79 - 15.1~75%
Ellagic Acid This compound MetaboliteSimilar to Captopril~75%
Urolithin A This compound MetaboliteNot Determined~75%
Urolithin B This compound MetaboliteNot Determined~75%
This compound Parent CompoundNot Determined~55%

Note: The IC50 value for captopril can vary depending on the experimental conditions, particularly the substrate used.[2] The percentage inhibition data is derived from a study by Looi et al. (2021), where a non-dose-dependent inhibition was observed for urolithin A and B, precluding IC50 calculation.[4] The inhibitory potential of ellagic acid was found to be comparable to that of captopril.[1][2][3]

Experimental Protocols: In Vitro ACE Inhibition Assay

The following is a detailed methodology for a common in vitro ACE inhibition assay used to determine the inhibitory activity of compounds. This protocol is based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE.

Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as substrate

  • Captopril (as a positive control)

  • Test compounds (this compound metabolites)

  • Borate buffer (pH 8.3)

  • 1M HCl

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Dissolve ACE in a suitable buffer to a final concentration of 100 mU/mL.

    • Prepare a stock solution of the substrate HHL in borate buffer.

    • Prepare various concentrations of the test compounds and captopril in a suitable solvent.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, add 20 µL of the ACE solution and 40 µL of the test compound solution (or captopril for the positive control, or buffer for the negative control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 45-60 minutes.

  • Termination of Reaction and Extraction:

    • Stop the reaction by adding 250 µL of 1M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid formed.

    • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Quantification of Hippuric Acid:

    • Carefully collect the ethyl acetate (upper) layer containing the hippuric acid.

    • Evaporate the ethyl acetate to dryness.

    • Re-dissolve the dried hippuric acid in a known volume of distilled water or buffer.

    • Measure the absorbance of the resulting solution using a spectrophotometer at a wavelength of 228 nm.

  • Calculation of ACE Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the negative control (with no inhibitor).

      • A_sample is the absorbance in the presence of the test compound or captopril.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against different concentrations of the inhibitor.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ace Prepare ACE Solution pre_incubation Pre-incubate ACE with Inhibitor prep_ace->pre_incubation prep_hhl Prepare HHL Substrate reaction Add HHL to Initiate Enzymatic Reaction prep_hhl->reaction prep_inhibitor Prepare Inhibitor Solutions (Metabolites/Captopril) prep_inhibitor->pre_incubation pre_incubation->reaction incubation Incubate at 37°C reaction->incubation stop_reaction Stop Reaction with HCl incubation->stop_reaction extraction Extract Hippuric Acid with Ethyl Acetate stop_reaction->extraction measurement Measure Absorbance at 228 nm extraction->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

Caption: Workflow of the in vitro ACE inhibition assay.

renin_angiotensin_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction ACE ACE Geraniin_Metabolites This compound Metabolites (Ellagic Acid, Urolithins) Geraniin_Metabolites->ACE Captopril Captopril Captopril->ACE

Caption: Inhibition of the Renin-Angiotensin System by ACE inhibitors.

Conclusion

The metabolites of this compound, particularly ellagic acid, exhibit significant ACE inhibitory activity, comparable to the established drug captopril in in vitro settings. While urolithin A and urolithin B also demonstrate considerable inhibition, their non-dose-dependent activity warrants further investigation to fully elucidate their mechanism of action. These findings underscore the potential of this compound-rich natural products as a source for developing novel antihypertensive agents. Further in vivo studies are essential to validate these in vitro findings and to assess the therapeutic efficacy and safety of these natural compounds.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Geraniin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Geraniin, a dehydroellagitannin. Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents specific hazards that necessitate the use of appropriate personal protective equipment. The primary risks include harm if swallowed and high toxicity to aquatic life with long-lasting effects[1]. Therefore, stringent measures must be taken to avoid ingestion and environmental release.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from dust particles and potential splashes[1].
Hand Protection Nitrile gloves (powder-free)Provides a barrier against skin contact and prevents contamination. Nitrile is resistant to a broad spectrum of chemicals[2].
Body Protection Impervious clothing, such as a lab coat or coverallsProtects skin from accidental spills and contamination[1].
Respiratory Protection A NIOSH-approved N95 or higher-level particulate respiratorPrevents inhalation of fine this compound powder, especially when handling outside of a ventilated enclosure[3][4].

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of the compound.

Operational Plan:

  • Preparation: Before handling, ensure that a designated workspace, preferably a chemical fume hood or a ventilated balance enclosure, is clean and uncluttered. All necessary PPE should be inspected and worn correctly.

  • Weighing and Aliquoting:

    • Handle this compound as a powder in an area with appropriate exhaust ventilation to avoid dust and aerosol formation[1].

    • Use anti-static spatulas and weigh boats to prevent dispersal of the powder.

    • For creating solutions, dissolve this compound in a suitable solvent (e.g., ethanol, DMSO, or dimethyl formamide) within a fume hood.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling, even if gloves were worn[1].

    • Decontaminate all surfaces and equipment that came into contact with this compound. Alcohol can be used for decontamination[1].

    • Remove and dispose of gloves and other disposable PPE as contaminated waste.

Storage Plan:

FormStorage TemperatureConditions
Powder-20°CKeep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
In Solvent-80°CStore in a tightly sealed container to prevent evaporation and contamination[1].

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Table 2: Emergency Procedures

SituationAction
Spill 1. Evacuate non-essential personnel. 2. Ensure adequate ventilation. 3. Wearing full PPE, absorb spills of solutions with an inert, liquid-binding material (e.g., diatomite). 4. For powder spills, carefully collect the material to avoid creating dust. 5. Decontaminate the spill area with alcohol. 6. Dispose of all contaminated materials as hazardous waste[1].
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention[1].
Skin Contact Immediately wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[1].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or physician immediately[1].

Disposal Plan

This compound is very toxic to aquatic life, and therefore, its disposal must be managed to prevent environmental contamination[1].

Disposal Protocol:

  • Waste Segregation: All this compound-contaminated waste, including unused product, empty containers, and disposable PPE, must be collected in a designated, labeled hazardous waste container.

  • Container Management: Ensure the hazardous waste container is kept closed when not in use and is stored in a secure secondary containment area.

  • Disposal Method: Dispose of the hazardous waste through an approved waste disposal plant. Do not dispose of this compound or its solutions down the drain[1]. Follow all prevailing country, federal, state, and local regulations for chemical waste disposal[1].

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Ventilated Enclosure) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_area Designate & Clean Workspace don_ppe Inspect & Don Full PPE prep_area->don_ppe weigh Weigh/Aliquot Powder don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Surfaces & Equipment wash Wash Hands Thoroughly decontaminate->wash collect_waste Collect Contaminated PPE & Materials wash->collect_waste dispose_waste Dispose as Hazardous Waste collect_waste->dispose_waste

Safe handling workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.